4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Description
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Properties
IUPAC Name |
1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHREXFBVHLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072021 | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69938-76-7 | |
| Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a molecule of significant interest in polymer science and material chemistry. This document delves into its synthesis, structural elucidation, physicochemical characteristics, and functional applications, with a particular focus on its role as an anti-yellowing agent and antioxidant. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials and formulations.
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), often referred to by its synonym, Anti-yellowing agent HN-130, is a bifunctional organic compound that has garnered attention for its utility in preventing the degradation of polymeric materials.[1] Its unique structure, featuring a flexible hexamethylene linker connecting two 1,1-dimethylsemicarbazide moieties, imparts desirable properties for its application as a stabilizer in a variety of polymers, most notably polyurethanes.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, reactivity, and mechanism of action.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is N,N'-(hexane-1,6-diyl)bis(2,2-dimethylhydrazinecarboxamide).[3] It is also commonly known by several other names and identifiers, which are summarized in the table below.
| Identifier | Value |
| CAS Number | 69938-76-7[3] |
| Molecular Formula | C12H28N6O2[4] |
| Molecular Weight | 288.39 g/mol [4] |
| Synonyms | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide), Anti-yellowing agent HN-130, 1,6-Bis[3-(dimethylamino)ureido]hexane[1][5] |
The molecular structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is characterized by a central C6 alkyl chain, which provides flexibility, and two terminal semicarbazide groups, which are responsible for its chemical reactivity and stabilizing properties.
Caption: Molecular Structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Synthesis
While a detailed, peer-reviewed synthesis protocol for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the reaction of hexamethylene diisocyanate (HDI) with 1,1-dimethylhydrazine. This reaction is a nucleophilic addition of the hydrazine to the isocyanate groups of HDI.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for the target compound.
Representative Experimental Protocol
Disclaimer: This is a representative protocol based on the general reactivity of isocyanates and hydrazines. Actual reaction conditions may require optimization.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
1,1-Dimethylhydrazine
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hexamethylene diisocyanate in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 1,1-dimethylhydrazine in anhydrous toluene to the stirred HDI solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
The product, which may precipitate out of the solution, can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white to off-white solid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is presented below.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 144.0 - 148.0 °C | [7] |
| pKa (Predicted) | 11.79 ± 0.50 | [6] |
| Topological Polar Surface Area (TPSA) | 88.74 Ų | [3] |
| LogP (Predicted) | 0.0984 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 9 | [3] |
| Water Solubility | Sparingly soluble to soluble (conflicting reports) | [6] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents | [8] |
Spectral Analysis
Experimental spectral data for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is not widely available in the public domain. However, based on its molecular structure, the expected spectral features can be predicted.
Predicted ¹H NMR Spectrum (in CDCl₃)
-
δ ~ 6.0-7.0 ppm (broad singlet, 2H): N-H protons of the semicarbazide groups.
-
δ ~ 3.1-3.3 ppm (multiplet, 4H): -CH₂- protons adjacent to the nitrogen atoms of the semicarbazide groups.
-
δ ~ 2.5 ppm (singlet, 12H): -N(CH₃)₂ protons.
-
δ ~ 1.4-1.6 ppm (multiplet, 4H): -CH₂- protons in the β-position of the hexamethylene chain.
-
δ ~ 1.2-1.4 ppm (multiplet, 4H): -CH₂- protons in the γ-position of the hexamethylene chain.
Predicted ¹³C NMR Spectrum (in CDCl₃)
-
δ ~ 158-160 ppm: Carbonyl carbon (C=O) of the semicarbazide groups.
-
δ ~ 48-50 ppm: Methyl carbons (-N(CH₃)₂).
-
δ ~ 40-42 ppm: Methylene carbons (-CH₂-) adjacent to the nitrogen atoms.
-
δ ~ 28-30 ppm: Methylene carbons (-CH₂-) in the β-position.
-
δ ~ 25-27 ppm: Methylene carbons (-CH₂-) in the γ-position.
Predicted FTIR Spectrum (KBr Pellet)
-
3300-3400 cm⁻¹ (broad): N-H stretching vibrations.
-
2920-2950 cm⁻¹ and 2850-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.
-
~1640-1660 cm⁻¹ (strong): C=O stretching (Amide I band).
-
~1540-1560 cm⁻¹: N-H bending (Amide II band).
-
~1465 cm⁻¹: C-H bending of the methylene groups.
Reactivity and Mechanism of Action
The primary application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is as a polymer stabilizer, particularly against yellowing caused by photo-oxidation. While the precise mechanism for this specific molecule is not extensively detailed, it is believed to function through a combination of antioxidant and radical scavenging pathways, analogous to hindered amine light stabilizers (HALS).
Antioxidant and Anti-Yellowing Mechanism
The semicarbazide moieties are key to the molecule's function. They can act as radical scavengers, interrupting the auto-oxidation cycle of the polymer. The proposed mechanism involves the donation of a hydrogen atom from the N-H group to a peroxyl radical (ROO•), thereby neutralizing the radical and preventing further degradation of the polymer chain. The resulting semicarbazide radical is stabilized by resonance.
Caption: Proposed radical scavenging mechanism.
Applications
The primary application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is as an anti-yellowing agent and antioxidant in various polymers.[1] Its bifunctional nature allows it to be incorporated into the polymer backbone or act as a standalone additive.
-
Polyurethane (PU) Systems: It is widely used in PU foams, elastomers, and coatings to prevent discoloration and degradation caused by exposure to light and heat.[4]
-
Plastics: It can be incorporated into various plastics to enhance their long-term stability.
-
Fibers: It finds use in the production of polyurethane fibers to maintain their color and mechanical properties.
Safety Information
Based on available safety data, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[7]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a valuable additive in the polymer industry, offering effective protection against degradation and discoloration. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, and insights into its mechanism of action. Further research to elucidate its detailed reaction kinetics and to obtain experimental spectral data would be beneficial for its broader application and for the development of new, more efficient polymer stabilizers.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Physicochemical Characteristics of 1,6-Bis[3-(dimethylamino)ureido]hexane
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,6-Bis[3-(dimethylamino)ureido]hexane, a novel compound with potential applications in drug development and materials science. As experimental data for this specific molecule is not yet publicly available, this document establishes a predictive profile based on the known properties of its constituent chemical moieties, namely the N,N-dimethylurea groups and the hexane linker. Furthermore, this guide details the rigorous, field-proven experimental protocols required to empirically determine these properties, offering researchers and drug development professionals a self-validating framework for the characterization of this and other new chemical entities (NCEs). The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
Introduction and Molecular Structure
1,6-Bis[3-(dimethylamino)ureido]hexane is a symmetrical molecule featuring a six-carbon aliphatic chain (hexane) as a central linker, capped at both ends by N,N-dimethylurea groups. The systematic nomenclature suggests a specific connectivity where the hexane backbone is attached to the central nitrogen of the ureido moiety. This structure imparts a combination of flexibility from the hexane chain and hydrogen bonding capabilities from the urea functionalities, along with the basicity of the terminal dimethylamino groups.
Molecular Formula: C₁₂H₂₈N₆O₂
Molecular Weight: 288.39 g/mol
Predicted Chemical Structure:
An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Foreword: The Significance of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Advanced Material Applications
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a notable bis-semicarbazide derivative, is a molecule of significant interest in the fields of polymer chemistry and materials science. Its unique structural features, characterized by a flexible hexamethylene spacer and reactive dimethylsemicarbazide terminal groups, impart valuable properties to materials into which it is incorporated. Primarily, it serves as a highly effective anti-yellowing agent in polyurethane-based products such as profiles, shoe materials, and fibers, preventing discoloration during processing and exposure to environmental factors[1]. Beyond this, its role as an antioxidant and stabilizer is currently being explored, with potential applications in enhancing the durability and lifespan of various polymeric systems. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this important compound, tailored for researchers and professionals in drug development and materials science who require a thorough and practical understanding of its preparation.
I. The Synthetic Pathway: A Mechanistic Approach to Bis-Semicarbazide Formation
The synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is fundamentally an addition reaction between a diisocyanate and a hydrazine derivative. The core of this transformation lies in the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles, in this case, the terminal nitrogen of 1,1-dimethylhydrazine.
The reaction proceeds via a nucleophilic attack of the primary amine group of 1,1-dimethylhydrazine on the electrophilic carbon atom of the isocyanate group of 1,6-hexamethylene diisocyanate. This initial attack leads to the formation of a urea linkage. Given the difunctional nature of 1,6-hexamethylene diisocyanate, this reaction occurs at both ends of the molecule, resulting in the desired bis-semicarbazide structure.
The choice of an aprotic solvent is crucial to prevent unwanted side reactions of the highly reactive diisocyanate with the solvent. The reaction is typically carried out under an inert atmosphere to exclude moisture, which could lead to the hydrolysis of the diisocyanate to form an unstable carbamic acid, that in turn decomposes to an amine and carbon dioxide.
II. Experimental Protocol: A Step-by-Step Guide to Synthesis
This section details a robust and reproducible laboratory-scale synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,6-Hexamethylene diisocyanate (HDI) | C₈H₁₂N₂O₂ | 168.20 | 16.82 g | 0.10 |
| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | 12.62 g | 0.21 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation: In the reaction flask, 16.82 g (0.10 mol) of 1,6-hexamethylene diisocyanate is dissolved in 150 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to 0-5 °C using an ice bath.
-
Addition of Hydrazine: A solution of 12.62 g (0.21 mol) of 1,1-dimethylhydrazine in 100 mL of anhydrous THF is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred diisocyanate solution over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours. A white precipitate will form during this time.
-
Isolation of Crude Product: The precipitate is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with two 50 mL portions of cold THF to remove any unreacted starting materials.
-
Drying: The collected white solid is dried under vacuum at 40-50 °C to a constant weight to yield the crude 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
III. Purification: Achieving High Purity through Recrystallization
The crude product obtained from the synthesis may contain impurities such as unreacted starting materials, oligomeric byproducts, and side products from the reaction of the diisocyanate with any residual water. Recrystallization is an effective method for purifying the solid product.
Selection of Recrystallization Solvent:
An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For bis-semicarbazides, polar protic solvents or mixtures thereof are often suitable. A solvent system of ethanol and water is a good starting point for optimization.
Purification Workflow Diagram:
Caption: Workflow for the purification of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Recrystallization Protocol:
-
Dissolution: The crude 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is transferred to an Erlenmeyer flask. A minimal amount of hot ethanol is added to dissolve the solid completely.
-
Inducing Crystallization: Hot water is added dropwise to the hot ethanolic solution until a slight turbidity is observed that persists upon swirling.
-
Clarification: A few drops of hot ethanol are added to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: The flask is covered and allowed to cool slowly to room temperature. For maximum yield, the flask is then placed in an ice bath for at least one hour.
-
Isolation of Pure Product: The resulting crystalline solid is collected by vacuum filtration and washed with a small amount of a cold ethanol-water mixture.
-
Drying: The purified product is dried under vacuum at 50-60 °C to a constant weight.
IV. Characterization and Quality Control
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Physicochemical Properties:
| Property | Expected Value |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 144-148 °C[3][4] |
| Molecular Formula | C₁₂H₂₈N₆O₂[1] |
| Molecular Weight | 288.39 g/mol [1] |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). Expected signals would include:
-
A singlet for the methyl protons (-N(CH₃)₂).
-
Multiplets for the methylene protons of the hexamethylene chain (-CH₂-).
-
A broad signal for the N-H protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule:
-
A signal for the carbonyl carbon (C=O).
-
Signals for the carbons of the hexamethylene chain.
-
A signal for the methyl carbons.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations (around 3300 cm⁻¹).
-
C-H stretching vibrations of the alkyl groups (around 2850-2950 cm⁻¹).
-
A strong C=O stretching vibration of the urea linkage (around 1630-1680 cm⁻¹).
-
N-H bending vibrations (around 1550 cm⁻¹).
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for identifying and quantifying any impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
V. Potential Impurities and Their Control
Understanding and controlling potential impurities is critical for ensuring the quality and performance of the final product.
-
Unreacted 1,6-Hexamethylene Diisocyanate: Due to its high reactivity, residual HDI can be a concern. The purification process, particularly the washing steps, should effectively remove this impurity.
-
Unreacted 1,1-Dimethylhydrazine: This volatile starting material should be largely removed during the initial filtration and drying steps.
-
Oligomeric Byproducts: If the stoichiometry is not carefully controlled, or if there is localized excess of the diisocyanate, oligomeric species can form. These are typically less soluble and can be removed during recrystallization.
-
Hydrolysis Products: Reaction of HDI with any moisture will produce hexamethylenediamine, which can then react further to form polyureas. Strict anhydrous conditions are necessary to minimize these byproducts.
VI. Safety Considerations
-
1,6-Hexamethylene diisocyanate (HDI) is a toxic and sensitizing agent, particularly through inhalation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
1,1-Dimethylhydrazine is a flammable and toxic compound. It should be handled with care in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis and purification procedures.
VII. Conclusion
The synthesis and purification of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a straightforward yet exacting process that requires careful control of reaction conditions and meticulous purification to achieve a high-purity product. This guide provides a comprehensive framework for researchers and professionals to successfully prepare this valuable compound. The methodologies outlined herein, from the mechanistic underpinnings of the synthesis to the detailed analytical characterization, are designed to ensure both the quality of the final product and the safety of the practitioner. The continued exploration of the applications of this and similar bis-semicarbazide derivatives promises to yield further advancements in materials science.
References
In-Depth Technical Guide to the Structural Elucidation of CAS Number 69938-76-7: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the compound registered under CAS number 69938-76-7, identified as 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the analytical methodologies used to confirm the identity and structure of organic molecules. We will explore a multi-technique spectroscopic approach, detailing the theoretical underpinnings, experimental protocols, and expected data for Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind each experimental choice is explained to provide field-proven insights, ensuring a self-validating system of protocols for robust structural confirmation.
Introduction and Compound Profile
The compound with CAS number 69938-76-7 is chemically known as 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).[1][2][3][4] It is also referred to by synonyms such as 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) and N,N'-(Hexane-1,6-diyl)bis(2,2-dimethylhydrazinecarboxamide).[5] This molecule finds significant application as an anti-yellowing agent, antioxidant, and stabilizer in the production of polymers, particularly polyurethane foams, plastics, and fibers.[3][6]
Compound Properties:
| Property | Value | Reference |
| CAS Number | 69938-76-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₈N₆O₂ | [2][3][7] |
| Molecular Weight | 288.39 g/mol | [2][3][7] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 144.0 to 148.0 °C | [8] |
| Boiling Point | 236-237 °C (lit.) | [8][9] |
| Structure | A hexamethylene chain linking two 1,1-dimethylsemicarbazide moieties | [1] |
The structural elucidation of such a molecule, if treated as an unknown, would follow a logical progression of analytical techniques to piece together its molecular formula, functional groups, and connectivity.
Foundational Analysis: Mass Spectrometry
The initial and most crucial step in structural elucidation is the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), minimizing fragmentation and preserving the molecular ion.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of multiple nitrogen atoms makes the molecule amenable to protonation.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.
Expected Data and Interpretation
The primary ion expected would be the protonated molecule, [M+H]⁺.
Table of Expected HRMS Data:
| Ion | Calculated m/z |
| [C₁₂H₂₈N₆O₂ + H]⁺ | 289.2347 |
The high-resolution measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₂H₂₈N₆O₂.[7] Fragmentation patterns, though minimal with ESI, could potentially show cleavage of the amide bond or within the hexamethylene chain, providing further structural clues.[10]
Functional Group Identification: Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solids, requiring minimal sample preparation.[11] Alternatively, a KBr pellet can be used.[11][12]
Step-by-Step Protocol (ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and atmospheric suppression.
Expected Data and Interpretation
The IR spectrum will reveal characteristic absorptions for the functional groups present in 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Table of Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3100 | N-H Stretch | Amide/Hydrazine |
| 2940-2850 | C-H Stretch | Alkane (CH₂) |
| ~1650 | C=O Stretch | Amide (Semicarbazide) |
| ~1550 | N-H Bend | Amide |
| 1470-1450 | C-H Bend | Alkane (CH₂) |
The presence of a strong absorption around 1650 cm⁻¹ is indicative of the carbonyl group in the semicarbazide moiety. The N-H stretching and bending vibrations confirm the presence of the amide/hydrazine groups. The strong C-H stretching bands below 3000 cm⁻¹ are characteristic of the hexamethylene alkyl chain.
Connectivity and Final Structure Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
Expected ¹H NMR Data and Interpretation
The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.
Table of Predicted ¹H NMR Chemical Shifts:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5-7.5 | Broad Singlet | 2H | -NH- |
| ~3.1-3.3 | Triplet | 4H | -CH₂-NH- |
| ~2.6 | Singlet | 12H | -N(CH₃)₂ |
| ~1.5 | Multiplet | 4H | -CH₂-CH₂-NH- |
| ~1.3 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
-
The singlet at ~2.6 ppm integrating to 12 protons is a key indicator of the two equivalent N,N-dimethyl groups.
-
The signals for the hexamethylene chain will appear as multiplets in the aliphatic region (1.3-3.3 ppm). The triplet at ~3.1-3.3 ppm corresponds to the methylene groups adjacent to the nitrogen atoms.
-
The broad singlet in the downfield region is characteristic of the amide N-H protons.
Expected ¹³C NMR Data and Interpretation
Due to the molecule's symmetry, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
Table of Predicted ¹³C NMR Chemical Shifts:
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O |
| ~40 | -CH₂-NH- |
| ~38 | -N(CH₃)₂ |
| ~29 | -CH₂-CH₂-NH- |
| ~26 | -CH₂-CH₂-CH₂- |
-
The downfield signal around 158 ppm is characteristic of the carbonyl carbon of the semicarbazide.
-
The signals for the hexamethylene chain carbons will be in the aliphatic region.
-
The signal for the N,N-dimethyl carbons will also be in the aliphatic region.
2D NMR for Complete Structural Assembly
COSY: Will show correlations between the adjacent methylene protons within the hexamethylene chain, confirming their connectivity.
HSQC: Will correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum. For example, the proton signal at ~3.1-3.3 ppm will correlate with the carbon signal at ~40 ppm.
HMBC: Provides the final and definitive proof of the overall structure by showing long-range correlations. Key expected correlations include:
-
Correlation from the -NH- proton to the C=O carbon.
-
Correlation from the -CH₂-NH- protons to the C=O carbon.
-
Correlation from the -N(CH₃)₂ protons to the C=O carbon.
These HMBC correlations unequivocally link the hexamethylene chain and the dimethylamino group to the semicarbazide carbonyl, thus confirming the complete molecular structure.
Visualization of Workflows
Overall Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of CAS 69938-76-7.
NMR Data Integration Logic
Caption: Logic for integrating various NMR experiments.
Conclusion
The structural elucidation of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (CAS 69938-76-7) is a systematic process that relies on the integration of data from multiple spectroscopic techniques. High-Resolution Mass Spectrometry provides the molecular formula, FT-IR spectroscopy identifies the key functional groups, and a combination of 1D and 2D NMR experiments confirms the precise connectivity of the atoms. This guide outlines a robust and self-validating workflow, providing the necessary theoretical background and practical protocols for scientists to confidently determine the structure of this and similar organic molecules.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ulethbridge.ca [ulethbridge.ca]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. h-brs.de [h-brs.de]
- 11. mse.washington.edu [mse.washington.edu]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Guide to Characterizing the Thermal Decomposition Profile of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Abstract
This technical guide outlines a comprehensive analytical framework for characterizing the thermal decomposition profile of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a compound utilized as a crosslinking agent, anti-yellowing agent in polyurethanes, and a thermal stabilizer.[1][2] Given the industrial relevance of this molecule, particularly in processes involving elevated temperatures, a thorough understanding of its thermal stability, decomposition kinetics, and gaseous byproducts is paramount for ensuring process safety, product quality, and regulatory compliance.[3] This document provides field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), designed to yield a holistic and self-validating thermal profile. It further details the application of these data in determining decomposition kinetics in accordance with ASTM standards and postulating a decomposition mechanism.
Introduction: The Imperative of Thermal Analysis
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (CAS: 69938-76-7) is a multifunctional additive employed in diverse applications, from enhancing the mechanical properties of polyurethane foams to acting as an anti-yellowing agent in plastics and coatings.[1][2] Its molecular structure, featuring a hexamethylene linker connecting two dimethylsemicarbazide groups, imparts specific reactivity and stability characteristics.
The industrial processing of materials containing this additive often involves significant heat exposure. Therefore, determining its thermal decomposition profile is not merely an academic exercise; it is a critical necessity. This analysis informs:
-
Maximum Processing Temperatures: Establishing a safe upper limit for manufacturing and application.
-
Storage Stability: Predicting long-term stability under various thermal conditions.[4]
-
Hazard Identification: Identifying potentially hazardous exothermic decompositions or the evolution of toxic gases.[5]
-
Mechanism Insight: Understanding the decomposition pathway to predict byproducts and potential interactions with other formulation components.
This guide provides the necessary protocols and interpretive framework for researchers and drug development professionals to conduct a thorough and reliable thermal analysis.
Core Analytical Methodologies
A multi-technique approach is essential for a complete picture of thermal decomposition. We will focus on the synergistic combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). The integration of TGA and DSC, known as Simultaneous Thermal Analysis (STA), is particularly efficient, providing data on both mass change and heat flow from a single experiment.[6][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary tool for determining the temperatures at which decomposition events occur and their relative significance in terms of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies both endothermic (heat-absorbing) and exothermic (heat-releasing) events. This is critical for identifying melting points, phase transitions, and the energetic nature of decomposition.[6][9]
Evolved Gas Analysis (EGA)
EGA identifies the chemical nature of the volatile products released during decomposition.[10] Coupling the exit port of the TGA to a spectrometer (e.g., Fourier Transform Infrared Spectroscopy - FTIR, or Mass Spectrometry - MS) allows for real-time identification of the evolved gases as a function of temperature.[11] This is arguably the most important technique for elucidating the decomposition mechanism and assessing toxicity hazards.
Experimental Design & Protocols
The following protocols are designed to be self-validating systems, incorporating necessary calibration and control steps to ensure data integrity.
Experimental Workflow
The overall process follows a logical sequence from instrument preparation to integrated data analysis.
Caption: Integrated workflow for thermal analysis.
Protocol: Simultaneous TGA-DSC Analysis
-
Instrument Calibration:
-
Temperature & Heat Flow: Calibrate the DSC sensor using certified reference materials (e.g., Indium) to verify the accuracy of onset temperatures and enthalpy values.
-
Mass: Calibrate the microbalance using certified weights to ensure accurate mass loss measurements.
-
Rationale: Regular calibration is the cornerstone of trustworthy data, compensating for any instrument drift.
-
-
Sample Preparation:
-
Weigh 5-10 mg of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) into an alumina or platinum crucible.
-
Ensure an even, thin layer of material at the bottom of the crucible to promote uniform heating and prevent thermal gradients within the sample.
-
Rationale: A small sample mass minimizes thermal lag and ensures that the measured sample temperature accurately reflects the furnace temperature. Alumina crucibles are chosen for their inertness at high temperatures.
-
-
Experimental Parameters:
-
Purge Gas: Use high-purity nitrogen at a flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule. An oxidizing atmosphere (e.g., air) could be used in a separate experiment to assess environmental stability.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Rationale: A 10°C/min heating rate provides a good balance between resolution of thermal events and practical experiment duration. Slower rates can improve resolution but may broaden peaks.
-
-
Data Acquisition:
-
Simultaneously record mass (TGA), differential heat flow (DSC), and temperature.
-
If using EGA, route the TGA furnace exhaust gas through a heated transfer line to the MS or FTIR spectrometer for continuous analysis.
-
Protocol: Decomposition Kinetics (Isoconversional Method)
To determine the activation energy (Ea) of decomposition, which quantifies the energy barrier to the reaction, an isoconversional method like the Ozawa-Flynn-Wall method is recommended, following ASTM E1641 standards.[3][4][12][13][14]
-
Perform Multiple TGA Scans: Conduct the TGA experiment as described in 3.2, but at several different heating rates (e.g., 5, 10, 15, and 20°C/min).
-
Data Analysis:
-
For specific degrees of conversion (α, e.g., 5%, 10%, 20% mass loss), identify the corresponding temperature at each heating rate.
-
Plot the logarithm of the heating rate versus the reciprocal of the absolute temperature for each conversion level.
-
The slope of the resulting lines is proportional to the activation energy at that specific degree of conversion.
-
Rationale: This method avoids the need to assume a specific reaction model and reveals how the activation energy changes as the decomposition progresses, providing deeper mechanistic insight.[3]
-
Data Interpretation and Hypothetical Profile
As specific experimental data for this compound is not widely published, this section presents a hypothetical profile based on the known chemistry of semicarbazide and related structures. This serves as an interpretive guide for actual experimental results.
TGA-DSC Data Summary
The following table represents plausible data that could be obtained from a TGA-DSC analysis.
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | DSC Event Type | Postulated Cause |
| Melting | ~175 | ~180 | ~0% | Endotherm | Solid-to-liquid phase transition |
| Decomp. 1 | ~210 | ~225 | ~35-45% | Exotherm | Initial fragmentation of semicarbazide groups |
| Decomp. 2 | ~300 | ~340 | ~40-50% | Exotherm | Cleavage and decomposition of the hexamethylene backbone |
| Residue | >400 | - | ~10-15% | - | Formation of a stable char residue |
Evolved Gas Analysis (EGA)
EGA-MS would be used to identify the gaseous fragments. For a semicarbazide structure, the following evolved gases would be anticipated:
-
Dimethylamine ((CH₃)₂NH): From the cleavage of the N-N bond and abstraction of hydrogen.
-
Carbon Dioxide (CO₂): From the decomposition of the carbonyl group.
-
Ammonia (NH₃) & Isocyanic Acid (HNCO): Common decomposition products of urea and semicarbazide moieties.
-
Hexamethylene Diamine Fragments: From the breakdown of the C6 alkyl chain.
Postulated Decomposition Mechanism
Based on the hypothetical data, a multi-step decomposition mechanism can be proposed. The initial, lower-temperature event is likely the scission of the weaker N-N and C-N bonds within the semicarbazide groups, leading to the release of volatile nitrogen-containing compounds.[5] This is often an exothermic process. The second, higher-temperature stage would involve the more energetic cleavage of the C-C and C-H bonds of the aliphatic hexamethylene linker.
Caption: Postulated two-step decomposition pathway.
Safety and Handling Implications
The thermal analysis profile directly informs safety protocols:
-
Exothermic Decomposition: The strongly exothermic nature of the decomposition indicates a potential for thermal runaway if the material is heated without adequate control. Processing temperatures should be kept well below the onset of decomposition.
-
Gas Evolution: The release of flammable (hydrocarbon fragments) and toxic (ammonia, isocyanic acid) gases necessitates adequate ventilation and personal protective equipment (PPE) in environments where thermal decomposition could occur.
-
Stabilizer Function: The compound's role as a stabilizer in explosives suggests it is designed to control or direct decomposition, but its own decomposition can still be hazardous under unintentional conditions.[1]
Conclusion
Characterizing the thermal decomposition profile of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a critical step in its safe and effective application. By employing a synergistic combination of TGA, DSC, and EGA, and adhering to standardized kinetic analysis methods like ASTM E1641, researchers can obtain a comprehensive understanding of the material's thermal stability, decomposition mechanism, and associated hazards. This data-driven approach is fundamental to robust process development, ensuring material quality, and maintaining a safe operating environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 3. labsinus.com [labsinus.com]
- 4. filab.fr [filab.fr]
- 5. On-line Analysis of Nitrogen Containing Compounds in Complex Hydrocarbon Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. azom.com [azom.com]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 10. mooreanalytical.com [mooreanalytical.com]
- 11. measurlabs.com [measurlabs.com]
- 12. store.astm.org [store.astm.org]
- 13. Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method | Testing Standard | WJE [wje.com]
- 14. store.astm.org [store.astm.org]
Solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Organic Solvents For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), also known by trade names such as LOTSORB HN 130 and JADEWIN HN-130, is a multifunctional compound.[1] It is primarily utilized as an anti-yellowing agent in the production of polyurethane materials such as foams, fibers, and coatings.[1][2][3][4] Its ability to scavenge nitrogen oxides (NOx) prevents discoloration and degradation of polymers, thereby extending their service life and maintaining their aesthetic appeal.[2][3] Beyond its role in the polymer industry, its structural motifs suggest potential considerations in other areas of chemical and pharmaceutical research.
A fundamental understanding of the solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in various organic solvents is paramount for its effective application, formulation, and synthesis. Proper solvent selection impacts everything from reaction kinetics during its synthesis to the homogeneity of its dispersion in a polymer matrix. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and practical insights for professionals working with this compound.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the intermolecular forces between the solute (4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)) and the solvent. The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure Analysis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
To understand its solubility, we must first examine the molecular structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide):
Chemical Formula: C₁₂H₂₈N₆O₂[7][8] Molecular Weight: Approximately 288.39 g/mol [8][9]
The molecule possesses several key structural features that influence its solubility:
-
Polar Semicarbazide Groups: The two semicarbazide groups (-NH-CO-N(CH₃)₂) are highly polar due to the presence of electronegative oxygen and nitrogen atoms. These groups can participate in hydrogen bonding, both as hydrogen bond donors (the N-H group) and acceptors (the C=O and nitrogen atoms).[8]
-
Nonpolar Hexamethylene Chain: The -(CH₂)₆- linker is a nonpolar, aliphatic chain. This hydrocarbon backbone contributes to the molecule's affinity for nonpolar solvents through van der Waals dispersion forces.[5][6]
-
Overall Polarity: The presence of both polar functional groups and a nonpolar linker gives 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) a somewhat amphiphilic character. However, the strong polarity of the two semicarbazide groups is expected to dominate its solubility behavior, leading to a greater affinity for polar solvents.
Influence of Solvent Properties
The choice of solvent is critical. Key solvent properties to consider include:
-
Polarity: Polar solvents, such as alcohols and ketones, are expected to be effective at solvating the polar semicarbazide groups through dipole-dipole interactions and hydrogen bonding.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the semicarbazide moieties, promoting dissolution.
-
Dielectric Constant: Solvents with a high dielectric constant can better insulate the charged regions of the solute molecules, facilitating their separation and dissolution.
Based on these principles, one can predict that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) will exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[5][6]
References
- 1. ODM. LOTSORB HN 130 [lotchemistry.com]
- 2. jadenmtc.com [jadenmtc.com]
- 3. nbinno.com [nbinno.com]
- 4. partinchem.com [partinchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
Spectroscopic Characterization of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide): A Technical Guide
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), with the CAS Registry Number 69938-76-7, is a notable compound featuring a symmetrical structure with a central hexamethylene chain linking two 1,1-dimethylsemicarbazide moieties.[1][2] This molecule holds potential in various industrial and research applications, including as a crosslinking agent, a stabilizer, and in the synthesis of more complex derivatives.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application and for quality control in its synthesis.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is characterized by several key functional groups that will give rise to distinct signals in NMR, IR, and MS analyses.
Molecular Formula: C₁₂H₂₈N₆O₂[]
Molecular Weight: 288.39 g/mol []
The key structural features include:
-
Hexamethylene Chain: A flexible six-carbon aliphatic chain providing a symmetric backbone.
-
Semicarbazide Groups: Two identical semicarbazide moieties at either end of the hexamethylene chain. Each semicarbazide group contains:
-
A carbonyl group (C=O).
-
Three nitrogen atoms in a urea-like arrangement.
-
Two methyl groups attached to a terminal nitrogen atom.
-
These features are visually represented in the following diagram:
Caption: Molecular Structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol (Hypothetical)
A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data
The symmetry of the molecule simplifies the expected ¹H NMR spectrum. The following table outlines the predicted chemical shifts, multiplicities, and integrations for the distinct proton environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N(CH₃ )₂ | ~ 2.4 - 2.6 | Singlet | 12H |
| -CH₂ -NH- | ~ 3.0 - 3.2 | Triplet | 4H |
| -CH₂-CH₂ -CH₂- | ~ 1.4 - 1.6 | Quintet | 4H |
| -NH-C=O | ~ 6.0 - 6.5 | Triplet (broad) | 2H |
| -NH-N- | ~ 7.5 - 8.0 | Singlet (broad) | 2H |
Causality Behind Predictions:
-
The N-methyl protons are expected to be the most upfield of the non-aliphatic protons due to the electron-donating nature of the nitrogen atom.
-
The methylene protons adjacent to the nitrogen (-CH₂-NH-) are deshielded by the electronegative nitrogen, shifting them downfield relative to the other methylene groups.
-
The central methylene protons (-CH₂-CH₂-CH₂-) are in a more shielded, alkane-like environment.
-
The NH protons are expected to be broad and further downfield due to hydrogen bonding and quadrupole effects from the adjacent nitrogen atoms. Their multiplicity will be influenced by coupling to the adjacent CH₂ group.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is also simplified by the molecule's symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃ )₂ | ~ 40 - 45 |
| C =O | ~ 158 - 162 |
| -CH₂ -NH- | ~ 40 - 45 |
| -CH₂ -CH₂-CH₂- | ~ 26 - 28 |
| -CH₂-CH₂ -CH₂- | ~ 29 - 31 |
Causality Behind Predictions:
-
The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom.
-
The N-methyl carbons and the methylene carbons adjacent to the nitrogen are in a similar chemical shift region.
-
The central methylene carbons are the most shielded, appearing in the typical aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol (Hypothetical)
A solid-state IR spectrum would be most appropriate for this compound.
-
Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |
| C=O Stretch (amide) | 1680 - 1650 | Strong |
| N-H Bend | 1570 - 1540 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
Interpretation of Key Bands:
-
The broad N-H stretching band is indicative of hydrogen bonding.
-
The strong C-H stretching bands confirm the presence of the hexamethylene chain and methyl groups.
-
A strong absorption in the carbonyl region is a key indicator of the semicarbazide functionality.
-
The N-H bending and C-N stretching vibrations provide further evidence for the semicarbazide structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Experimental Protocol (Hypothetical)
Electrospray ionization (ESI) would be a suitable technique for this polar molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 289.2401 | Protonated molecular ion |
| [M+Na]⁺ | 311.2220 | Sodium adduct |
Expected Fragmentation Pattern:
The molecule is expected to fragment via cleavage of the C-N and N-N bonds within the semicarbazide moieties and along the hexamethylene chain. Key fragmentation pathways could include:
-
Loss of the dimethylamino group.
-
Cleavage of the amide bond.
-
Fragmentation of the hexamethylene chain.
A diagram illustrating a potential fragmentation pathway is shown below:
Caption: Potential fragmentation pathways for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in ESI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). By integrating knowledge of fundamental spectroscopic principles with data from analogous structures, we have established a robust set of expected data for its NMR, IR, and MS analyses. This guide serves as a valuable resource for researchers and scientists in the positive identification and quality assessment of this compound, and the methodologies described herein can be applied to the characterization of other novel molecules where experimental data is not yet available.
References
Whitepaper: A Mechanistic Approach to Inhibiting Polymer Yellowing
Abstract
Polymer yellowing is a critical degradation pathway that compromises the aesthetic, mechanical, and functional properties of materials. This guide provides an in-depth technical analysis of the core mechanisms driving this discoloration and the modes of action for chemical agents designed to prevent it. We will dissect the chemical reactions underpinning photo-oxidation and thermal degradation, leading to the formation of chromophoric species. Subsequently, a detailed examination of primary and secondary antioxidants, UV absorbers, and hindered amine light stabilizers (HALS) will elucidate their distinct and synergistic roles in preserving polymer integrity. This document is intended for researchers and formulation scientists, offering a foundational understanding of anti-yellowing strategies, complete with experimental protocols for their evaluation.
The Genesis of Discoloration: Understanding Polymer Yellowing Mechanisms
The yellowing of polymeric materials is the macroscopic manifestation of molecular-level changes induced by environmental stressors such as ultraviolet (UV) radiation, heat, and oxygen. These factors initiate a cascade of chemical reactions that alter the polymer's structure, leading to the formation of chromophores—molecular groups that absorb light in the visible spectrum, causing the material to appear yellow.
Photo-oxidation: The Light-Induced Degradation Cascade
Photo-oxidation is a primary driver of yellowing, initiated when polymers are exposed to UV light, particularly in the presence of oxygen.[1][2] The process is a radical chain reaction, broadly categorized into initiation, propagation, and termination steps.[2][3]
-
Initiation: High-energy UV photons are absorbed by impurities or inherent chromophoric groups within the polymer, leading to the homolytic cleavage of covalent bonds and the formation of highly reactive free radicals (R•).[1][3]
-
Propagation: The polymer radical (R•) reacts rapidly with atmospheric oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.[2][4]
-
Chain Scission & Crosslinking: The unstable hydroperoxides (ROOH) can decompose, especially under heat or further UV exposure, into alkoxy (RO•) and hydroxyl (•OH) radicals.[5] These aggressive radicals drive further degradation, leading to chain scission (reducing molecular weight and causing embrittlement) or crosslinking (increasing brittleness).[2][6]
-
Chromophore Formation: The oxidative reactions ultimately generate carbonyl groups (C=O), conjugated double bonds, and other oxygen-containing species. These groups are potent chromophores that absorb blue/violet light, resulting in the perceived yellow color.
Figure 1: General mechanism of polymer photo-oxidation leading to yellowing.
Thermal Degradation
Similar to photo-oxidation, thermal degradation involves the formation of free radicals, but the initiating energy comes from heat rather than light.[6] During high-temperature processing (e.g., extrusion, injection molding) or prolonged exposure to elevated service temperatures, polymer chains can break, initiating the same oxidative cascade described above.[6] This process is autocatalytic, as the decomposition of hydroperoxides generates more radicals, accelerating the degradation.[5]
Countermeasures: The Arsenal of Anti-Yellowing Agents
Anti-yellowing agents are chemical additives that interfere with the degradation process at various stages. Their efficacy relies on selecting the right agent or combination of agents to counteract the specific degradation pathways relevant to the polymer and its application.
Table 1: Major Classes of Anti-Yellowing Agents
| Class of Agent | Primary Function | Mechanism of Action | Typical Application |
| Primary Antioxidants | Radical Scavenging | Donates a labile hydrogen atom to neutralize peroxy radicals, stopping the propagation cycle. | Long-term thermal stability, processing stabilization. |
| (Hindered Phenols) | |||
| Secondary Antioxidants | Hydroperoxide Decomposition | Reduces unstable hydroperoxides to stable, non-radical products (alcohols), preventing radical formation. | High-temperature processing stabilization. |
| (Phosphites, Thioesters) | |||
| UV Absorbers | UV Radiation Shielding | Competitively absorbs incident UV radiation and dissipates it as harmless thermal energy. | Protection against photo-degradation in clear or lightly colored materials. |
| (Benzotriazoles, Benzophenones) | |||
| Light Stabilizers | Radical Scavenging (Cyclic) | Traps a wide range of free radicals through a regenerative catalytic cycle (Denisov Cycle). | Long-term light stability, surface protection, thin sections. |
| (Hindered Amine Light Stabilizers - HALS) |
Primary Antioxidants: Hindered Phenols
Hindered phenols are the frontline defense against radical-driven oxidation.[7] They possess a sterically hindered hydroxyl group on a benzene ring. This structure allows them to readily donate the hydrogen atom from the hydroxyl group to a reactive peroxy radical (ROO•), effectively terminating the propagation cycle.[7][8] The resulting phenoxy radical is resonance-stabilized and non-reactive, preventing it from initiating new degradation chains.[8]
Figure 2: Mechanism of a hindered phenolic antioxidant terminating a peroxy radical.
Secondary Antioxidants: Phosphites
While primary antioxidants manage free radicals, phosphites target the precursors—hydroperoxides (ROOH).[5] During high-temperature processing, these hydroperoxides are a major source of new radicals. Phosphite stabilizers act as hydroperoxide decomposers by reducing ROOH to a stable alcohol (ROH).[5][9] In this process, the trivalent phosphite ester is stoichiometrically oxidized to a stable pentavalent phosphate ester, effectively breaking the autocatalytic cycle of oxidation without generating new radicals.[5][10] This synergistic action with primary antioxidants provides robust protection during processing.[8][9]
Figure 3: Phosphite antioxidants converting unstable hydroperoxides to stable products.
UV Absorbers: Benzotriazoles and Benzophenones
UV absorbers (UVAs) function by a physical mechanism rather than a chemical one.[11][12] These compounds are highly efficient at absorbing damaging UV radiation across a specific wavelength range and dissipating this energy as harmless, low-level heat.[11][13][14] This process prevents UV photons from ever reaching the polymer and initiating radical formation.
-
Benzophenones: Absorb UV light in the 260-350 nm range.[11] Their mechanism involves an excited state that undergoes tautomerism, with energy dissipated as the molecule returns to its ground state.[13]
-
Benzotriazoles: Offer a broader absorption range, typically from 270-400 nm, and are highly effective.[11][15] They operate via an "excited-state intramolecular proton transfer" (ESIPT) mechanism, which is a very rapid and efficient way to convert electronic energy into vibrational (thermal) energy.[15][16]
Hindered Amine Light Stabilizers (HALS)
HALS are exceptionally efficient and durable light stabilizers that do not absorb UV radiation.[4][17] Instead, they function as potent radical scavengers through a regenerative catalytic process known as the Denisov Cycle.[4][18][19]
-
The parent hindered amine is oxidized to a stable nitroxyl radical (>N-O•).
-
This nitroxyl radical is highly effective at trapping polymer alkyl radicals (P•) and peroxy radicals (POO•), forming stable amino-ethers.[20]
-
Through a series of subsequent reactions with other radical species, these amino-ethers regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize many radicals over its lifetime.[4][19][20]
This cyclic and regenerative nature means HALS are not consumed quickly, providing superior long-term protection against photo-oxidation, especially at the material's surface.[4][17]
Figure 4: Simplified representation of the HALS regenerative (Denisov) cycle.
Experimental Evaluation of Anti-Yellowing Performance
Validating the efficacy of an anti-yellowing additive package requires a systematic approach combining accelerated weathering with precise analytical measurement.
Accelerated Weathering Protocols
Accelerated weathering chambers are used to simulate long-term environmental exposure in a condensed timeframe.[21][22] The choice of protocol depends on the intended application of the material.
Protocol 1: Xenon Arc Weathering (Simulates Full-Spectrum Sunlight)
-
Objective: To evaluate performance under realistic, full-spectrum solar radiation.
-
Apparatus: Xenon Arc Weatherometer.
-
Methodology (based on ASTM G155):
-
Prepare polymer samples (e.g., 75mm x 150mm plaques) with and without the anti-yellowing agent package.
-
Mount samples in the chamber.
-
Set exposure cycle parameters:
-
Irradiance: 0.55 W/m² @ 340 nm.
-
Black Panel Temperature: 63 °C.
-
Relative Humidity: 50%.
-
Light/Dark Cycle: Continuous light or specific cycles with moisture (e.g., 102 minutes light, 18 minutes light + water spray).
-
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
Analyze samples for color change and chemical degradation.
-
Analytical Techniques for Assessment
1. Colorimetry (Quantitative Color Measurement)
-
Principle: A spectrophotometer or colorimeter measures the color of a sample in the CIE Lab* color space.
-
Key Metrics:
-
L* : Lightness (100 = white, 0 = black).
-
a* : Red/green value.
-
b : Yellow/blue value (a positive change in b indicates yellowing).
-
Yellowness Index (YI): Calculated according to ASTM E313, a single value representing the degree of yellowness.
-
ΔE* : Total color difference, representing the magnitude of color change from the initial state.
-
-
Procedure:
-
Calibrate the colorimeter using standard white and black tiles.
-
Measure the L, a, and b* values of the unexposed (control) sample.
-
Measure the L, a, and b* values of the exposed samples at each interval.
-
Calculate YI and ΔE* for each measurement.
-
Table 2: Hypothetical Accelerated Weathering Data
| Exposure (hours) | Sample | Δb* (Change in Yellowness) | Yellowness Index (YI) | Total Color Change (ΔE*) |
| 0 | Control (Unstabilized) | 0.0 | 1.5 | 0.0 |
| Stabilized | 0.0 | 1.6 | 0.0 | |
| 1000 | Control (Unstabilized) | +12.5 | 18.2 | 12.8 |
| Stabilized | +1.8 | 4.1 | 2.1 | |
| 2000 | Control (Unstabilized) | +25.3 | 35.1 | 25.7 |
| Stabilized | +4.2 | 8.5 | 4.8 |
2. Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR analysis identifies chemical functional groups by their characteristic absorption of infrared radiation. It is highly effective for detecting the formation of carbonyl groups (C=O), a key indicator of oxidative degradation.[23][24]
-
Procedure:
-
Acquire an FTIR spectrum of the unexposed sample surface using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire spectra from the exposed samples at each interval.
-
Monitor the growth of the carbonyl absorption band, typically in the 1650-1850 cm⁻¹ region.[24]
-
The increase in the area of this peak provides a semi-quantitative measure of the extent of oxidation.
-
Figure 5: Experimental workflow for evaluating anti-yellowing agent efficacy.
Conclusion
Inhibiting polymer yellowing is a complex challenge that requires a deep, mechanistic understanding of both the degradation processes and the protective actions of stabilizing additives. The primary modes of degradation—photo-oxidation and thermal oxidation—proceed via free radical chain reactions that ultimately produce color-inducing chromophores. A multi-pronged defense strategy, employing a synergistic combination of primary antioxidants (radical scavengers), secondary antioxidants (hydroperoxide decomposers), UV absorbers, and HALS (regenerative radical scavengers), provides the most robust protection. The selection and validation of an appropriate anti-yellowing package must be grounded in rigorous experimental methodology, using accelerated weathering protocols and quantitative analytical techniques to ensure long-term material stability and performance.
References
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 3. retro-brite.com [retro-brite.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Six Causes of Plastic Yellowing Part 2: Thermal Oxidation ∣ Chitec Technology Co., Ltd. [chitec.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. partinchem.com [partinchem.com]
- 9. vinatiorganics.com [vinatiorganics.com]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 12. ohans.cn [ohans.cn]
- 13. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 14. Types of UV Absorbers: Benzotriazoles, Benzophenones, and Triazines in Material Protection – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 15. partinchem.com [partinchem.com]
- 16. researchgate.net [researchgate.net]
- 17. additivesforpolymer.com [additivesforpolymer.com]
- 18. grokipedia.com [grokipedia.com]
- 19. welltchemicals.com [welltchemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. micomlab.com [micomlab.com]
- 22. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 23. Assessing Polymer Ageing FTIR - Material Analysis [impact-solutions.co.uk]
- 24. researchgate.net [researchgate.net]
A Comprehensive Health and Safety Guide for Researchers: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
This technical guide provides an in-depth overview of the health and safety considerations for the handling and use of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in research and development settings. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to foster a proactive safety culture and ensure the well-being of laboratory personnel.
Introduction: Understanding the Compound and Its Applications
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), identified by CAS number 69938-76-7, is a bifunctional organic compound. Structurally, it consists of a flexible hexamethylene linker connecting two 1,1-dimethylsemicarbazide moieties. This unique structure lends itself to a variety of industrial and research applications.
Primarily, it is utilized as a crosslinking agent in the production of polymers, such as polyurethane foams, where it contributes to the mechanical properties of the final product[1]. It also serves as an anti-yellowing agent in plastics and polyurethane fibers[2]. Furthermore, this compound has reported antimicrobial properties, suggesting its potential use in the preservation of personal care products and pharmaceuticals, and as a disinfectant in healthcare settings[3]. Its role as a stabilizer in specialized applications, such as in the manufacturing of explosives, has also been noted[3]. Given its utility in formulation and material science, researchers in drug development may encounter this compound when working with novel delivery systems or medical devices.
Physicochemical and Chemical Identity
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 69938-76-7 | [4][] |
| Molecular Formula | C12H28N6O2 | [] |
| Molecular Weight | 288.39 g/mol | [] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 144.0 to 148.0 °C | |
| Water Solubility | Sparingly soluble | [3] |
| Storage Temperature | Recommendations vary; 2-8°C or 4°C suggested by some suppliers. Store in a dry, well-ventilated place. |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Signal Word: Warning
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
This classification underscores the primary routes of occupational exposure and the acute health effects that can be anticipated. The following diagram illustrates the logical flow from hazard identification to necessary precautionary measures.
Caption: Logical flow from GHS hazard identification to necessary safety precautions.
Toxicological Profile: A Data Gap Analysis
A comprehensive review of publicly available toxicological literature reveals a significant lack of specific data for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
-
Carcinogenicity: There are no dedicated studies on the carcinogenic potential of this compound.
-
Mutagenicity: No data from standard mutagenicity assays (e.g., Ames test) were found.
-
Reproductive Toxicity: The effects of this compound on reproduction have not been documented.
Cautionary Note on Structurally Related Compounds:
In the absence of direct data, it is prudent for researchers to be aware of the toxicological profiles of structurally related compounds, while acknowledging that these are not direct surrogates.
-
Hydrazine: The parent compound of many derivatives, hydrazine, is classified as a probable human carcinogen (IARC Group 2A) and exhibits a range of toxic effects on the nervous system, liver, and kidneys[1][6][7][8][9].
-
Semicarbazide: Studies on semicarbazide have indicated potential for reproductive toxicity and weak genotoxicity in some animal models[10]. However, a study on semicarbazide hydrochloride did not find it to be carcinogenic in rats under the tested conditions[11].
The potential for adverse long-term health effects from exposure to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) cannot be ruled out due to these data gaps. A precautionary principle should therefore be adopted in all handling and experimental procedures.
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), have been established for this compound. In the absence of an OEL, exposure should be minimized to the lowest reasonably achievable level.
Safe Handling and Experimental Protocols
The following protocols are designed to mitigate the risks associated with the handling and use of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Engineering Controls
-
Primary Containment: All weighing and manipulation of the solid compound should be conducted within a certified chemical fume hood to control airborne dust.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dusts.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure, but the following PPE is mandatory as a baseline:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.
-
Body Protection: A laboratory coat should be worn at all times.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
The following diagram outlines a standard workflow for safely handling this chemical in a laboratory setting.
Caption: A standard workflow for the safe handling of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend refrigeration (2-8°C).
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
While 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a valuable compound in various research and industrial applications, the current lack of comprehensive toxicological data necessitates a cautious and proactive approach to safety. By adhering to the principles of hazard identification, risk assessment, and the implementation of robust engineering and personal protective controls, researchers can minimize their risk of exposure. The guidance provided in this document should be considered a starting point, to be supplemented by institution-specific safety protocols and a continuous commitment to a strong safety culture.
References
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 6. mdsearchlight.com [mdsearchlight.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chronic toxicity and carcinogenicity of semicarbazide hydrochloride in Wistar Hannover GALAS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Polyurethane Synthesis
Introduction: Addressing Thermal and Oxidative Degradation in Polyurethane Systems
Polyurethanes (PU) are a versatile class of polymers, with applications spanning from flexible foams in furniture and bedding to rigid insulation and high-performance elastomers.[1][2] The synthesis of polyurethanes fundamentally involves the reaction of di- or poly-isocyanates with polyols.[3] However, a significant challenge in the lifecycle of many polyurethane products, particularly those based on aromatic isocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), is their propensity for yellowing and degradation upon exposure to heat and UV light.[2][4] This discoloration is primarily attributed to the oxidation of the aromatic diamine segments, formed during the manufacturing process, into quinone-type structures which are strong chromophores.[4] To mitigate this, various stabilizing additives are incorporated into polyurethane formulations.
This document provides a detailed guide on the application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) , a multifunctional additive that serves as a highly effective anti-yellowing agent and a functional chain extender in the synthesis of polyurethane, particularly in flexible foam applications.
Physicochemical Properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
| Property | Value | Reference |
| CAS Number | 30845-36-6 | |
| Molecular Formula | C12H28N6O2 | [5] |
| Molecular Weight | 288.39 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 144.0 to 148.0 °C | |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Mechanism of Action: A Dual-Functionality Approach
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) imparts stability to polyurethane systems through a dual-action mechanism: participating in the polymerization reaction as a chain extender and providing antioxidant capabilities to the final polymer.
Chain Extension and Polymer Backbone Integration
The semicarbazide functional groups of the molecule contain reactive N-H bonds that readily react with the isocyanate (-NCO) groups of the diisocyanate monomers. This reaction, analogous to the primary reaction between polyols and isocyanates, incorporates the hexamethylenebis(1,1-dimethylsemicarbazide) molecule directly into the polyurethane backbone.
Caption: Generalized reaction between an isocyanate and a semicarbazide group.
By acting as a chain extender, this molecule helps to build the polymer network.[6] The resulting structure introduces sterically hindered amine linkages within the polymer chain, which are less susceptible to oxidation compared to the aromatic amines that can form from unreacted aromatic isocyanates.
Antioxidant and Anti-Yellowing Functionality
The primary role of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is to prevent the thermo-oxidative degradation that leads to yellowing. Its proposed mechanism of action involves:
-
Radical Scavenging: The hindered amine structure within the incorporated molecule can act as a radical scavenger. During degradation, free radicals are generated which propagate the discoloration process. The hindered amine can donate a hydrogen atom to these radicals, terminating the chain reaction.
-
Disruption of Conjugated Systems: By integrating into the polymer backbone, the aliphatic hexamethylene chain of the molecule disrupts the formation of extended conjugated systems that are responsible for absorbing visible light and causing the yellow appearance.
Caption: Inhibition of polyurethane yellowing by 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Experimental Protocol: Synthesis of Flexible Polyurethane Foam
This protocol provides a general procedure for the laboratory-scale synthesis of a flexible polyurethane foam incorporating 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Materials and Equipment
-
Polyol: Polyether polyol (e.g., functionality of 3, hydroxyl value of 48-52 mg KOH/g)
-
Isocyanate: Toluene Diisocyanate (TDI 80/20)
-
Blowing Agent: Deionized water
-
Catalysts:
-
Amine catalyst (e.g., Dabco 33-LV)
-
Tin catalyst (e.g., Stannous octoate)
-
-
Surfactant: Silicone-based surfactant
-
Stabilizer: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
-
Equipment:
-
High-speed laboratory mixer (2000-3000 rpm)
-
Beakers or paper cups for mixing
-
Digital balance (accurate to 0.01 g)
-
Fume hood
-
Oven for curing
-
Stopwatch
-
Formulation
The following table provides a typical formulation for a flexible polyurethane foam. The quantities are given in parts per hundred of polyol (pphp).
| Component | Function | Parts per Hundred Polyol (pphp) |
| Polyether Polyol | Backbone of the polymer | 100 |
| Deionized Water | Blowing Agent | 3.0 - 5.0 |
| Silicone Surfactant | Cell stabilizer | 0.8 - 1.5 |
| Amine Catalyst | Blowing reaction catalyst | 0.1 - 0.5 |
| Stannous Octoate | Gelling reaction catalyst | 0.1 - 0.3 |
| 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | Anti-yellowing agent/Chain extender | 0.5 - 2.0 |
| Toluene Diisocyanate (TDI 80/20) | Cross-linker | Isocyanate Index: 105-115 |
Note: The Isocyanate Index is the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all active hydrogen-containing components, multiplied by 100.
Procedure
Caption: Step-by-step workflow for the synthesis of flexible polyurethane foam.
-
Preparation of the Polyol Premix:
-
In a suitable mixing container, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, amine catalyst, and 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
-
Mix these components thoroughly at high speed for 30-60 seconds until a homogeneous mixture is obtained.
-
-
Addition of Catalysts and Isocyanate:
-
While continuing to mix, add the stannous octoate catalyst to the polyol premix.
-
Immediately after, add the pre-weighed toluene diisocyanate (TDI).
-
-
Final Mixing:
-
Mix the complete formulation at high speed for a short period (typically 5-10 seconds). The mixing time is critical; over-mixing can lead to premature cell rupture, while under-mixing will result in an inhomogeneous foam.
-
-
Pouring and Curing:
-
Quickly pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at ambient temperature for at least 24 hours.
-
For optimal properties, a post-curing step in an oven at 70-80°C for 1-2 hours is recommended.
-
Observations and Characterization
During the foaming process, the following parameters should be observed and recorded:
-
Cream Time: The time from the addition of isocyanate until the mixture starts to rise and becomes opaque.
-
Rise Time: The time from the addition of isocyanate until the foam reaches its maximum height.
-
Tack-Free Time: The time from the addition of isocyanate until the surface of the foam is no longer sticky to the touch.
After curing, the foam can be characterized for its physical properties, including density, tensile strength, elongation at break, and compression set. To evaluate the effectiveness of the anti-yellowing agent, accelerated aging tests can be performed by exposing foam samples to UV radiation and elevated temperatures, followed by colorimetric analysis.
Conclusion
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a valuable additive in polyurethane synthesis, offering a dual functionality that enhances the long-term stability and performance of the final product. By participating in the polymerization as a chain extender and acting as an antioxidant, it effectively mitigates the yellowing and degradation commonly observed in polyurethane materials. The provided protocol offers a foundational approach for incorporating this stabilizer into flexible polyurethane foam formulations, enabling researchers and developers to produce more durable and color-stable products.
References
Application Notes: Protocol for Incorporating Anti-Yellowing Agent HN-130 in Polyurethane Coatings
Introduction: The Challenge of Yellowing in Polyurethane Coatings
Polyurethane (PU) coatings are renowned for their exceptional durability, chemical resistance, and versatility, finding applications from automotive topcoats to protective wood finishes.[1][2] However, a significant challenge, particularly with systems based on aromatic isocyanates, is their propensity to yellow over time.[3][4] This discoloration is primarily driven by two factors: photo-oxidation from exposure to ultraviolet (UV) light and chemical degradation from atmospheric pollutants, notably nitrogen oxides (NOx).[5][6][7] Such yellowing not only compromises the aesthetic appeal of the coated article but can also be an early indicator of the degradation of the polymer's mechanical properties.[5]
To counteract this, various stabilizing additives are incorporated into PU formulations.[8][9] This document provides a detailed protocol for the application of HN-130 , an advanced anti-yellowing agent, in polyurethane coating systems. HN-130, chemically identified as 1,6-hexamethylene bis(N,N-dimethylsemicarbazide)[10][11][12], is specifically designed to be a highly effective scavenger of nitrogen oxides, thereby preventing a key pathway for chemical-induced yellowing, often referred to as "gas fading" or "fume yellowing".[6][7][13]
These application notes are intended for researchers, chemists, and formulation scientists in the coatings industry. The protocols herein are designed to provide a robust framework for incorporating HN-130 and validating its efficacy, ensuring the long-term color stability of high-performance PU coatings.
Mechanism of Action: How HN-130 Prevents Gas Fading
Unlike traditional Hindered Amine Light Stabilizers (HALS) which primarily mitigate photo-oxidation by scavenging free radicals through a regenerative cycle, HN-130's primary function is to neutralize ambient NOx gases (NO and NO₂).[3][4][5][6][7] These atmospheric pollutants are common in industrial environments and urban areas, originating from combustion processes.
When NOx gases come into contact with a PU coating, they can react with the polymer matrix, leading to the formation of chromophores—molecular groups that absorb light in the visible spectrum, causing a yellow appearance.[3][6] HN-130 is an amine-based compound with a high affinity for these nitrogen oxides.[7] It preferentially reacts with and sequesters NOx molecules, effectively preventing them from interacting with the polyurethane backbone. This targeted action makes HN-130 an essential additive for applications where gas fading is a significant concern, such as indoor coatings, articles in storage, or products used in polluted environments.[6][13]
Figure 1: Simplified mechanism of HN-130 in preventing NOx-induced yellowing.
Materials and Equipment
Materials
-
Anti-Yellowing Agent: HN-130 (1,6-hexamethylene bis(N,N-dimethylsemicarbazide)), CAS: 69938-76-7; supplied as a white powder.[10]
-
Polyurethane System: A representative two-component (2K) solvent-borne acrylic polyol/aliphatic isocyanate system is recommended for initial evaluation. The protocol can be adapted for other systems (e.g., water-borne, 1K).
-
Part A: Acrylic Polyol Resin
-
Part B: Hexamethylene Diisocyanate (HDI) based polyisocyanate.[8]
-
-
Solvents: Appropriate solvents for the chosen PU system (e.g., n-butyl acetate, xylene, methyl ethyl ketone).
-
Other Additives: Flow and leveling agents, defoamers, as required by the base formulation.
-
Substrates: Standard test panels (e.g., cold-rolled steel, aluminum, or wood panels).
Equipment
-
Analytical balance (± 0.001 g)
-
High-speed disperser with a Cowles blade or similar
-
Laboratory mixer (overhead stirrer)
-
Viscometer (e.g., Brookfield or Krebs-Stormer)
-
Film applicator (e.g., Bird-type or drawdown bar)
-
Forced-air drying oven
-
Spectro-colorimeter for CIE Lab* measurements
-
QUV Accelerated Weathering Tester (compliant with ASTM G154)
Protocol for Incorporation and Formulation
This protocol outlines the incorporation of HN-130 into a model 2K solvent-borne PU clearcoat. The additive is a solid powder and requires proper dispersion.
Determining Optimal Dosage (Ladder Study)
The ideal concentration of HN-130 depends on the specific PU system and the severity of the expected NOx exposure. A ladder study is crucial to determine the optimal loading level that balances performance and cost.
| Formulation ID | Polyol (g) | Isocyanate (g) | Solvents (g) | Other Additives (g) | HN-130 (% on total resin solids) | HN-130 (g) |
| Control | 100 | 50 | 75 | 5 | 0.0% | 0.00 |
| EXP-01 | 100 | 50 | 75 | 5 | 0.2% | 0.30 |
| EXP-02 | 100 | 50 | 75 | 5 | 0.5% | 0.75 |
| EXP-03 | 100 | 50 | 75 | 5 | 1.0% | 1.50 |
| Table 1: Example ladder study for determining optimal HN-130 dosage. |
Step-by-Step Incorporation Procedure
The preferred method for incorporating a solid additive like HN-130 is to create a masterbatch or pre-disperse it into the polyol component (Part A) to ensure thorough and uniform distribution.
-
Preparation of Part A (Polyol Component):
-
To a suitable mixing vessel, add the acrylic polyol resin.
-
Begin agitation with an overhead stirrer at a moderate speed.
-
Add the required solvents for viscosity adjustment.
-
Add other liquid additives such as flow and leveling agents. Mix until homogeneous.
-
-
Incorporation of HN-130:
-
Causality: Adding the HN-130 powder directly to a highly viscous or fully formulated system can lead to clumping and poor dispersion. Therefore, it should be added to the polyol component under agitation before high-viscosity or reactive components are introduced.
-
Slowly sift the weighed amount of HN-130 powder into the vortex of the mixing polyol blend.
-
Increase the mixing speed to create a strong vortex and ensure the powder is wetted out. Use a high-speed disperser for 10-15 minutes if necessary to break any agglomerates.
-
Visually inspect for any undispersed particles. The mixture should be smooth and uniform.
-
-
Final Formulation:
-
Once Part A with HN-130 is homogeneous, it is ready to be mixed with Part B.
-
Just prior to application, add the isocyanate component (Part B) to the prepared Part A according to the manufacturer's recommended stoichiometric ratio.
-
Mix thoroughly for 2-3 minutes at a low to moderate speed, avoiding the introduction of air.
-
Allow for a brief induction time if required by the PU system.
-
Figure 2: Workflow for incorporating HN-130 into a 2K PU coating.
Testing and Evaluation Protocol
To validate the efficacy of HN-130, a systematic evaluation of the cured coating films is required. This involves accelerated aging and precise colorimetric measurements.
Sample Preparation
-
Apply the formulated coatings (Control and EXP-01 to EXP-03) to prepared test panels using a film applicator to achieve a consistent dry film thickness (DFT) of 50 ± 5 µm.
-
Allow the panels to flash off at ambient temperature for 15-30 minutes.
-
Cure the panels according to the PU system's data sheet (e.g., 7 days at 23°C and 50% RH, or force-cured in an oven).
-
Prepare at least three replicate panels for each formulation.
Accelerated Weathering and Color Measurement
This protocol uses QUV accelerated weathering to simulate environmental exposure and a spectro-colorimeter to quantify yellowing.
-
Initial Color Measurement (T=0):
-
Using a spectro-colorimeter, measure the initial CIE Lab* color coordinates of each cured panel. This serves as the baseline. The measurement should comply with ASTM D2244 .
-
The 'b*' value is of primary interest, where a positive value indicates yellowness.
-
-
QUV Accelerated Weathering:
-
Interim and Final Color Measurements:
-
Remove the panels at set intervals (e.g., 250, 500, 750, 1000 hours) and measure their Lab* values again.
-
Calculate the change in yellowness (Δb) and the total color change (ΔE) for each panel relative to its initial T=0 reading.
-
Δb* = b* (final) - b* (initial)
-
ΔE* = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
-
Expected Results and Data Presentation
The formulations containing HN-130 are expected to show a significantly smaller increase in the b* value (less yellowing) compared to the control formulation after QUV exposure.
| Formulation ID | HN-130 (%) | Initial b value (T=0) | b value after 500h QUV | Δb (Change in Yellowness) | ΔE (Total Color Change) |
| Control | 0.0% | 0.85 | 5.60 | +4.75 | 5.10 |
| EXP-01 | 0.2% | 0.86 | 2.95 | +2.09 | 2.45 |
| EXP-02 | 0.5% | 0.84 | 1.90 | +1.06 | 1.35 |
| EXP-03 | 1.0% | 0.85 | 1.55 | +0.70 | 0.98 |
| Table 2: Representative data showing the effect of HN-130 on color stability after accelerated weathering. |
Conclusion and Trustworthiness Statement
The protocol detailed in these application notes provides a comprehensive and self-validating framework for incorporating the anti-yellowing agent HN-130 into polyurethane coatings. By following the structured approach of a ladder study for dosage optimization, a systematic incorporation procedure, and standardized testing via ASTM methods, researchers can reliably determine the efficacy of HN-130 in their specific formulations. The causality behind each step, from pre-dispersing the solid additive to quantifying color change with instrumental analysis, ensures that the results are both reproducible and directly correlated to the performance of the additive. This methodology empowers formulators to develop more durable and color-stable PU coatings, enhancing product value and longevity.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Yellowing-Resistant Waterborne Polyurethane Modified with Disulfide Bonds | MDPI [mdpi.com]
- 3. partinchem.com [partinchem.com]
- 4. PU Remains Brightly Colored as New! Challenge and Solution to Polyurethane Gas Fading | Everlight Chemical [everlight-uva.com]
- 5. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti-yellowing property of polyurethane improved by the use of surface-modified nanocrystalline cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 7. CAS#:69938-76-7 | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) | Chemsrc [chemsrc.com]
- 8. CheMondis Marketplace [chemondis.com]
- 9. novachem.com [novachem.com]
- 10. specialchem.com [specialchem.com]
- 11. 1,6-Di(cyanoguanidino)hexane | C10H18N8 | CID 85172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hauthaway.com [hauthaway.com]
- 13. pcimag.com [pcimag.com]
Application Notes and Protocols for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) as a Stabilizer in Plastics
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), hereafter referred to as HBS, is a multifunctional additive for polymeric systems, demonstrating significant efficacy as a stabilizer against degradation. With a molecular formula of C12H28N6O2 and a molecular weight of 288.39 g/mol , this compound is recognized for its role as an anti-yellowing agent, antioxidant, and thermal stabilizer, particularly in polyurethane (PU) formulations, including profiles, shoe materials, and fibers.[1][2] It is also utilized in other plastics and coatings to enhance their durability and aesthetic longevity.[2] This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the application and evaluation of HBS as a stabilizer in plastics.
Physicochemical Properties of HBS
A foundational understanding of the physical and chemical properties of HBS is critical for its effective application.
| Property | Value | Reference |
| CAS Number | 69938-76-7 | [1][3] |
| Synonyms | Anti-yellowing agent HN-130, 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) | [1][2] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Melting Point | 144.0 to 148.0 °C | [1] |
| Molecular Formula | C12H28N6O2 | [1][3] |
| Molecular Weight | 288.39 g/mol | [1][3] |
| Solubility | Sparingly soluble in water. | [3] |
Mechanism of Action: A Multi-faceted Stabilization Approach
The stabilizing effect of HBS in plastics is not attributed to a single mechanism but rather a synergistic combination of antioxidant and potential light stabilizing actions. The presence of multiple amine functionalities within the HBS molecule is key to its performance.
Primary Antioxidant Activity: Radical Scavenging
The primary role of HBS is to function as a radical scavenger. During polymer processing and subsequent exposure to environmental stressors such as heat and UV radiation, free radicals are generated within the polymer matrix. These highly reactive species initiate a cascade of degradative reactions, leading to chain scission, cross-linking, and the formation of chromophoric groups that cause discoloration (yellowing) and deterioration of mechanical properties.
The semicarbazide moieties in HBS possess labile hydrogen atoms that can be readily donated to terminate propagating free radicals (R•) and peroxy radicals (ROO•), thus interrupting the degradation cycle. This process is analogous to the mechanism of other aminic antioxidants.
Figure 1: Simplified workflow of HBS as a radical scavenger.
Potential for Hindered Amine Light Stabilizer (HALS)-like Behavior
While not a classical Hindered Amine Light Stabilizer (HALS) based on a 2,2,6,6-tetramethylpiperidine structure, the secondary amine groups within the HBS molecule suggest a potential to participate in a regenerative stabilization cycle similar to the Denisov Cycle. In this proposed mechanism, the amine can be oxidized to a stable nitroxyl radical, which can then trap polymer radicals. This nitroxyl radical is subsequently regenerated, allowing a single HBS molecule to terminate multiple radical species, thereby providing long-term stabilization. This cyclic process is highly efficient and contributes to the longevity of the stabilizer's effect.
Figure 2: Proposed HALS-like regenerative cycle for HBS.
Experimental Protocols: Application and Performance Evaluation
The following protocols provide a framework for incorporating HBS into plastic formulations and evaluating its stabilizing performance. These should be adapted based on the specific polymer system and processing equipment.
Protocol 1: Incorporation of HBS into a Thermoplastic Polyurethane (TPU) Formulation
Objective: To homogeneously disperse HBS into a TPU matrix via melt compounding.
Materials and Equipment:
-
Thermoplastic Polyurethane (TPU) pellets (e.g., polyester or polyether-based)
-
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (HBS) powder
-
Twin-screw extruder with gravimetric feeders
-
Pelletizer
-
Drying oven or dehumidifying dryer
-
Injection molding machine
-
Tensile testing machine (e.g., Instron)
-
Spectrocolorimeter (e.g., Konica Minolta)
Procedure:
-
Drying: Thoroughly dry the TPU pellets and HBS powder according to the manufacturer's recommendations to prevent hydrolytic degradation during processing. A typical condition for TPU is 2-4 hours at 80-100 °C.
-
Premixing (Optional): For improved dispersion, a dry blend of TPU pellets and HBS powder can be prepared. The recommended loading level of HBS is typically in the range of 0.1 to 1.0 phr (parts per hundred resin).
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the specific TPU grade. A typical profile might range from 180 °C to 220 °C from the feed zone to the die.
-
Calibrate and set the gravimetric feeders for the TPU pellets and HBS powder to achieve the desired loading level.
-
Start the extruder and feed the materials. Ensure a consistent melt flow and pressure.
-
The extruded strands are cooled in a water bath and pelletized.
-
-
Drying of Compounded Pellets: Dry the resulting pellets to remove any absorbed moisture before subsequent processing.
-
Specimen Preparation:
-
Using an injection molding machine, produce standardized test specimens (e.g., tensile bars, color plaques) from the compounded TPU-HBS pellets. Use a control batch of TPU without HBS for comparison.
-
Record the processing parameters (melt temperature, injection speed, cooling time).
-
Protocol 2: Evaluation of Anti-Yellowing Performance
Objective: To quantify the effectiveness of HBS in preventing discoloration of plastics upon exposure to UV radiation and heat.
Methodology: Accelerated Weathering
Equipment:
-
QUV Accelerated Weathering Tester (or equivalent xenon arc chamber)
-
Spectrocolorimeter
Procedure:
-
Initial Color Measurement: Measure the initial color of the injection-molded plaques (both control and HBS-stabilized) using a spectrocolorimeter. Record the CIE Lab* values. The Yellowness Index (YI) should be calculated according to ASTM E313.
-
Accelerated Weathering:
-
Place the plaques in the QUV tester.
-
Program the weathering cycle according to a standard test method, such as ASTM G154. A common cycle for evaluating yellowing is continuous exposure to UVA-340 lamps at a controlled temperature (e.g., 60 °C).
-
-
Periodic Evaluation:
-
At predetermined intervals (e.g., 100, 250, 500, 1000 hours), remove the plaques from the QUV tester.
-
Measure the Lab* values and calculate the Yellowness Index (YI).
-
Calculate the change in Yellowness Index (ΔYI) relative to the initial measurement.
-
-
Data Analysis: Plot the ΔYI as a function of exposure time for both the control and HBS-stabilized samples. A lower ΔYI for the HBS-containing samples indicates superior anti-yellowing performance.
Protocol 3: Assessment of Thermal Stability
Objective: To determine the effect of HBS on the thermal degradation behavior of the polymer.
Methodology: Thermogravimetric Analysis (TGA)
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compounded polymer (control and HBS-stabilized) into the TGA sample pan.
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Compare the TGA curves of the control and HBS-stabilized samples. An increase in the onset temperature of degradation for the HBS-containing sample indicates improved thermal stability.
-
Conclusion
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a versatile and effective stabilizer for a range of plastics, most notably polyurethanes. Its efficacy stems from a multi-pronged approach involving radical scavenging and potentially a regenerative HALS-like mechanism. The protocols outlined in this document provide a robust framework for the incorporation and systematic evaluation of HBS, enabling formulators to optimize the durability and long-term aesthetic appeal of their polymer products. As with any additive, the optimal loading level and performance will be dependent on the specific polymer system, processing conditions, and end-use application.
References
Application Note & Protocol: Leveraging 1,6-Bis[3-(dimethylamino)ureido]hexane as a Catalytic Chain Extender in Polyurea and Polyurethane Systems
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for utilizing 1,6-Bis[3-(dimethylamino)ureido]hexane in polymerization. Given the unique structure of this molecule, which features both reactive urea protons and catalytic tertiary amine groups, this guide focuses on its application as a dual-function additive—a catalytic chain extender—in the synthesis of polyurea and polyurethane elastomers. We present detailed protocols, mechanistic insights, characterization techniques, and safety considerations to facilitate the exploration of this novel compound in advanced polymer development.
Introduction: A Novel Approach to Polyurea and Polyurethane Synthesis
Polyureas and polyurethanes are classes of polymers renowned for their exceptional versatility, finding applications from flexible foams and elastomers to rigid coatings and adhesives.[1] Their synthesis traditionally involves the step-growth polymerization of diisocyanates with diamines (for polyureas) or polyols (for polyurethanes). The properties of the final material are highly tunable based on the choice of monomers and the inclusion of additives like chain extenders and catalysts.[2]
The compound 1,6-Bis[3-(dimethylamino)ureido]hexane presents a unique molecular architecture. While not a conventional monomer for direct self-polymerization, its structure is ideally suited for a dual role in polyurethane and polyurea synthesis:
-
Chain Extender: The two secondary amine protons within the urea linkages (-NH-) are reactive towards isocyanate groups (-NCO). This allows the molecule to be incorporated into the polymer backbone, akin to traditional diol or diamine chain extenders, influencing the hard segment domains of the resulting elastomer.
-
Catalyst: The molecule is terminated with two dimethylamino groups, which are tertiary amines. Tertiary amines are well-established as potent catalysts for the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions in polyurethane synthesis, as they enhance the nucleophilicity of the hydroxyl or amine components.[3][4][5]
This application note details the experimental framework for harnessing the dual functionality of 1,6-Bis[3-(dimethylamino)ureido]hexane to create novel polymers with potentially unique properties.
Proposed Mechanism of Action
The central hypothesis of this protocol is that 1,6-Bis[3-(dimethylamino)ureido]hexane acts simultaneously as a chain extender and a catalyst.
2.1. Chain Extension Reaction
The urea N-H groups react with diisocyanate monomers (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, or Hexamethylene diisocyanate - HDI) to form biuret linkages, thus extending the polymer chain. This reaction integrates the hexane backbone and the pre-existing urea groups into the final polymer structure.
2.2. Catalytic Activity
The terminal tertiary amine groups catalyze the main polymerization reaction. In polyurethane synthesis, the tertiary amine activates the polyol's hydroxyl groups, facilitating their attack on the electrophilic carbon of the isocyanate group.[6][7] This accelerates the formation of urethane linkages throughout the polymer network.
Below is a diagram illustrating the proposed dual role of the molecule in a polyurethane system.
References
- 1. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Polyurethane - Wikipedia [en.wikipedia.org]
- 5. l-i.co.uk [l-i.co.uk]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Antidegradants in Preventing Thermal Degradation in Elastomers
Introduction: The Imperative of Thermal Stability in Elastomeric Materials
Elastomers are indispensable materials in a vast array of applications, from automotive components and industrial seals to consumer goods and medical devices. Their utility is intrinsically linked to their unique viscoelastic properties. However, exposure to elevated temperatures can initiate a cascade of chemical reactions, collectively known as thermal degradation, which irreversibly compromises the material's integrity and performance. This degradation manifests as hardening, cracking, loss of elasticity, and ultimately, catastrophic failure of the elastomeric component.[1] Understanding and mitigating thermal degradation is therefore a critical aspect of elastomer formulation and application.
This technical guide provides a comprehensive overview of the mechanisms of thermal degradation in common elastomers and details the role of antidegradants in its prevention. We will explore the classification and selection of these crucial additives and provide detailed protocols for their evaluation, empowering researchers and formulation scientists to enhance the thermal stability and service life of elastomeric products.
Section 1: Mechanisms of Thermal Degradation in Elastomers
The thermal degradation of elastomers is a complex process involving the interplay of heat, oxygen, and residual initiators from polymerization.[2] The primary mechanism is a free-radical chain reaction, which can be broadly categorized into initiation, propagation, and termination steps.
1.1 Initiation: At elevated temperatures, weak bonds within the polymer backbone or the decomposition of hydroperoxides (ROOH) can generate initial free radicals (R•).
1.2 Propagation: These highly reactive free radicals readily react with atmospheric oxygen to form peroxy radicals (ROO•). The peroxy radicals can then abstract a hydrogen atom from a neighboring polymer chain, forming a hydroperoxide (ROOH) and a new polymer radical (R•). This creates a self-propagating cycle of degradation.
1.3 Chain Scission and Crosslinking: The decomposition of hydroperoxides can lead to chain scission, reducing the molecular weight and elasticity of the elastomer, or crosslinking, which increases hardness and brittleness.[1] The dominant pathway depends on the specific elastomer and the environmental conditions.
The following diagram illustrates the general thermo-oxidative degradation pathway in elastomers.
Caption: General mechanism of thermo-oxidative degradation in elastomers.
Case Study: Natural Rubber (NR)
Natural rubber (polyisoprene) is highly susceptible to thermal degradation due to the presence of double bonds in its backbone, which are prone to radical attack.[2][3] The degradation process often leads to chain scission, resulting in a softening of the material.
Case Study: Styrene-Butadiene Rubber (SBR)
In SBR, the butadiene units are more vulnerable to thermal degradation than the styrene units.[4] The degradation is an autocatalytic process that primarily occurs on the aliphatic parts of the polymer chain.[3][5] This can lead to both chain scission and crosslinking, resulting in complex changes to the material's properties.[6]
Section 2: The Role and Classification of Antidegradants
Antidegradants are chemical compounds added to elastomers to inhibit or retard the process of thermal degradation. They function by interrupting the free-radical chain reaction. These additives are broadly classified into two main categories: primary and secondary antioxidants.[7]
Primary Antioxidants (Chain-Breaking Antioxidants)
Primary antioxidants are radical scavengers that donate a hydrogen atom to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and forming a stable antioxidant radical that does not propagate the degradation chain.[7]
-
Hindered Phenols: These are effective, non-staining antioxidants suitable for light-colored applications.[8] Examples include 2,6-di-tert-butyl-4-methylphenol (BHT).[7]
-
Aromatic Amines: These are highly effective antioxidants, particularly at elevated temperatures, but they can cause staining.[7][8] Examples include N-phenyl-1-naphthylamine (PNA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).[7][8]
Secondary Antioxidants (Peroxide Decomposers)
Secondary antioxidants function by decomposing hydroperoxides (ROOH) into stable, non-radical products, thus preventing the formation of new free radicals that would otherwise initiate further degradation.[7]
-
Phosphites: These are effective peroxide decomposers and can act synergistically with primary antioxidants.[7]
-
Thioesters: These compounds are also efficient at decomposing hydroperoxides.[7]
The following diagram illustrates the mechanisms of action for primary and secondary antioxidants.
Caption: Mechanisms of primary and secondary antioxidants.
Synergistic Effects
A combination of primary and secondary antioxidants often provides significantly better protection than either type used alone.[7] The primary antioxidant scavenges the propagating radicals, while the secondary antioxidant removes the hydroperoxides that could initiate new chains. This synergistic interaction enhances the overall thermal stability of the elastomer.[9][10]
Section 3: Selection of Antidegradants for Specific Elastomers
The choice of an appropriate antidegradant system depends on several factors, including the type of elastomer, the service temperature, the presence of other additives, and the end-use application's requirements (e.g., non-staining).[11]
| Elastomer | Recommended Antioxidant Type | Specific Examples | Key Considerations |
| Natural Rubber (NR) | Amines, Phenols | 6PPD, TMQ, BHT | Amines offer excellent heat and flex resistance but can stain. Phenols are non-staining.[11] |
| Styrene-Butadiene Rubber (SBR) | Amines, Phenols | 6PPD, IPPD, Octylated Diphenylamine | Similar to NR, consider staining potential.[11] |
| Nitrile Butadiene Rubber (NBR) | Amine-based antiozonants, Phenols | 6PPD, TMQ | Good solubility of antidegradants is crucial. Often used with paraffin wax for ozone resistance.[11] |
| Chloroprene Rubber (CR) | Amines, Carbodiimides | IPPD, 6PPD, DP | Small amounts of amines significantly improve ozone resistance. Carbodiimides offer persistent heat resistance.[11] |
| Ethylene Propylene Diene Monomer (EPDM) | Imidazoles, Amines | MB, MBZ, TMQ, CD | For peroxide-cured EPDM, specific imidazole and amine types are effective.[11] |
| Acrylate Rubber (ACM) | Carbodiimides, Amines | CD, TMQ, 6C | Choice depends on whether hardening or softening is the primary aging characteristic.[11] |
Section 4: Experimental Evaluation of Antidegradant Efficacy
The effectiveness of an antidegradant in an elastomer formulation must be empirically validated. Accelerated aging tests are commonly employed to simulate the long-term effects of heat exposure in a shorter timeframe.
Standard Test Method: ASTM D573 - Deterioration in an Air Oven
ASTM D573 is a widely used standard for assessing the heat resistance of rubber.[12] It involves exposing rubber specimens to elevated temperatures in a circulating air oven for a specified duration and then measuring the changes in their physical properties.[13][14]
1. Specimen Preparation:
- Prepare standard dumbbell-shaped test specimens according to ASTM D412 for tensile testing.
- Ensure specimens are free of defects and have uniform thickness.
- Prepare a sufficient number of specimens for both unaged (control) and aged testing.
2. Initial Property Measurement (Unaged):
- Measure the initial tensile strength, elongation at break, and hardness (Durometer) of the unaged specimens according to ASTM D412 and ASTM D2240, respectively.[12][15]
3. Accelerated Aging:
- Place the specimens in a circulating air oven preheated to the specified test temperature (e.g., 70°C, 100°C).[16]
- The duration of exposure is typically 70 or 168 hours, depending on the material and application requirements.[13][16]
- Ensure adequate spacing between specimens to allow for uniform air circulation.
4. Post-Aging Property Measurement:
- After the specified aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.
- Measure the final tensile strength, elongation at break, and hardness of the aged specimens.[13]
5. Calculation of Property Changes:
- Calculate the percentage change in each property using the following formula: Percentage Change = [ (Aged Value - Unaged Value) / Unaged Value ] * 100
6. Interpretation of Results:
- A smaller percentage change in physical properties after aging indicates better thermal stability and a more effective antidegradant system.
The following workflow diagram outlines the ASTM D573 testing procedure.
Caption: ASTM D573 experimental workflow.
Alternative and Complementary Thermal Analysis Techniques
While ASTM D573 provides valuable data on changes in physical properties, other thermal analysis techniques can offer deeper insights into the degradation process.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] It can determine the onset temperature of degradation and provide information on the overall thermal stability of the elastomer.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[17] It can be used to determine the glass transition temperature (Tg), melting points, and oxidative induction time (OIT), which is a measure of the material's resistance to oxidation.
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material as a function of temperature and frequency.[17] It can detect changes in the polymer's molecular structure, such as crosslinking or chain scission, that occur during thermal degradation.
Conclusion
The prevention of thermal degradation is paramount to ensuring the long-term performance and reliability of elastomeric components. A thorough understanding of the mechanisms of degradation and the function of antidegradants is essential for formulating robust and durable materials. By carefully selecting and evaluating appropriate antidegradant systems using standardized protocols and advanced analytical techniques, researchers and developers can significantly enhance the thermal stability of elastomers, extending their service life and expanding their application in demanding, high-temperature environments.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Degradation of natural rubber | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions | MDPI [mdpi.com]
- 5. Thermal oxidative degradation of styrene-butadiene rubber (SBR) studied by 2D correlation analysis and kinetic analysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 8. How to choose Rubber Antioxidants? Key performance indicators to focus on - Yangzhou Chemical Co., Ltd. [ru.yzchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection And Use Rules Of Various Rubber Antioxidants-Henan Xuannuo Chemical Co., Ltd [hnxnchem.com]
- 12. rubbermill.com [rubbermill.com]
- 13. coirubber.com [coirubber.com]
- 14. matestlabs.com [matestlabs.com]
- 15. applerubber.com [applerubber.com]
- 16. infinitalab.com [infinitalab.com]
- 17. mt.com [mt.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a unique bis-semicarbazide compound, has been identified for its potential antimicrobial applications.[1] Its structural features, including a flexible hexamethylene linker and reactive semicarbazide moieties, suggest a potential for interaction with microbial cellular components. Semicarbazone derivatives have been noted for their ability to interfere with crucial biochemical pathways in microorganisms, such as the synthesis of deoxyribonucleotides and cell walls.[2] This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy, spectrum of activity, and safety profile of this compound. The protocols outlined herein are based on established methodologies in antimicrobial research and are designed to yield robust and reproducible data.
Compound Profile
| Property | Information |
| IUPAC Name | 1,1'-(hexane-1,6-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) |
| Synonyms | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) |
| CAS Number | 69938-76-7 |
| Molecular Formula | C₁₂H₂₈N₆O₂ |
| Molecular Weight | 288.40 g/mol |
| Appearance | White to off-white powder |
| Solubility | Sparingly soluble in water |
Preliminary Antimicrobial Spectrum Screening: Agar Well Diffusion Assay
This initial screening provides a qualitative assessment of the antimicrobial activity of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) against a panel of microorganisms.
Principle
The compound is introduced into a well in an agar plate previously inoculated with a test microorganism. If the compound possesses antimicrobial properties, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is indicative of the compound's relative antimicrobial activity.
Protocol
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Compound Application:
-
Using a sterile borer, create wells (6-8 mm in diameter) in the agar.
-
Prepare a stock solution of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the compound solution at a specific concentration (e.g., 1 mg/mL) into each well.[3]
-
Include a solvent control (well with only the solvent) and a positive control (well with a known antibiotic).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and at 28 ± 2°C for 24-48 hours for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
A larger zone of inhibition suggests greater antimicrobial activity.
-
Quantitative Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4] This is a critical quantitative measure of a compound's potency.
Protocol: Broth Microdilution Method
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[5]
-
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
-
Caption: Workflow for Broth Microdilution MIC Testing.
Bactericidal vs. Bacteriostatic Activity: Time-Kill Kinetics Assay
This assay determines whether 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).
Principle
A standardized bacterial inoculum is exposed to the compound at various concentrations (typically multiples of the MIC). The number of viable bacteria is quantified at different time points, and the rate of killing is determined. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is generally considered bactericidal.[6][7]
Protocol
-
Preparation:
-
Prepare a standardized bacterial inoculum in the mid-logarithmic growth phase.
-
Prepare tubes with broth containing the compound at concentrations such as 0.5x, 1x, 2x, and 4x MIC.
-
Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[6]
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
Caption: Experimental Workflow for Time-Kill Kinetics Assay.
Safety Profile: In Vitro Cytotoxicity Assay
It is crucial to assess the potential toxicity of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) to mammalian cells to determine its therapeutic index.
Protocol: MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in cell culture medium.
-
Treat the cells with various concentrations of the compound.
-
Include untreated control cells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Potential Mechanism of Action
While the precise mechanism of action for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is yet to be elucidated, related semicarbazone compounds are known to exert their antimicrobial effects through various mechanisms.[2] These can include the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[9] Another potential mechanism is the disruption of the bacterial cell membrane, leading to cell death.[10] Further studies, such as macromolecular synthesis assays and membrane permeability assays, are recommended to investigate the specific mode of action of this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashdin.com [ashdin.com]
Application Notes & Protocols: The Strategic Use of Dyestuff Intermediates in Modern Fine Chemical Synthesis
Abstract
Dyestuff intermediates, the foundational chemical building blocks for dyes and pigments, possess a rich and versatile reactivity that extends far beyond the realm of coloration.[1][2][3] Their inherent chemical functionalities and aromatic scaffolds make them powerful synthons for the construction of complex molecules in fine chemical synthesis. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of how these intermediates can be strategically employed to synthesize high-value compounds, including pharmaceuticals, functional materials, and specialized pigments. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust chemical principles.
Introduction: Repurposing the Chroma-Core
Historically developed for the textile and coatings industries, dyestuff intermediates are a broad class of organic compounds, typically derived from aromatic hydrocarbons like benzene, toluene, and naphthalene.[3][4] Key families include aromatic amines (e.g., aniline and its derivatives), diazo compounds, anthraquinone derivatives, and coupling agents like acetoacetanilide.[1] While their primary industrial fate is the production of colorants, their true value in advanced synthesis lies in their pre-functionalized structures. These molecules offer a reliable and often cost-effective entry point into complex synthetic pathways, enabling the construction of novel pharmaceuticals, agrochemicals, and materials for high-tech applications such as organic electronics and solar cells.[2][5][6] This document will illuminate the core synthetic transformations that unlock this potential.
Aniline and its Derivatives: The Archetypal Building Block
Aniline and its substituted variants are arguably the most fundamental dyestuff intermediates, serving as precursors for a vast array of chemical entities.[7] Their utility stems from the reactivity of the aromatic amine group, which can be readily transformed into other functionalities, most notably the diazonium salt.
Application: Diazotization and Azo Coupling for Synthesis of Functional Azo Compounds
The conversion of a primary aromatic amine into a diazonium salt, followed by its reaction with an electron-rich nucleophile (azo coupling), is the cornerstone of azo dye chemistry.[8][9] However, this reaction is not limited to dye synthesis. The resulting azo compounds (R−N=N−R') are used as pH indicators, thermal paper dyes, and even as prodrugs in pharmaceuticals, where the azo bond is cleaved in vivo to release an active agent.[10]
The mechanism involves two critical steps:
-
Diazotization: The aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt (Ar–N₂⁺).[8] Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing and losing nitrogen gas (N₂), which is an excellent leaving group.[8][11]
-
Azo Coupling: The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an activated aromatic compound, such as a phenol or another aniline.[10][12] The pH of the coupling reaction is paramount; phenols require mildly alkaline conditions (pH > 7.5) to form the more nucleophilic phenoxide ion, while amines couple best under mildly acidic conditions (pH < 6) where the amine is not fully protonated.[12]
This protocol details the synthesis of an azo compound via the coupling of diazotized 4-aminophenol with 2-naphthol (β-naphthol).[13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminophenol | 109.13 | 1.20 g | 11.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | 10.1 |
| 2-Naphthol | 144.17 | 1.44 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 75.0 |
| Concentrated HCl | 36.46 | ~12 cm³ | - |
| Water | 18.02 | As needed | - |
Step-by-Step Methodology:
-
Preparation of the Coupling Solution: In a 150 cm³ conical flask, dissolve 3.0 g of NaOH in 27 cm³ of water. To this alkaline solution, add 1.44 g of 2-naphthol and stir until fully dissolved. Cool this solution in an ice-water bath to below 5 °C.[13] Causality: 2-Naphthol is deprotonated by NaOH to form the highly activated naphthoxide ion, which is a potent nucleophile for the coupling reaction.
-
Preparation of the Diazonium Salt Solution:
-
In a separate 100 cm³ conical flask, place 1.20 g of 4-aminophenol in 45 cm³ of water. Slowly add 12 cm³ of concentrated HCl while stirring until the 4-aminophenol dissolves completely.[13]
-
Cool this solution thoroughly in an ice-water bath to 0-5 °C. Some amine hydrochloride salt may precipitate, which is acceptable.[14]
-
In a small beaker, dissolve 0.70 g of NaNO₂ in 5 cm³ of water.
-
Slowly, and with efficient stirring, add the cold sodium nitrite solution dropwise to the cold 4-aminophenol solution, ensuring the temperature remains below 5 °C throughout the addition.[8][14] Causality: This exothermic reaction generates nitrous acid in situ, which immediately reacts to form the diazonium salt. Low temperature is essential to prevent premature decomposition of the product.
-
-
Azo Coupling Reaction:
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution.[13]
-
A vibrant brick-red precipitate will form immediately.[13]
-
Continue stirring the mixture in the ice bath for an additional 5-10 minutes to ensure the reaction goes to completion.[8]
-
-
Isolation and Purification:
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove any unreacted salts.
-
Dry the product in a desiccator or a low-temperature oven.
-
Diagram: General Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo compound.
Application: Synthesis of Active Pharmaceutical Ingredients (APIs)
The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous essential medicines.[15] Its derivatives are precursors to analgesics, antipyretics, sulfa drugs, and local anesthetics.[16]
Paracetamol is a widely used analgesic and antipyretic.[16] Its synthesis is a classic and robust example of N-acylation, specifically the acetylation of the substituted aniline, p-aminophenol.[16]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| p-Aminophenol | 109.13 | 5.0 g | 45.8 |
| Acetic Anhydride | 102.09 | 5.5 mL | 58.2 |
| Water | 18.02 | As needed | - |
| 50% (v/v) Methanol/Water | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, add 5.0 g of p-aminophenol to 15 mL of water.
-
Acetylation: Gently heat the suspension in a water bath and add 5.5 mL of acetic anhydride in one portion. Stir the mixture vigorously for 10-15 minutes.[16] Causality: Acetic anhydride is a powerful acetylating agent. The amino group of p-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride to form an amide bond (the acetamido group).
-
Crystallization of Crude Product: After the reaction period, cool the flask in an ice-water bath. The crude paracetamol will precipitate as a white solid.
-
Isolation: Collect the crude product by suction filtration and wash it with a small amount of ice-cold water.
-
Recrystallization (Purification): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot 50% methanol/water solution. If the solution is colored, a small amount of decolorizing carbon can be added.
-
Final Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of pure paracetamol. Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.
Diagram: Synthetic Workflow for Paracetamol
Caption: Synthetic workflow for Paracetamol from p-aminophenol.
Acetoacetanilide: A Diketone Intermediate for Pigment and Pharmaceutical Synthesis
Acetoacetanilide is an intermediate characterized by an active methylene group flanked by two carbonyl groups.[17] This structural feature makes it an excellent nucleophile for creating carbon-carbon bonds, most notably in the production of arylide (or Hansa) yellow and orange pigments.[18]
Application: Synthesis of Arylide Pigments
Arylide pigments are formed via an azo coupling reaction where a diazotized aromatic amine reacts with the active methylene carbon of acetoacetanilide or its derivatives.[19] The resulting molecule contains both an azo group and a β-keto amide structure, leading to vibrant, stable colors used in inks, coatings, and plastics.[17]
-
Diazotization: Prepare an aryldiazonium salt from a substituted aniline (e.g., 2,5-dichloroaniline) as described in Protocol 2.1.1.
-
Coupling Solution: Dissolve acetoacetanilide in an aqueous alkaline solution (e.g., NaOH solution). This deprotonates the active methylene group, forming a highly reactive enolate nucleophile.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the acetoacetanilide solution with vigorous stirring, maintaining a controlled temperature and pH. The pigment precipitates out of the solution.
-
Finishing: The resulting pigment is filtered, washed extensively with water to remove salts, and dried. Post-treatment steps may be required to achieve the desired crystal form and particle size for specific applications.
Diagram: General Scheme for Arylide Pigment Synthesis
Caption: Reaction scheme for Arylide pigment formation.
Phthalonitrile Derivatives: Precursors to Phthalocyanine Macrocycles
Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds with an 18 π-electron system, structurally similar to porphyrins.[20] They exhibit exceptional thermal and chemical stability and possess unique photophysical properties, making them ideal for high-tech applications like photodynamic cancer therapy, chemical sensors, and organic solar cells.[21][22][23] The synthesis of these complex molecules relies on dyestuff intermediates, specifically phthalonitrile and its derivatives.
Application: Synthesis of Metal Phthalocyanines (M-Pcs)
The most common method for synthesizing phthalocyanines is the template-driven cyclotetramerization of four phthalonitrile units around a central metal ion.[23][24] The metal acts as a template, organizing the precursors and catalyzing the ring-forming reaction.
-
Reaction Setup: In a high-boiling point solvent (e.g., quinoline or nitrobenzene), combine phthalonitrile (or a substituted derivative) with a copper(I) or copper(II) salt (e.g., CuCl). A nitrogen source like urea is often added.
-
Cyclotetramerization: Heat the mixture to a high temperature (typically 180-220 °C) for several hours under an inert atmosphere. Causality: At high temperatures, the four phthalonitrile molecules coordinate to the copper ion and undergo a complex series of condensation and cyclization reactions to form the stable macrocyclic ring system.
-
Isolation and Purification: The crude CuPc, which is intensely colored and poorly soluble, precipitates from the reaction mixture upon cooling. It is typically purified by "acid pasting," where the crude product is dissolved in concentrated sulfuric acid and then reprecipitated by pouring the solution into a large volume of ice-water. This process breaks down impurities and yields a purer form of the pigment. The solid is then filtered, washed until neutral, and dried.
Diagram: Cyclotetramerization to form a Metal Phthalocyanine
Caption: Formation of a phthalocyanine macrocycle.
Conclusion
The intermediates traditionally associated with the dyestuff industry represent a powerful and often underutilized resource in fine chemical synthesis. Their robust, well-characterized reactivity and commercial availability provide efficient synthetic routes to a diverse range of high-value molecules. By understanding the fundamental chemical principles governing their transformations—from the low-temperature precision of diazotization to the high-temperature templating of macrocycles—researchers can unlock a wealth of synthetic possibilities. The protocols and workflows detailed herein serve as a foundational guide for harnessing the full potential of these versatile chemical building blocks.
References
- 1. codeconcepts.co.in [codeconcepts.co.in]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. theasengineers.com [theasengineers.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. benchchem.com [benchchem.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. benchchem.com [benchchem.com]
- 17. innospk.com [innospk.com]
- 18. ACETOACETANILIDE for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]
- 19. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Design, synthesis and use of phthalocyanines as a new class of visible-light photoinitiators for free-radical and cationic polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. jchemrev.com [jchemrev.com]
- 23. researchgate.net [researchgate.net]
- 24. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of polyurethane foams using 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Commencing Data Gathering
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Deep Dive Begins
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Analyzing Decomposition Data
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Refining Data Gathering
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Addressing Key Data Gaps
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Narrowing Focus, Deepening Search
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Investigating Decomposition Details
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Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a versatile molecule used as a crosslinking agent, anti-yellowing agent, and stabilizer in various industrial applications.[1][2] We understand that achieving optimal solubility is paramount for successful reaction outcomes. This compound's unique structure, featuring a non-polar hexamethylene backbone and two polar 1,1-dimethylsemicarbazide head groups, presents specific solubility challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide you with both theoretical understanding and practical, actionable solutions to overcome these hurdles. Our goal is to empower you to move your research forward with confidence.
Troubleshooting Guide and FAQs
Q1: I'm having trouble dissolving 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in my chosen solvent. What are the first steps I should take?
A1: This is a common challenge due to the compound's amphiphilic nature. The fundamental principle governing solubility is "like dissolves like," which means polar compounds dissolve best in polar solvents and non-polar compounds in non-polar solvents.[3][4] Your compound has both polar (semicarbazide groups) and non-polar (hexamethylene chain) regions.
Your initial troubleshooting should follow a logical progression, as outlined in the workflow below. Start by confirming your solvent choice is appropriate. If the compound is still insoluble, controlled heating can be an effective second step before exploring more complex systems.
Caption: A logical workflow for troubleshooting solubility issues.
Q2: What are the recommended solvents for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)?
A2: Based on its structure and empirical data for similar bis-semicarbazide compounds, polar aprotic solvents are the most effective. These solvents possess a significant dipole moment that can engage with the polar semicarbazide groups but lack acidic protons, minimizing unwanted side reactions. Studies on similar structures confirm high solubility in solvents like DMF and DMSO.[5]
For your convenience, we have compiled a table of common laboratory solvents and the expected solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Table 1: Qualitative Solubility in Common Solvents at Room Temperature
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These are the recommended starting solvents. Their high polarity effectively solvates the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The non-polar hexamethylene chain limits solubility. Solubility decreases as the alcohol chain length increases. May require heating. |
| Water | H₂O | Sparingly Soluble | While some sources note solubility, it is generally low in cold water but increases with heat.[1] The long hydrocarbon chain imparts significant hydrophobic character. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are not polar enough to effectively dissolve the highly polar semicarbazide moieties. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low | Lacks sufficient polarity and hydrogen bond accepting capability. |
| Non-Polar | Hexane, Toluene, Benzene | Insoluble | These solvents cannot overcome the strong intermolecular forces between the polar groups of the solute molecules.[6] |
Q3: Can I heat the mixture to improve solubility? What are the limits?
A3: Yes, heating is a highly effective method. For most organic solids, solubility increases exponentially with temperature.[7][8] This is because the added thermal energy helps solvent molecules overcome the intermolecular forces holding the solute's crystal lattice together.[9][10] A general heuristic is that the solubility of an organic solid can double for every 20 °C increase in temperature.[7]
Experimental Protocol 1: Solubilization via Controlled Heating
-
Setup: Place your flask containing the solute and solvent in a heating mantle or oil bath equipped with a magnetic stirrer and a reflux condenser to prevent solvent loss.
-
Initial Slurry: Add the desired amount of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) to the solvent at room temperature to form a slurry.
-
Gradual Heating: Begin stirring and increase the temperature in increments of 10-15 °C.
-
Observation: Hold the temperature at each increment for 5-10 minutes, observing for dissolution. Note the temperature at which a clear solution is obtained.
-
Caution:
-
Thermal Stability: The reported melting point is in the range of 140-148 °C.[11][12][13] To avoid degradation, it is advisable to keep the maximum temperature at least 20-30 °C below this range, especially during initial trials.
-
Reaction Compatibility: Ensure all other reactants and reagents in your mixture are stable at the target temperature.
-
Q4: My primary reaction solvent is relatively non-polar, and heating is not an option. How can I use a co-solvent to improve solubility?
A4: A co-solvent system is an excellent strategy. A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent added in a small amount to increase the solubility of a poorly soluble compound.[14][15][16] The co-solvent works by reducing the interfacial tension between the solute and the primary solvent, effectively making the bulk solvent system more "hospitable" to the solute.[15]
Caption: A co-solvent bridges the polarity gap between the solute and the bulk solvent.
Experimental Protocol 2: Co-Solvent Screening
-
Select Co-solvent: Choose a solvent in which your compound is highly soluble (e.g., DMSO or DMF from Table 1).
-
Prepare Stock: Create a concentrated stock solution of your compound in the chosen co-solvent (e.g., 200 mg/mL in DMSO).
-
Titration: To your primary reaction solvent under stirring, add the stock solution dropwise or in small aliquots (e.g., 1-2% v/v increments).
-
Monitor: Observe for any signs of precipitation. The goal is to find the minimum amount of co-solvent needed to maintain a clear solution. Most reactions tolerate 5-10% (v/v) of a co-solvent without significantly altering the reaction environment.
-
Validation: Once the desired concentration is reached, leave the solution to stir for 15-20 minutes to ensure it remains stable and does not precipitate over time.
Q5: For an application in an aqueous medium, solubility is extremely low. Are there any additives that can help?
A5: For aqueous systems, surfactants are the most effective additives. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[17] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment. The non-polar hexamethylene chain of your compound can partition into this hydrophobic core, while the polar heads remain oriented toward the aqueous phase, thus "solubilizing" the molecule in the bulk solution.[18][19]
Non-ionic surfactants like Tween® or Triton™ series are generally preferred as they are less likely to interfere with the chemistry of your reaction compared to ionic surfactants.[17]
Caption: The non-polar part of the compound is encapsulated by the hydrophobic tails of surfactant molecules.
Q6: What if solubility remains a significant barrier even after trying these methods?
A6: In cases of extreme insolubility, you may need to reconsider the reaction setup itself. One advanced technique gaining traction for insoluble starting materials is solvent-free solid-state reaction using ball milling .[20] This mechanochemical method uses mechanical force, rather than thermal energy or solvents, to bring reactants into close contact and initiate a reaction. While it requires specialized equipment, it completely bypasses solubility issues and can lead to more environmentally friendly protocols.[20] This approach is particularly relevant for polymerization or cross-linking reactions where the starting materials have very limited solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 12. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) CAS#: 69938-76-7 [m.chemicalbook.com]
- 13. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [sigmaaldrich.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. longdom.org [longdom.org]
- 19. jocpr.com [jocpr.com]
- 20. sciencedaily.com [sciencedaily.com]
Preventing premature crosslinking with 1,6-Bis[3-(dimethylamino)ureido]hexane
A Guide to Preventing Premature Crosslinking in Your Experiments
Welcome to the technical support guide for 1,6-Bis[3-(dimethylamino)ureido]hexane. As Senior Application Scientists, we understand that unexpected and premature reactivity of a crosslinking agent can jeopardize experiments, leading to loss of valuable samples and time. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent premature crosslinking and gelation when using this reagent. We will delve into the chemical principles governing its reactivity to empower you with the knowledge to ensure controlled and successful outcomes.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Here we address the most common issues encountered by users.
Q1: My solution containing 1,6-Bis[3-(dimethylamino)ureido]hexane formed a gel almost immediately after addition. What happened?
This is a classic sign of premature crosslinking. It is most likely caused by one of three factors: (1) a highly nucleophilic component in your buffer (like Tris or glycine), (2) suboptimal pH conditions (typically too alkaline), or (3) the presence of water contamination in your reagents or solvents. The ureido functional groups are highly reactive towards nucleophiles, and this reaction can be catalyzed under certain conditions.
Q2: I dissolved the crosslinker in an organic solvent as recommended, but it still caused issues. Could the solvent be the problem?
Yes. While a dry, aprotic organic solvent like DMSO or DMF is recommended for stock solutions, the quality is critical. The solvent must be anhydrous. Many crosslinkers are sensitive to moisture, and even trace amounts of water can initiate hydrolysis and subsequent side reactions, leading to uncontrolled polymerization.[1] Always use a new, unopened bottle of anhydrous solvent or a properly dried solvent for preparing your stock solutions.
Q3: What are the ideal storage conditions for 1,6-Bis[3-(dimethylamino)ureido]hexane?
The compound should be stored in a tightly sealed container, protected from moisture and light, and kept in a cool, dry place. A desiccator at 2-8°C is ideal. Improper storage can lead to gradual hydrolysis and degradation, increasing the likelihood of premature reactivity when used.
Q4: Can I use a phosphate buffer (PBS) for my crosslinking reaction?
Phosphate buffers can be used, but with caution. While phosphate itself is not highly reactive, these buffers are typically prepared in water and their pH is often in the neutral to slightly alkaline range (pH 7.2-8.0), where the crosslinking reaction can proceed.[2] It is critical to ensure the pH is optimal for your specific application and that reaction times are carefully controlled. The half-life of similar amine-reactive esters can drop to just 10 minutes at pH 8.6.[2]
In-Depth Troubleshooting and Scientific Principles
To effectively prevent premature crosslinking, it is essential to understand the underlying chemistry of the reagent.
Understanding the Crosslinker and its Mechanism
1,6-Bis[3-(dimethylamino)ureido]hexane is a homobifunctional crosslinker. Its power lies in the two reactive ureido groups at either end of a six-carbon spacer. The reactivity is analogous in some ways to isocyanates, which react with primary amines to form urea linkages.[1] The presence of the dimethylamino group can potentially act as an internal base catalyst, accelerating the reaction.
The primary crosslinking reaction involves the ureido group reacting with nucleophilic functional groups on your target molecules, such as primary amines (-NH₂), to form stable covalent bonds. However, this reactivity also makes it susceptible to unintended reactions.
References
Technical Support Center: Optimization of Concentration for Anti-Yellowing Effect
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing material yellowing. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you optimize the concentration of anti-yellowing agents in your formulations.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are based on established principles of polymer degradation and stabilization.
Q1: My material still shows significant yellowing after processing, even though I've added a standard phenolic antioxidant. What's going wrong?
A: This is a common issue that typically points to one of three root causes: overwhelming thermal-oxidative stress, insufficient antioxidant concentration, or the need for a synergistic stabilizer package.
-
Causality: During high-temperature processing like extrusion or injection molding, polymers are exposed to heat and oxygen, which generates a high concentration of free radicals.[1][2] A primary phenolic antioxidant works by donating a hydrogen atom to scavenge these radicals, but its capacity is finite.[3][4] If the radical generation rate exceeds the scavenging rate, degradation and yellowing will still occur.
-
Troubleshooting Steps:
-
Verify Processing Parameters: Excessively high temperatures or long residence times in the extruder can cause rapid degradation that overwhelms the antioxidant.[1] Review your processing conditions to ensure they are within the recommended range for the polymer.
-
Introduce a Secondary Antioxidant: Phenolic (primary) antioxidants are excellent radical scavengers, but they do not address the hydroperoxides (ROOH) that form and propagate the degradation cycle.[5] A secondary antioxidant, typically a phosphite or thioester, is required to decompose these hydroperoxides into stable, non-radical products.[2][5] This synergistic combination provides comprehensive protection during processing.[6]
-
Perform a Concentration Ladder Study: It's possible the "standard" concentration is simply too low for your specific polymer grade, processing conditions, or end-use environment. A systematic ladder study (see Protocol 1) is the most effective way to determine the optimal concentration empirically.
-
Q2: My product looks great after manufacturing, but it yellows quickly when exposed to fluorescent lighting or sunlight. Why is my antioxidant failing?
A: This indicates that the primary degradation mechanism is photo-oxidation, not thermal oxidation. Standard phenolic antioxidants have limited efficacy against UV-induced degradation.[7]
-
Causality: UV radiation, particularly in the 290-400 nm range, has enough energy to break polymer chemical bonds, creating free radicals. This process, known as photo-oxidation, generates chromophores (color-causing groups) like carbonyls and conjugated double bonds, resulting in a yellow appearance. While phenolic antioxidants can scavenge some of these radicals, they are quickly consumed and do not offer long-term protection against UV light.
-
Troubleshooting Steps:
-
Incorporate a UV Stabilizer: To combat photo-oxidation, you must add a UV stabilizer to your formulation. There are two main classes:
-
UV Absorbers (UVAs): Compounds like benzotriazoles or benzophenones that absorb harmful UV radiation and dissipate it as harmless heat.[8]
-
Hindered Amine Light Stabilizers (HALS): These are highly efficient radical scavengers that are not consumed in the stabilization process. They operate in a regenerative cycle (the Denisov cycle) to continuously terminate radicals formed by UV exposure.[9][10] HALS are particularly effective for surface protection and in thin sections.[11]
-
-
Evaluate Synergistic Blends: Combining a HALS with a UVA often provides a synergistic effect.[12] The UVA acts as a "front-line" defense by blocking UV light, while the HALS "cleans up" any radicals that still manage to form.
-
Conduct Accelerated Weathering Tests: To validate your new formulation, you must perform accelerated aging studies using a weatherometer (e.g., Xenon Arc or QUV) that simulates sunlight exposure.[13] See Protocol 2 for a general methodology.
-
Q3: I've added a HALS to my formulation, but the material is still yellowing during melt processing. I thought HALS were powerful stabilizers?
A: This is a classic case of using the right tool for the wrong job. While HALS are exceptionally effective against light-induced degradation, they are less effective at preventing thermal degradation during high-temperature processing.[9]
-
Causality: The mechanism of HALS involves a regenerative cycle that is highly efficient at ambient or moderately elevated temperatures. However, during the extreme heat of melt processing (e.g., >200°C), the rate of thermal-oxidative radical formation is too high for the HALS cycle to effectively control.[1][9] This is the domain where phenolic antioxidants excel.
-
Troubleshooting Steps:
-
Implement a Combined Stabilizer System: The industry-standard solution is to use a comprehensive additive package that includes both a primary phenolic antioxidant for processing stability and a HALS for long-term UV stability.[14]
-
Consider a Secondary Antioxidant: As mentioned in Q1, adding a phosphite-based secondary antioxidant will further protect the polymer during processing and can help preserve the color and integrity of the final product.[2]
-
Workflow: The goal is a multi-pronged defense: The phenolic and phosphite antioxidants protect the polymer through the heat-intensive processing stage, and the HALS protects it from UV degradation throughout its service life.
-
Frequently Asked Questions (FAQs)
Q1: What is the Yellowness Index (YI), and how is it measured?
A: The Yellowness Index (YI) is a standardized metric used to quantify the change in color of a material from white or clear toward yellow.[15][16] It is a critical parameter for quality control and for evaluating the effectiveness of anti-yellowing additives.[16] The most common standard for this measurement is ASTM E313.[17] YI is calculated from spectrophotometric data obtained by measuring the tristimulus values (X, Y, Z) of a sample.[18] The measurement is performed using a colorimeter or spectrophotometer, and it's crucial to use the same instrument and settings when comparing a series of samples.[15][18]
Q2: What is the fundamental chemical difference between how a phenolic antioxidant and a HALS works?
A: The primary difference lies in their mechanism and longevity.
-
Phenolic Antioxidant (Stoichiometric Scavenger): A phenolic antioxidant (ArOH) works by donating a hydrogen atom to a reactive polymer radical (P•) or peroxy radical (POO•), thus terminating the degradation chain.[3][19] This is a sacrificial mechanism; the antioxidant molecule is consumed in the process.[4]
-
HALS (Catalytic Scavenger): A HALS is not consumed during the stabilization process.[11] It works via a regenerative cyclic process known as the Denisov Cycle.[9][10] The HALS is oxidized to a stable nitroxyl radical (>NO•), which then traps polymer radicals. Through a series of subsequent reactions, the nitroxyl radical is regenerated, allowing a single HALS molecule to neutralize many radicals.[9]
Q3: What concentration range should I start with for my anti-yellowing additives?
A: Typical starting concentrations depend on the polymer, the additive type, and the severity of the expected environmental stress. However, a general guideline is as follows:
-
Primary Phenolic Antioxidants: 0.05% to 0.5% by weight.[2][20]
-
Secondary Phosphite Antioxidants: 0.05% to 1.5% by weight.[20] Often used in a 1:2 or 1:3 ratio with the primary antioxidant.[4]
These are only starting points. The optimal concentration must be determined experimentally using a ladder study (Protocol 1) and validated with appropriate aging tests (Protocol 2).
Q4: Can different additives in my formulation interact to cause yellowing?
A: Yes, antagonistic interactions can occur. For example, some amine-based additives can react with certain phenolic antioxidants (like BHT) in the presence of atmospheric pollutants (like NOx) to form yellow-colored byproducts.[23] This is sometimes referred to as "gas fading" or "phenolic yellowing."[23] It is crucial to ensure all components of your formulation are compatible and to test the complete formulation, not just the base polymer with a single additive.
Data Presentation & Key Additive Classes
Table 1: Comparison of Common Anti-Yellowing Agent Classes
| Additive Class | Primary Function | Mechanism | Typical Use Case |
| Phenolic Antioxidants | Thermal Stabilization | Radical Scavenging (H-donor) | Protection during high-temperature processing (extrusion, molding).[4][7] |
| Phosphite Antioxidants | Thermal Stabilization | Hydroperoxide Decomposition | Synergist with phenolic AOs for processing stability; color protection.[2][5] |
| HALS | UV Stabilization | Radical Scavenging (Regenerative Cycle) | Long-term outdoor weatherability; protection against photo-oxidation.[9][11] |
| UV Absorbers | UV Stabilization | UV Radiation Absorption | Protection of clear or light-colored products from UV damage.[8][12] |
Visualized Mechanisms and Workflows
Diagram 1: Phenolic Antioxidant Mechanism
This diagram illustrates how a primary phenolic antioxidant intercepts a peroxy radical, terminating the auto-oxidation chain reaction that leads to polymer degradation and yellowing.
Caption: Radical scavenging by a phenolic antioxidant.
Diagram 2: Experimental Workflow for Concentration Optimization
This flowchart outlines the systematic process for determining the ideal concentration of an anti-yellowing additive.
Caption: Workflow for optimizing additive concentration.
Experimental Protocols
Protocol 1: Determining Optimal Antioxidant Concentration via Accelerated Oven Aging
This protocol details a ladder study to find the minimum effective concentration of a thermal antioxidant.
-
Material Preparation:
-
Select the base polymer resin. Ensure it is well-dried according to the manufacturer's specifications to prevent hydrolysis.
-
Prepare five formulations: a control with 0% antioxidant, and four levels of the test antioxidant (e.g., 0.1%, 0.25%, 0.5%, and 1.0% by weight).
-
-
Compounding and Specimen Preparation:
-
Compound each formulation using a twin-screw extruder under consistent temperature and screw speed profiles.
-
Injection mold or compression mold the compounded pellets into flat plaques of uniform thickness (e.g., 2-3 mm). At least 5 plaques per formulation are required.
-
-
Initial Color Measurement:
-
Using a calibrated spectrophotometer, measure the initial Yellowness Index (YI₀) of three plaques from each concentration level according to ASTM E313.[17] Average the results for each level.
-
-
Accelerated Aging:
-
Place the remaining plaques in a forced-air convection oven set to a temperature relevant to the material's end-use, following a standard like ASTM D3045.[24] For many polymers, a temperature of 150°C is a common starting point.
-
Remove one plaque from each concentration level at predetermined time intervals (e.g., 24, 48, 96, 168, and 336 hours).
-
-
Post-Aging Color Measurement:
-
Allow the removed plaques to cool to room temperature for at least 2 hours.
-
Measure the Yellowness Index (YIₜ) of each aged plaque.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI = YIₜ - YI₀) for each sample at each time point.
-
Plot ΔYI versus time for each antioxidant concentration.
-
The optimal concentration is typically the lowest level that keeps the ΔYI below a predefined failure threshold for the required duration of the test.
-
Protocol 2: Evaluating UV Stability using Xenon Arc Weathering
This protocol is for assessing the performance of UV stabilizers like HALS or UVAs.
-
Material and Specimen Preparation:
-
Prepare formulations and test plaques as described in Protocol 1, Steps 1 & 2, using the UV stabilizer(s) of interest. Include a control (0% stabilizer) and a sample with only a processing antioxidant.
-
-
Initial Color Measurement:
-
Measure the initial Yellowness Index (YI₀) for each formulation as per Protocol 1, Step 3.
-
-
Accelerated Weathering:
-
Place the test plaques in a Xenon Arc weatherometer. The test conditions should be set according to a relevant standard, such as ASTM G155 or ISO 4892.[13] These standards specify parameters like irradiance levels, temperature, and humidity cycles to simulate outdoor exposure.
-
-
Periodic Evaluation:
-
At set intervals of radiant exposure (e.g., 500, 1000, 2000 kJ/m²), remove the samples from the chamber.
-
Measure the Yellowness Index (YIₜ) of each plaque.
-
-
Data Analysis:
-
Calculate and plot the change in Yellowness Index (ΔYI) against the radiant exposure for each concentration.
-
The optimal concentration of the UV stabilizer is the lowest level that maintains an acceptable color (low ΔYI) for the target service life simulated by the test.
-
References
- 1. Six Causes of Plastic Yellowing Part 2: Thermal Oxidation ∣ Chitec Technology Co., Ltd. [chitec.com]
- 2. mascomglobal.com [mascomglobal.com]
- 3. nbinno.com [nbinno.com]
- 4. usmasterbatch.com [usmasterbatch.com]
- 5. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. vinatiorganics.com [vinatiorganics.com]
- 8. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 9. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. linchemical.com [linchemical.com]
- 13. reedrubberproducts.com [reedrubberproducts.com]
- 14. schem.net [schem.net]
- 15. Yellowness Index (YI) ASTM E313 [intertek.com]
- 16. infinitalab.com [infinitalab.com]
- 17. store.astm.org [store.astm.org]
- 18. What is Yellowness Index? - chnspec.net [chnspec.net]
- 19. partinchem.com [partinchem.com]
- 20. cowinextrusion.com [cowinextrusion.com]
- 21. Flame Retardant supplier,Flame Retardant Manufacturer,speciality chemical supplier - GO YEN CHEMICAL CO., LTD [gyc-speciality-chemicals.com]
- 22. high-performance Anti-UV and yellowing barrier type additive [goyenchemical.com]
- 23. specialchem.com [specialchem.com]
- 24. micomlab.com [micomlab.com]
Technical Support Center: A Troubleshooting Guide for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Polymer Processing
Welcome to our dedicated technical support center for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a key additive in modern polymer processing. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental and manufacturing processes. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the optimal performance of your polymer systems.
Understanding 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), also known by its synonym 1,6-Bis[3-(dimethylamino)ureido]hexane[1] and sometimes referred to as an anti-yellowing agent HN-130[2][3], is a multifunctional additive primarily used in the polymer industry. Its chemical structure, characterized by a hexamethylene chain linking two dimethylsemicarbazide groups, imparts unique properties that make it valuable in various applications.
Primarily, it is recognized for its role as an anti-yellowing agent, particularly in polyurethane (PU) based materials such as profiles, shoe materials, and fibers.[2][3] It also functions as an antioxidant and stabilizer, contributing to the longevity and durability of the final polymer product.[3][4] In the context of polyurethane foams, it can act as a curing agent, influencing the mechanical properties of the foam.[5]
Below is a diagram illustrating the chemical structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Caption: Chemical structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the processing of polymers containing 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Q1: Why is my polyurethane product still showing signs of yellowing even after adding 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)?
A1: Several factors can contribute to persistent yellowing. Let's break down the potential causes and solutions:
-
Inadequate Dispersion: For the additive to be effective, it must be homogeneously dispersed throughout the polymer matrix. Poor dispersion can lead to localized areas with insufficient protection against degradation.
-
Solution: Improve mixing and dispersion by optimizing your processing parameters. This could involve increasing the mixing time, using a higher shear mixing element, or adjusting the temperature profile of your extruder to ensure the polymer viscosity is optimal for distributive and dispersive mixing. A "bell-shaped" temperature profile is often recommended for chemical foaming agents, which can be adapted here to ensure good melting and mixing without premature degradation.[6]
-
-
Incorrect Dosage: The concentration of the anti-yellowing agent is critical. Too little will not provide adequate protection, while an excessive amount may not offer additional benefits and could potentially affect other properties of the polymer.
-
Solution: Start with the recommended dosage from the technical data sheet. If yellowing persists, consider a small, incremental increase in the concentration. It is advisable to conduct a dosage optimization study to find the most effective level for your specific formulation and processing conditions.
-
-
Thermal Degradation of the Additive: Although it is a stabilizer, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) has a specific thermal stability range. Exceeding this can lead to its decomposition and a loss of efficacy. The melting point is reported to be in the range of 144-148°C.[2]
-
Solution: Carefully control your processing temperatures. Ensure that the melt temperature does not significantly exceed the decomposition temperature of the additive. The use of a "bell-shaped" temperature profile in extrusion can help by keeping the initial zones cooler to prevent premature decomposition.[6]
-
-
Interaction with Other Additives: Your formulation likely contains other additives such as catalysts, flame retardants, or other stabilizers. Some of these may have antagonistic interactions with the anti-yellowing agent, reducing its effectiveness.
-
Solution: Review your entire formulation. If you suspect an interaction, try to isolate the effect of each additive by running controlled experiments. Consult with the suppliers of your additives for compatibility information.
-
Q2: I'm observing poor mechanical properties in my polyurethane foam when using 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) as a curing agent. What could be the cause?
A2: When used as a curing agent in polyurethane foams, this compound plays a crucial role in building the polymer network.[5] Poor mechanical properties often point to issues with the curing reaction.
-
Incomplete Reaction: The curing process may not be reaching completion, resulting in a poorly cross-linked network.
-
Solution: Check your curing temperature and time. An increase in either may be necessary to ensure the reaction goes to completion. Also, verify the stoichiometry of your reactants (isocyanate and polyol) as an imbalance can lead to an incomplete cure and suboptimal properties.
-
-
Premature Foaming or "Pre-foaming": If the gas generation (in the case of a co-blowing agent) or the viscosity increase from the curing reaction happens too early in the process, it can lead to a coarse and irregular cell structure with poor mechanical integrity. This is a common issue in foaming processes.[6][7][8]
Below is a troubleshooting workflow for common issues encountered when using 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Caption: A workflow for troubleshooting common issues with 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Experimental Protocol: Evaluating Anti-Yellowing Performance
To quantitatively assess the effectiveness of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in your polymer system, a standardized experimental protocol is essential.
Objective: To determine the optimal concentration of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) for preventing thermal and UV-induced yellowing in a polymer.
Materials:
-
Polymer resin (e.g., polyurethane pellets)
-
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
-
Processing equipment (e.g., twin-screw extruder, injection molding machine)
-
UV weathering chamber
-
Colorimeter or spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a series of polymer formulations with varying concentrations of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0% by weight).
-
Ensure a control sample with 0% additive is included for baseline comparison.
-
-
Melt Processing:
-
Dry the polymer resin and the additive to the recommended moisture content.
-
Compound each formulation using a twin-screw extruder with a consistent and optimized temperature profile and screw speed to ensure homogenous dispersion.
-
Pelletize the extruded strands.
-
-
Specimen Molding:
-
Injection mold standard-sized plaques from each pelletized formulation. Record the molding parameters.
-
-
Initial Color Measurement:
-
Using a colorimeter, measure the initial color of each plaque according to a standard color space (e.g., CIE Lab*). Take at least three measurements per plaque and average the results.
-
-
Accelerated Weathering:
-
Place a set of plaques from each formulation in a UV weathering chamber.
-
Expose the samples to a defined cycle of UV radiation, temperature, and humidity for a specified duration (e.g., 100, 200, 500 hours).
-
-
Post-Exposure Color Measurement:
-
At each time interval, remove the plaques from the chamber and measure their color using the same procedure as in step 4.
-
-
Data Analysis:
-
Calculate the change in color (ΔE) for each sample at each time point. A higher ΔE indicates a greater color change (more yellowing).
-
Plot the ΔE* versus the concentration of the anti-yellowing agent for each exposure time.
-
The optimal concentration will be the one that provides the best balance of anti-yellowing performance and cost-effectiveness.
-
Key Properties and Processing Parameters
The following table summarizes the key properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) and provides general recommendations for its use in polymer processing.
| Property | Value | Source(s) |
| CAS Number | 69938-76-7 | [1][5][9] |
| Molecular Formula | C₁₂H₂₈N₆O₂ | [1][9] |
| Molecular Weight | 288.39 g/mol | [3][9] |
| Appearance | White to off-white powder/crystal | [5] |
| Melting Point | 144-148 °C | [2] |
| Recommended Storage | 2-8°C in a cool, dark place | [2] |
| Typical Dosage (as anti-yellowing agent) | 0.1 - 1.0% by weight (application dependent) | General knowledge |
| Recommended Extrusion L/D Ratio | At least 24:1 | [6][7][8] |
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). It is advised to consult the Safety Data Sheet (SDS) for detailed information.[9][10] General recommendations include:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Avoid creating dust.[10]
-
In case of contact with skin or eyes, rinse thoroughly with water.[10]
References
- 1. scbt.com [scbt.com]
- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) CAS#: 69938-76-7 [m.chemicalbook.com]
- 3. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 4. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. Tips and Tricks: How to Use Chemical Blowing Agents for Molding and Extrusion.MUCHID B2B Leader. [muchid.com]
- 7. bergeninternational.com [bergeninternational.com]
- 8. Extrusion Processing Guide – Bergen International [bergeninternational.com]
- 9. Page loading... [wap.guidechem.com]
- 10. angenechemical.com [angenechemical.com]
Technical Support Center: Enhancing Polymer Stability with HN-130
Welcome to the technical support center for HN-130, a specialized additive designed to enhance the thermal and color stability of a range of polymer systems. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering HN-130 in their polymer formulations. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful application of HN-130 in your experiments.
Core Concept: Understanding HN-130 and Its Function
HN-130, chemically known as 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide), is a high-performance anti-yellowing agent and thermal stabilizer.[1][2] Its primary application is in the protection of polymers that are susceptible to discoloration and degradation during high-temperature processing or from environmental exposure to pollutants. It is particularly effective in polyurethane (PU), polyamide (PA), and polyethylene oxide (PEO) systems.[1][3]
Unlike conventional hindered phenolic antioxidants or Hindered Amine Light Stabilizers (HALS) that primarily scavenge free radicals, HN-130's main strength lies in its excellent efficacy against nitrogen oxides (NOx).[1][3] NOx are common atmospheric pollutants and can also be generated during polymer processing, leading to severe yellowing and degradation of the material.[4] The semicarbazide functional groups in the HN-130 molecule are specifically designed to trap these NOx species, thus neutralizing a key initiator of discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HN-130 prevents yellowing?
A1: The primary mechanism is the scavenging of nitrogen oxides (NOx). The N,N-dimethylsemicarbazide moieties in the HN-130 structure are highly reactive towards NOx gases. By trapping these gases, HN-130 prevents them from initiating oxidative degradation pathways within the polymer matrix that lead to the formation of chromophores (color-causing groups), which are responsible for the yellow discoloration.[1][3][4]
Q2: In which polymer systems is HN-130 most effective?
A2: HN-130 shows excellent performance in polyurethanes (including fibers, foams, and coatings), polyamides, and polyethylene oxide systems.[1][3] Its efficacy is most pronounced in materials where NOx-induced yellowing is a significant concern.
Q3: What is the recommended dosage of HN-130?
A3: The optimal dosage of HN-130 depends on the specific polymer, processing conditions, and the desired level of stability. However, a general recommended dosage is typically in the range of 0.05% to 0.15% by weight.[3] It is always advisable to conduct a small-scale ladder study to determine the most effective concentration for your specific application.
Q4: Can HN-130 be used in combination with other stabilizers like phenolic antioxidants or HALS?
A4: Yes, HN-130 can be used in stabilizer blends. However, as with any multi-component additive system, compatibility and potential interactions should be evaluated. While no specific antagonistic effects with phenolic antioxidants or HALS are widely reported for HN-130, it is best practice to test the performance of the complete stabilizer package. For instance, some stabilizers can have synergistic or antagonistic effects, and their interactions can be complex.
Q5: What is the melting point of HN-130 and how does it affect processing?
A5: The melting point of HN-130 is in the range of 144.0 to 148.0 °C .[2] This melting range makes it suitable for incorporation into most common polymer processing techniques, such as melt compounding and injection molding, as it will be in a molten state and can be effectively dispersed in the polymer matrix at typical processing temperatures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the use of HN-130.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Persistent Yellowing After Processing | 1. Insufficient Dosage of HN-130: The concentration may be too low to effectively scavenge all NOx species generated. 2. Excessive Processing Temperature: Very high temperatures can accelerate degradation pathways beyond the capacity of the stabilizer. 3. Presence of Other Degradation Sources: The yellowing may be caused by factors other than NOx, such as thermo-oxidative degradation that requires a different type of stabilizer. | 1. Increase HN-130 Dosage: Incrementally increase the concentration of HN-130 in your formulation (e.g., in 0.05% steps) to find the optimal level. 2. Optimize Processing Temperature: Lower the processing temperature to the minimum required for good melt flow and part quality. 3. Introduce a Co-stabilizer: Consider adding a primary antioxidant (e.g., a hindered phenolic) to combat general thermo-oxidative degradation. |
| Poor Dispersion of HN-130 | 1. Inadequate Mixing: The compounding process may not be providing enough shear to evenly distribute the additive. 2. Processing Temperature Too Low: If the processing temperature is below the melting point of HN-130, it will not disperse effectively. | 1. Increase Mixing Time/Shear: Extend the residence time in the extruder or increase the screw speed to improve distributive and dispersive mixing. 2. Ensure Adequate Processing Temperature: Verify that your melt processing temperature is sufficiently above 148°C to ensure HN-130 is fully molten. |
| Discoloration During Storage (Gas Fading) | 1. Environmental Exposure to NOx: The polymer parts may be stored in an area with high levels of atmospheric pollutants. 2. Interaction with Packaging Materials: Some packaging materials can release compounds that contribute to discoloration. | 1. Confirm HN-130 Presence: Ensure that HN-130 was incorporated at the correct dosage during processing. 2. Improve Storage Conditions: Store finished parts in a controlled environment with minimal exposure to industrial fumes or exhaust. Use barrier packaging if necessary. |
Experimental Protocols & Data Presentation
To assist in the evaluation and optimization of HN-130, we provide the following standard experimental protocols and illustrative data.
Protocol 1: Polymer Compounding with HN-130
This protocol describes a standard procedure for incorporating HN-130 into a polymer matrix using a twin-screw extruder.
-
Pre-Drying: Dry the base polymer resin and HN-130 powder to the recommended moisture content to prevent hydrolysis during melt processing.
-
Pre-Blending: Create a dry blend of the polymer pellets/powder and HN-130 powder at the desired concentration (e.g., 0.1% w/w). For small quantities, a tumble blender can be used.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the base polymer. Ensure the temperature in the mixing zones is above 150°C to melt the HN-130.
-
Melt Compounding: Feed the pre-blended material into the extruder at a constant rate. The screw design should provide sufficient mixing to ensure homogeneous distribution of the HN-130.
-
Pelletization: Cool the extruded polymer strand in a water bath and pelletize it for subsequent processing (e.g., injection molding for test specimens).
-
Control Sample: Prepare a control batch of the polymer without HN-130 using the exact same processing conditions for comparison.
Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to determine the degradation temperature of a polymer. An increase in the onset of decomposition temperature indicates improved thermal stability.
-
Sample Preparation: Use a small, representative sample (5-10 mg) of the compounded polymer (with and without HN-130).
-
TGA Instrument Setup: Place the sample in a TGA pan. Run the analysis under a nitrogen atmosphere to evaluate thermal degradation, and separately under an air or oxygen atmosphere to assess thermo-oxidative stability.
-
Heating Program: Heat the sample from room temperature to a temperature beyond its complete decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Compare the TGA curves of the samples with and without HN-130. Note the temperature at 5% weight loss (Td5%), which is a common indicator of the onset of degradation.
Protocol 3: Assessment of Color Stability by Yellowing Index (YI)
The Yellowing Index is a measure of the tendency of a material to turn yellow upon exposure to heat or light.
-
Specimen Preparation: Injection mold standard plaques (e.g., 2 mm thick) from the compounded pellets (with and without HN-130).
-
Initial Color Measurement: Measure the initial Yellowing Index (YI) of the plaques using a spectrophotometer according to ASTM E313.
-
Accelerated Aging: Place the plaques in a laboratory oven at an elevated temperature (e.g., 120°C for polyamide).
-
Periodic Color Measurement: Remove the plaques at regular intervals (e.g., 24, 48, 96, 168 hours) and measure their YI.
-
Data Analysis: Plot the change in Yellowing Index (ΔYI) versus time for both the stabilized and unstabilized samples.
Illustrative Performance Data
The following tables present representative data on how HN-130 can improve polymer stability. Note: This is illustrative data based on typical performance of anti-yellowing agents. Actual results may vary depending on the specific polymer and conditions.
Table 1: Illustrative TGA Data for Polyamide 6
| Sample | Onset of Decomposition (Td5%) in N2 | Onset of Decomposition (Td5%) in Air |
| Polyamide 6 (Control) | 385 °C | 360 °C |
| Polyamide 6 + 0.1% HN-130 | 395 °C | 375 °C |
Table 2: Illustrative Yellowing Index (ΔYI) Data for Polyurethane After Heat Aging at 120°C
| Aging Time (hours) | ΔYI (Control) | ΔYI (with 0.1% HN-130) |
| 0 | 0.0 | 0.0 |
| 24 | 5.2 | 1.5 |
| 48 | 10.8 | 2.8 |
| 96 | 18.5 | 4.5 |
| 168 | 25.1 | 6.2 |
Mechanistic and Workflow Diagrams
To provide a clearer understanding of the processes involved, the following diagrams have been created using Graphviz.
Caption: Mechanism of NOx-induced yellowing and HN-130's protective action.
References
Technical Support Center: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Polymerization
Welcome to the technical support center for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions encountered during polymerization when using HDMS as a crosslinking or curing agent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Role and Reactivity of HDMS
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a versatile molecule often employed as a curing agent in polyurethane and polyurea systems. Its primary function is to react with isocyanate groups to form a stable polymer network. However, like many chemical reactions, the polymerization process involving HDMS is not without potential side reactions that can impact the final properties of your material. This guide will help you identify, understand, and mitigate these issues.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of HDMS in a polymerization with diisocyanates?
A1: The primary reaction is the formation of a semicarbazide linkage through the reaction of the terminal secondary amine of the semicarbazide group with an isocyanate group. This reaction is the basis for the polymer network formation.
Q2: What are the most common side reactions observed when using HDMS?
A2: The most prevalent side reactions are the formation of biuret and allophanate linkages. These occur when the N-H groups within the newly formed semicarbazide or urethane (if polyols are present) linkages react with excess isocyanate. Thermal decomposition and hydrolysis are other potential concerns.
Q3: At what temperatures do side reactions become significant?
A3: While the exact temperature depends on the specific formulation, catalysts, and reaction time, biuret and allophanate formation are generally promoted at elevated temperatures, typically above 100-120°C.[1][2] Thermal decomposition of the HDMS molecule itself is also a consideration at higher processing temperatures.
Q4: Can the choice of catalyst influence the prevalence of side reactions?
A4: Absolutely. Catalysts can significantly alter the kinetics of competing reactions. For instance, some catalysts may preferentially promote the desired semicarbazide formation, while others might accelerate the formation of allophanates, biurets, or isocyanurate trimers.[3][4] The catalyst's structure and mechanism (e.g., tertiary amines vs. organometallic compounds) will dictate its selectivity.[3][5]
Q5: How does the stoichiometry of reactants (HDMS to isocyanate ratio) affect side reactions?
A5: An excess of isocyanate is a primary driver for biuret and allophanate formation.[6][7] The probability of an isocyanate group reacting with the N-H of a formed semicarbazide or urethane linkage increases with a higher concentration of available isocyanate groups.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your polymerization experiments with HDMS and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Gelling or Curing is Faster/Slower Than Expected | Incorrect catalyst concentration or type. Temperature fluctuations. Inaccurate stoichiometry. | 1. Catalyst Optimization: Verify the catalyst concentration. If the reaction is too fast, consider a less active catalyst or a lower concentration. For slow reactions, the opposite may be necessary. 2. Temperature Control: Implement strict temperature control of your reaction vessel. Monitor for exothermic spikes. 3. Stoichiometry Verification: Double-check the molecular weights and molar ratios of your reactants. |
| Final Polymer is Brittle or Has Poor Mechanical Properties | Excessive crosslinking due to biuret and/or allophanate formation. Thermal degradation of the polymer backbone. | 1. Reduce Reaction Temperature: Lower the curing temperature to disfavor the formation of biuret and allophanate linkages. 2. Adjust Stoichiometry: Use a stoichiometric ratio closer to 1:1 (isocyanate to HDMS reactive groups). 3. Analytical Characterization: Use FTIR or NMR to detect the presence of biuret and allophanate structures (see Section IV). |
| Presence of Bubbles or Foaming in the Cured Polymer | Reaction with moisture (water) present in reactants or on surfaces. Thermal decomposition of HDMS leading to gas evolution. | 1. Drying of Reactants: Ensure all reactants (including solvents and polyols) are thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[8][9][10] 3. Thermal Analysis: Perform TGA on HDMS to determine its decomposition temperature and ensure your processing temperatures are well below this threshold. |
| Yellowing or Discoloration of the Final Product | Thermal degradation. Side reactions leading to chromophoric byproducts. | 1. Lower Processing Temperature: High temperatures can lead to degradation and discoloration. 2. Antioxidant Addition: Consider the use of antioxidants in your formulation. 3. Purity of Reactants: Ensure the purity of your HDMS and isocyanate monomers, as impurities can sometimes be the source of discoloration. |
| Incomplete Curing or Tacky Surface | Presence of moisture leading to consumption of isocyanate groups. Incorrect stoichiometry. Insufficient curing time or temperature. | 1. Moisture Control: As with foaming, ensure a dry environment and dry reactants.[8][11] 2. Re-evaluate Stoichiometry: An excess of the HDMS component can lead to an uncured, tacky polymer. 3. Optimize Curing Profile: Increase the curing time or implement a post-curing step at a moderate temperature to drive the reaction to completion.[11] |
IV. Experimental Protocols for Issue Diagnosis
Protocol 1: Detection of Biuret and Allophanate Linkages by FTIR Spectroscopy
This protocol provides a method to qualitatively identify the presence of biuret and allophanate side products in your polymer.
Materials:
-
Cured polymer sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Place a small, representative sample of your cured polymer onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the FTIR spectrum of your sample, typically in the range of 4000-600 cm⁻¹.
-
Analyze the spectrum for characteristic peaks:
-
Urethane/Semicarbazide C=O stretch: ~1730-1680 cm⁻¹
-
Urea C=O stretch (from moisture reaction): ~1640 cm⁻¹
-
Allophanate C=O stretch: Look for shoulders or distinct peaks around 1716 cm⁻¹ and 1761 cm⁻¹.[12]
-
Biuret C=O stretch: Peaks may appear around 1700-1650 cm⁻¹, often overlapping with urea and urethane signals, but can sometimes be distinguished.
-
N-H stretch: Broad peaks in the 3300-3400 cm⁻¹ region. Changes in the shape and position of these peaks can indicate different hydrogen bonding environments associated with biuret and allophanate formation.
-
Interpretation: The presence of new peaks or significant shouldering on the main carbonyl peak, especially when correlated with changes in reaction conditions (e.g., higher temperature or excess isocyanate), can indicate the formation of allophanate and biuret linkages.[11][13]
Protocol 2: Thermal Stability Analysis by TGA/DSC
This protocol outlines how to determine the thermal stability of HDMS and your final polymer.
Materials:
-
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) powder
-
Cured polymer sample
-
TGA/DSC instrument
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 600 °C).[14]
-
Record the weight loss as a function of temperature (TGA curve) and the differential heat flow (DSC curve).
Interpretation:
-
TGA Curve: The onset temperature of weight loss indicates the beginning of thermal decomposition. This is a critical parameter for setting your maximum processing temperature.[14][15]
-
DSC Curve: Endothermic or exothermic peaks can indicate melting, crystallization, or decomposition events.[16] For HDMS, an endothermic peak would correspond to its melting point, followed by decomposition at a higher temperature.
V. Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Primary and Side Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyurethanes, Analytical Chemistry of the Polyurethanes - D. J. David, H. B. Staley - Google 圖書 [books.google.com.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Achieving Uniform Dispersion in a Polymer Matrix
Welcome to the technical support center for polymer composite development. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving uniform particle dispersion within a polymer matrix. Achieving a homogeneous dispersion is paramount, as it directly influences the mechanical, thermal, electrical, and barrier properties of the final composite material[1][2]. This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple instructions to explain the fundamental science behind each recommendation.
Part 1: Frequently Asked Questions (FAQs): The Science of Dispersion
This section addresses foundational concepts to provide a strong theoretical grounding for your experimental work.
Q1: What is the difference between "dispersion" and "distribution" in a polymer matrix?
A1: While often used interchangeably, these terms describe two distinct aspects of your composite's morphology.
-
Dispersion refers to the process of breaking down agglomerates of filler particles into their primary, individual particles.[3] A good dispersion means you have minimized or eliminated clusters.
-
Distribution describes how these individual particles are spatially arranged within the polymer matrix.[3] A good distribution is uniform and homogeneous, meaning the particles are evenly spaced throughout the volume.
It's possible to have good dispersion but poor distribution (e.g., all individual particles are concentrated in one area) or poor dispersion but good distribution (e.g., large agglomerates are evenly spaced out).[3] The ideal state for most applications is achieving both good dispersion and good distribution.[3]
Q2: Why do my nanoparticles keep clumping together (agglomerating) in the polymer?
A2: This is the primary challenge in creating polymer nanocomposites. Agglomeration is driven by strong van der Waals forces and the high surface energy of nanoparticles.[1][4] Nanoparticles have a very high surface-area-to-volume ratio, making them thermodynamically unstable as individual entities. They tend to reduce their surface energy by clumping together.[4] Furthermore, if the filler and the polymer matrix are chemically incompatible (e.g., hydrophilic nanoparticles in a hydrophobic polymer), the particles will preferentially interact with each other rather than the matrix, exacerbating agglomeration.[4][5]
Q3: What are the ultimate consequences of poor dispersion on my material's performance?
A3: Poor dispersion can be detrimental to the final properties of the composite. Agglomerates can act as stress concentration points, leading to premature mechanical failure and drastically reducing properties like tensile strength and ductility.[4][6] Instead of enhancing the material, these clumps become defect sites. Furthermore, the potential benefits of the nanoparticles, which rely on maximizing the interfacial area between the filler and the polymer, are not realized when the particles are clumped together.[2] This negatively impacts thermal stability, electrical conductivity, and barrier properties.[1]
Part 2: Troubleshooting Guide: From Agglomeration to Uniformity
This section provides a problem-oriented approach to resolving common experimental issues.
Q: My composite has poor mechanical properties (e.g., low tensile strength, brittle failure). What's the likely cause and how do I fix it?
A: This is a classic symptom of poor filler dispersion and/or weak interfacial adhesion. Agglomerates are acting as weak points within your material.
Troubleshooting Logic:
Caption: Troubleshooting logic for poor mechanical properties.
Step-by-Step Solutions:
-
Increase Mixing Energy (Solution A): The physical bonds holding agglomerates together must be broken by applying sufficient shear force.
-
For Melt Processing: Increase the screw speed on your extruder or use a twin-screw extruder with optimized mixing elements to enhance shear forces.[7] Appropriately increasing back pressure can also improve mixing.[7]
-
For Solution Processing: Employ high-energy methods like ultrasonication to break down clusters in the liquid phase.[1] Be cautious, as excessive sonication can damage certain fillers, like carbon nanotubes.[1] Three-roll milling is another excellent high-shear technique for viscous polymer solutions or pastes.[1]
-
-
Improve Filler-Matrix Compatibility (Solution B): If the filler and polymer are not chemically compatible, they will phase separate.
-
Surface Functionalization: Chemically modify the surface of the filler particles to make them more compatible with the polymer matrix.[1][8] For example, grafting polymer chains that are similar to the matrix onto the nanoparticle surface can significantly improve dispersion and interfacial bonding.[8]
-
Use Surfactants/Stabilizers: These molecules adsorb onto the filler surface, reducing interfacial tension and creating a barrier that prevents re-agglomeration.[1]
-
-
Use a Compatibilizer or Coupling Agent (Solution C): These are bifunctional molecules that act as a bridge between the inorganic filler and the organic polymer matrix, forming strong covalent or ionic bonds at the interface. This enhances stress transfer from the matrix to the filler, a critical factor for improving mechanical properties.
Q: My processing parameters (e.g., temperature, viscosity) are inconsistent from batch to batch. Could this be a dispersion issue?
A: Yes, absolutely. The state of dispersion directly impacts the rheology of the composite. Poorly dispersed systems with large agglomerates can lead to viscosity fluctuations and processing instabilities.
Step-by-Step Solutions:
-
Check Raw Materials: Ensure your base resin and masterbatch are of consistent quality, particularly regarding moisture content and melt flow index (MI).[7][9] A significant mismatch in MI between the filler's carrier resin and the matrix resin can hinder dispersion.[9]
-
Optimize Processing Temperature: A temperature that is too low will result in high viscosity, preventing the polymer from effectively wetting the filler surface and breaking down agglomerates.[7] Gradually increase the temperature in the melting and mixing zones of your extruder.[7]
-
Standardize the Mixing Protocol: Ensure that the mixing time, speed, and sequence of adding components are identical for every batch. For solution mixing, the duration and power of sonication must be kept constant.
Part 3: Protocols and Methodologies
Here we provide a generalized workflow for a common and effective dispersion technique.
Protocol: Surface Functionalization and Solution Casting for Lab-Scale Composites
This method is highly effective for achieving excellent dispersion at the research and development scale.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of methods for the characterisation of the dispersion in polymer nanocomposites. | NPL Publications [eprintspublications.npl.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A technique for improving dispersion within polymer-glass composites using polymer precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. cowinextrusion.com [cowinextrusion.com]
Technical Support Center: Purity and Impurity Analysis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Welcome to the technical support guide for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (CAS: 69938-76-7). This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on purity assessment and the identification of potential impurities. We will move from high-level frequently asked questions to detailed, hands-on troubleshooting guides with step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and analysis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Q1: What are the key physical and chemical properties of high-purity 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)?
High-purity 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is typically a white to off-white crystalline powder or solid.[1] Key identifiers and properties are summarized below. Verifying these properties is the first step in quality assessment.
| Property | Value | Source |
| CAS Number | 69938-76-7 | [2][3] |
| Molecular Formula | C₁₂H₂₈N₆O₂ | [3][] |
| Molecular Weight | 288.39 g/mol | [3][] |
| Melting Point | 140-148 °C | [1][2] |
| Appearance | White to Almost white powder/crystal | [1] |
| Common Synonyms | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide), Anti-yellowing agent HN-130 | [1][][5][6] |
Q2: My batch of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) has a slight yellow tint. Is this a concern?
While the pure compound is described as white, a slight yellow tint can indicate the presence of impurities. This compound is marketed as an anti-yellowing agent, particularly in polyurethane production, which implies that it or its precursors can be susceptible to degradation or side-reactions that produce colored species.[1][5] The color may stem from oxidation products or residual reactants from synthesis. We highly recommend performing chromatographic analysis (e.g., HPLC-UV) to quantify the level of these impurities before use in a sensitive application.
Q3: What are the likely impurities I should be looking for?
Impurities can originate from the synthesis process, degradation, or improper storage. The structure suggests it is synthesized from Hexamethylene Diisocyanate (HDI) and 1,1-Dimethylhydrazine (UDMH) . Therefore, potential impurities include:
-
Starting Materials: Residual, unreacted HDI or UDMH.
-
Intermediates: The mono-adduct, where only one isocyanate group has reacted with UDMH.
-
Side-Products: Oligomeric species from the reaction of HDI with trace water (forming ureas) or self-polymerization.
-
Degradation Products: Hydrolysis products from the breakdown of the semicarbazide linkages, especially if exposed to moisture and non-neutral pH.
Q4: I see multiple peaks in my HPLC chromatogram. How do I begin to identify them?
The appearance of unexpected peaks is a common challenge. A systematic approach is crucial for identification. The first step is to ensure the peaks are not artifacts from the system or solvent. If the peaks are real, the next step is characterization. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful technique for this purpose. An MS detector provides the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of evidence for proposing a chemical structure.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, practical guidance for common analytical challenges.
Guide 1: HPLC-UV Purity Assessment
High-Performance Liquid Chromatography with UV detection is the workhorse method for purity determination.
This protocol is a robust starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, detection in the low UV range is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (formic acid) ensures that the amine functionalities are protonated, leading to sharper peaks and consistent retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.- Column overload.- Mismatch between sample solvent and mobile phase. | - Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic or phosphoric acid).- Reduce sample concentration.- Dissolve sample in the initial mobile phase composition (95:5 Water:Acetonitrile). |
| Shifting Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition drift. | - Extend the re-equilibration time at the end of the gradient.- Use a column oven for stable temperature control.- Prepare fresh mobile phase daily and keep it well-mixed. |
| Unexpected Peaks Appear | - Sample degradation in the vial.- Contamination from solvent, glassware, or system.- Co-elution of impurities. | - Use fresh sample preparations. Consider amber vials if light sensitivity is suspected.- Run a blank injection (solvent only) to identify system peaks.- Modify the gradient (make it shallower) to improve resolution. Proceed to LC-MS analysis. |
Guide 2: Impurity Identification Workflow using LC-MS
When HPLC-UV reveals unknown impurities, LC-MS is the definitive next step for structural elucidation.
Caption: A systematic workflow for identifying unknown impurities.
-
LC Method: Use the same HPLC method developed previously to ensure correlation between UV and MS data.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is recommended. The multiple nitrogen atoms in the molecule are basic and will readily accept a proton to form [M+H]⁺ ions.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is ideal. HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental formula of an unknown impurity. For general guidance on analytical methods, see the resources from the Royal Society of Chemistry.[7]
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ of the main compound (m/z 289.2398 for C₁₂H₂₉N₆O₂⁺).
-
For each unknown peak in the UV or Total Ion Chromatogram (TIC), examine the corresponding mass spectrum.
-
Use the accurate mass of the impurity's molecular ion to calculate its elemental formula using formula calculator software.
-
Propose a structure based on the formula and knowledge of the synthetic route (see FAQ Q3).
-
Guide 3: NMR for Structural Confirmation and Purity
NMR spectroscopy is invaluable for confirming the primary structure and can be used to detect and quantify impurities at levels of ~0.5% or higher, provided their signals do not overlap with the main component.[8][9]
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
-
~δ 6.0-6.5 ppm (t, 2H): NH proton adjacent to the hexamethylene chain.
-
~δ 4.5-5.0 ppm (t, 2H): NH proton adjacent to the dimethylamino group.
-
~δ 2.9-3.1 ppm (q, 4H): CH₂ group of the hexamethylene chain adjacent to the NH.
-
~δ 2.6-2.8 ppm (s, 12H): The four equivalent CH₃ groups of the two dimethylamino moieties.
-
~δ 1.3-1.5 ppm (m, 4H): The central CH₂ groups of the hexamethylene chain.
-
~δ 1.2-1.3 ppm (m, 4H): The other CH₂ groups of the hexamethylene chain.
Interpretation: The presence of sharp, well-defined signals at these approximate chemical shifts with the correct integration confirms the structure. Impurity signals will appear as extra peaks. For example, residual 1,1-dimethylhydrazine would show a sharp singlet for the two methyl groups and a broad signal for the NH₂ protons. Comparing experimental NMR data with predicted or reference spectra is a standard practice in chemical characterization.[10][11][12]
References
- 1. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) CAS#: 69938-76-7 [m.chemicalbook.com]
- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 5. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 6. CAS # 69938-76-7, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) - chemBlink [chemblink.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. One moment, please... [dzubris.clasit.org]
Navigating the Nuances of pH: A Technical Support Guide for Researchers
Welcome to the technical support center for mastering pH adjustment in aqueous solutions. As researchers, scientists, and drug development professionals, you understand that precise pH control is not merely a procedural step but a cornerstone of experimental validity and success. In biological and chemical systems, even minor pH fluctuations can dramatically alter protein structure, enzyme activity, and reaction kinetics. This guide is designed to move beyond rote protocols, offering in-depth, field-proven insights into the "why" behind the "how."
Section 1: The Foundation - Understanding and Selecting Your Buffer System
A buffer solution is your primary tool for resisting pH changes.[1] It's a delicate balance of a weak acid and its conjugate base (or a weak base and its conjugate acid) that absorbs excess acid or base introduced into the system.[2][3]
Frequently Asked Questions: Buffer Selection
Q: How do I choose the right buffer for my experiment?
A: The selection process hinges on several critical factors:
-
Optimal pH Range and pKa: The buffer's pKa—the pH at which the acid and its conjugate base are in equal concentrations—is paramount. The most effective buffering occurs within a range of approximately pKa ± 1.[2][3] For most biological experiments, a buffer with a pKa between 6.0 and 8.0 is ideal, as this range encompasses the physiological pH of most living systems.[1][2][3][4]
-
Chemical Inertness: The chosen buffer should not interact with or inhibit the biological or chemical components of your experiment.[1] For instance, phosphate buffers can inhibit certain enzymatic reactions and precipitate with divalent cations like Ca²⁺ and Mg²⁺.[5]
-
Solubility and Membrane Permeability: Buffers should be highly soluble in water and minimally soluble in organic solvents to remain in the aqueous phase of your system.[2][3][4] For cell-based assays, it's often crucial that the buffer does not permeate cell membranes, a characteristic of zwitterionic buffers like HEPES and MOPS.[1][2][3]
-
Temperature Sensitivity: The pKa of some buffers is highly sensitive to temperature changes.[1] Tris buffers, for example, exhibit a significant shift in pKa with temperature fluctuations.[1] If your experiment involves temperature shifts, select a buffer with a low temperature coefficient or prepare the buffer at the experimental temperature.[1][6]
Q: What is the Henderson-Hasselbalch equation, and why is it important for buffer preparation?
A: The Henderson-Hasselbalch equation is a fundamental formula used to calculate the pH of a buffer solution and to determine the required ratio of the conjugate acid-base pair to achieve a desired pH.[7][8][9][10]
The equation is: pH = pKa + log ([A⁻]/[HA]) [9][10]
Where:
-
pH is the desired pH of the buffer.
-
pKa is the acid dissociation constant of the weak acid.
-
[A⁻] is the molar concentration of the conjugate base.
-
[HA] is the molar concentration of the weak acid.
By rearranging this equation, you can calculate the precise amounts of the acidic and basic components needed to prepare your buffer.[5][11][12]
Data Presentation: Common Biological Buffers
The table below provides a quick reference for commonly used biological buffers, their pKa values at 25°C, and their effective pH ranges.
| Buffer | pKa (at 25°C) | Effective pH Range |
| Phosphate (pKa2) | 7.21 | 6.2 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| HEPES | 7.48 | 6.8 - 8.2 |
| MOPS | 7.20 | 6.5 - 7.9 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MES | 6.15 | 5.5 - 6.7 |
| Acetate | 4.76 | 3.6 - 5.6 |
Data compiled from various sources.[13][14][15]
Section 2: The Workflow - Protocols for Precision
Accurate pH adjustment relies on meticulous technique and properly calibrated equipment. This section provides step-by-step protocols for essential laboratory procedures.
Experimental Protocol: Preparing a 0.1 M Phosphate Buffer (pH 7.4)
This protocol outlines the preparation of a common biological buffer.
Materials:
-
Monosodium phosphate (NaH₂PO₄)
-
Disodium phosphate (Na₂HPO₄)
-
High-purity water
-
pH meter
-
Glassware (beakers, graduated cylinders)
-
Stir plate and stir bar
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for final pH adjustment[5]
Procedure:
-
Calculate Component Masses: Use the Henderson-Hasselbalch equation to determine the required molar ratio of the conjugate base (Na₂HPO₄) to the weak acid (NaH₂PO₄) for a pH of 7.4. The pKa for the H₂PO₄⁻/HPO₄²⁻ equilibrium is approximately 7.21.[11]
-
Dissolve Components: Weigh the calculated amounts of monosodium and disodium phosphate. In a beaker, dissolve them in approximately 800 mL of high-purity water while stirring.[6]
-
Calibrate pH Meter: Before use, ensure your pH meter is accurately calibrated using standard buffer solutions (typically pH 4.0, 7.0, and 10.0).[16][17][18]
-
Adjust pH: Place the calibrated pH electrode into the buffer solution. Slowly add small volumes of concentrated HCl or NaOH to adjust the pH to exactly 7.4.[5][6]
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add high-purity water to reach the final volume of 1 liter.[5][6]
-
Sterilization (if required): For biological applications, sterilize the buffer solution by autoclaving.[6] Note that pH may shift slightly after autoclaving and cooling, so it's good practice to check the pH of the final, cooled solution.
Diagram: Buffer Preparation and pH Adjustment Workflow
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. goldbio.com [goldbio.com]
- 3. agscientific.com [agscientific.com]
- 4. med.unc.edu [med.unc.edu]
- 5. How to Make a Phosphate Buffer Solution [thoughtco.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 12. Henderson-Hasselbalch equation and the pH of buffer solution [chembuddy.com]
- 13. Biological Buffers [staff.ustc.edu.cn]
- 14. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. Common HPLC Buffers – Fortis Technologies [fortis-technologies.com]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. zeroinstrument.com [zeroinstrument.com]
- 18. How to Calibrate Your pH Meter for Accurate Readings [synapse.patsnap.com]
Long-term stability and storage conditions for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
A Guide to Long-Term Stability and Storage for Researchers
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses common questions regarding the long-term stability and optimal storage conditions for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Q1: What are the ideal storage conditions for long-term stability?
For optimal long-term stability, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) should be stored at refrigerated temperatures, specifically between 2-8°C.[1] Some suppliers may even recommend storage at 4°C.[2] It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[3]
Q2: How sensitive is this compound to temperature, humidity, and light?
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[4] While specific data for this compound is limited, semicarbazide compounds, in general, are stable at controlled room temperatures or under refrigeration.[5][6] It is best to avoid exposure to high heat sources.
-
Humidity: The semicarbazide functional groups may be susceptible to hydrolysis, a process accelerated by moisture.[7] Therefore, maintaining a dry environment is critical. Storage in a desiccator or with a desiccant is recommended, especially for opened containers.
-
Light: Many organic compounds are sensitive to light, which can induce photo-oxidative degradation.[8] To mitigate this, always store 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in an opaque or amber container, and keep it in a dark storage area.[4]
Q3: What is the expected shelf life of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)?
The shelf life can vary depending on the supplier and the purity of the compound. If a retest or expiration date is provided on the Certificate of Analysis (COA), it should be adhered to.[9] For compounds without a specified expiration date, it is good practice to limit storage to one year from purchase or six months from opening.[10] Always date the container upon receipt and opening.
Q4: What are the visual signs of degradation?
While degradation is often not visible, there are some potential indicators to watch for:
-
Color Change: A change from its typical white or almost white appearance.[1][11][12]
-
Clumping or Caking: This could indicate moisture absorption.
-
Inconsistent Experimental Results: This is often the most reliable indicator of a compromised compound.[13]
For definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to verify the compound's purity and integrity.[13]
Q5: Should I aliquot the compound upon receipt?
Yes, for compounds that are used infrequently, aliquoting into smaller, single-use vials is a highly recommended practice. This minimizes the exposure of the bulk material to atmospheric conditions and reduces the risk of contamination with each use. It also prevents degradation that can be induced by repeated freeze-thaw cycles if the compound is stored in solution.[13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experimentation that may be related to the stability of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage (temperature, humidity, light exposure). | 1. Verify that storage conditions align with the recommended 2-8°C, low humidity, and protection from light. 2. If degradation is suspected, use a fresh, unopened vial of the compound for a control experiment. 3. Consider analytical verification of the compound's purity via HPLC or a similar method.[13] |
| Precipitate forms when preparing solutions. | Poor solubility or the compound has degraded into a less soluble product. | 1. Ensure the chosen solvent is appropriate and of high purity. 2. Confirm that the final concentration in your experimental setup does not exceed the compound's solubility limit. 3. Perform a small-scale solubility test before preparing a large batch of solution. |
| Observed color change in the solid compound or prepared solutions. | Potential photo-degradation or oxidation. | 1. Immediately cease using the discolored material. 2. Review storage procedures to ensure the compound is protected from light. 3. For solutions, prepare them fresh before each experiment and store them in amber vials if they are not used immediately. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Upon Receipt:
-
Preparation for Use:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
If not using the entire amount, weigh out the required quantity in a controlled environment with low humidity.
-
Tightly reseal the container immediately after use.
-
-
Long-Term Storage:
-
Store in a dark, refrigerated environment.
-
For opened containers, consider placing them inside a larger, sealed container with a desiccant.
-
Do not store in a frost-free freezer, as the temperature cycling can be detrimental.
-
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous grade solvents when possible. The choice of solvent will depend on the specific experimental requirements.
-
Solution Preparation:
-
Prepare solutions fresh for each experiment to minimize degradation in the liquid state.
-
If a stock solution needs to be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in small, single-use aliquots to avoid freeze-thaw cycles.[13]
-
Store stock solutions in amber or foil-wrapped vials to protect from light.
-
References
- 1. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) CAS#: 69938-76-7 [m.chemicalbook.com]
- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. iltusa.com [iltusa.com]
- 5. 563-41-7 CAS MSDS (Semicarbazide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Semicarbazide hydrochloride | 563-41-7 [chemicalbook.com]
- 7. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 8. mdpi.com [mdpi.com]
- 9. セミカルバジド 塩酸塩 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
Validation & Comparative
A Comparative Guide to Semicarbazide-Based Crosslinking Agents for Bioconjugation and Drug Development
For researchers, scientists, and professionals navigating the complexities of drug development and bioconjugation, the strategic selection of a crosslinking agent is a critical determinant of success. Semicarbazide-based crosslinkers offer a unique and powerful tool for covalently linking molecules through the formation of a stable semicarbazone bond with carbonyl groups (aldehydes and ketones). This guide provides an in-depth, objective comparison of semicarbazide-based crosslinking strategies with prominent alternatives, supported by experimental data and detailed protocols to facilitate informed decision-making in your research endeavors.
The Semicarbazide Advantage: Specificity and Stability
Semicarbazide crosslinkers react specifically with aldehydes and ketones to form a stable C=N bond.[1][2] This targeted reactivity is particularly advantageous in bioconjugation, as carbonyl groups can be selectively introduced into biomolecules, such as glycoproteins, through mild oxidation of their carbohydrate moieties. This site-specific approach allows for the conjugation of payloads away from critical amino acid residues that may be essential for protein function.[3]
The reaction proceeds through a two-step mechanism: a general acid-catalyzed attack of the semicarbazide on the carbonyl group, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate.[4] The rate of this reaction is typically optimal at a pH of around 5.[5] It is important to note that although semicarbazide possesses two -NH2 groups, only the one not adjacent to the carbonyl group is a reactive nucleophile; the other is deactivated by resonance with the carbonyl.[5][6][7]
Performance Comparison of Crosslinking Chemistries
The selection of a crosslinking strategy depends on several factors, including the nature of the biomolecules to be conjugated, the desired stability of the linkage, and the overall biocompatibility of the system. The following table provides a comparative overview of semicarbazide-based crosslinkers and common alternatives.
| Parameter | Semicarbazide-Based | Amine-to-Sulfhydryl (e.g., SMCC) | Carbodiimide (e.g., EDC/NHS) | Glutaraldehyde | Genipin |
| Reaction Target | Aldehydes & Ketones | Primary Amines & Sulfhydryls | Carboxyls & Primary Amines | Primary Amines | Primary Amines |
| Specificity | High (with site-specific carbonyl introduction) | High (targets specific amino acids) | Moderate (can lead to polymerization)[8] | Low (can crosslink non-specifically) | High |
| Linkage Stability | Generally stable, but can be reversible under certain conditions.[1] | Stable thioether bond | Stable amide bond | Stable, but can be reversible | Stable |
| Biocompatibility | Generally good, but depends on the specific linker.[9] | Good | Good (byproducts are soluble and easily removed)[10] | Poor (cytotoxic)[10][11] | Excellent[10] |
| Spacer Arm | Variable (depends on the linker design) | Defined (e.g., 11.6 Å for Sulfo-SMCC) | Zero-length[8] | 5 atoms (~7.5 Å)[12] | Variable (forms polymeric bridges)[12] |
| Reaction pH | Mildly acidic (pH ~5-6.4)[4][5] | Neutral to slightly alkaline (pH 7.2-8.5)[8] | Acidic to neutral (two-step)[12] | Wide range (neutral to alkaline)[12] | Neutral to slightly alkaline[12] |
Experimental Protocols
This protocol describes the mild oxidation of cis-diol groups in carbohydrate moieties of glycoproteins to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody)
-
Oxidation Buffer: 0.1 M sodium acetate, pH 5.5[3]
-
Sodium meta-periodate (NaIO4)[3]
-
Desalting column[14]
Procedure:
-
Dissolve the glycoprotein (0.5-10 mg) in 1 mL of Oxidation Buffer.[3]
-
To specifically oxidize sialic acid groups, prepare a 20 mM sodium meta-periodate solution in the Oxidation Buffer. Add 50 µL of this solution to the 1 mL glycoprotein solution for a final periodate concentration of 1 mM. For more general oxidation of other sugar residues, a final concentration of 10 mM periodate can be used.[3][14]
-
Incubate the reaction mixture for 15-30 minutes on ice in the dark.[14] The reaction is light-sensitive.[3]
-
Quench the reaction by adding glycerol to a final concentration of 50 equivalents with respect to the periodate, or ethylene glycol to a final concentration of 100 mM. Incubate for 15 minutes on ice in the dark.[13][14]
-
Remove excess periodate, quenching agent, and byproducts by passing the solution through a desalting column equilibrated with the appropriate buffer for the subsequent conjugation step.[14]
This protocol outlines the conjugation of a semicarbazide-containing molecule to the aldehyde groups generated on a glycoprotein.
Materials:
-
Oxidized glycoprotein (from Protocol 1)
-
Semicarbazide-based crosslinker or payload
-
Conjugation Buffer: 0.1 M sodium acetate, pH 5.0[14]
-
(Optional) Aniline catalyst[13]
Procedure:
-
The oxidized glycoprotein should be in the Conjugation Buffer.
-
Add the semicarbazide-containing reagent to the oxidized glycoprotein solution. A molar excess of the semicarbazide reagent is typically used to drive the reaction to completion.
-
(Optional) To catalyze the reaction, aniline can be added to a final concentration of 10 mM.[13]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.[13]
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove unreacted crosslinker.
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and the experimental workflow for semicarbazide-based crosslinking.
Caption: Semicarbazone bond formation.
Caption: Experimental workflow for bioconjugation.
Alternatives to Semicarbazide-Based Crosslinking
While semicarbazide chemistry offers distinct advantages, several other crosslinking strategies are widely employed in bioconjugation and drug development.
-
Amine-to-Sulfhydryl Crosslinkers: Reagents like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are popular for linking proteins via their primary amines (e.g., lysine residues) and free sulfhydryls (e.g., cysteine residues).[15] This approach provides a stable thioether bond and is widely used in the generation of antibody-drug conjugates (ADCs).[16]
-
Carbodiimide Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[8][10] This method is versatile but can sometimes lead to protein polymerization if not carefully controlled.[8]
-
Glutaraldehyde: This homobifunctional crosslinker reacts with primary amines to form Schiff bases, which can further react to form stable crosslinks.[10] However, its cytotoxicity limits its application in many biomedical contexts.[10][11]
-
Genipin: A naturally derived crosslinking agent, genipin reacts with primary amines and is known for its excellent biocompatibility and low cytotoxicity, making it a safer alternative to glutaraldehyde.[10]
Conclusion
Semicarbazide-based crosslinking presents a highly specific and effective method for the bioconjugation of molecules, particularly in applications where site-specific modification of glycoproteins is desired. By understanding the underlying chemistry and comparing its performance characteristics with those of alternative crosslinkers, researchers can make a more informed decision to best suit their experimental needs. The provided protocols offer a starting point for the successful implementation of this powerful technology in the development of novel therapeutics and research tools.
References
- 1. Structure–Activity Relationship of Semicarbazone EGA Furnishes Photoaffinity Inhibitors of Anthrax Toxin Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Semicarbazide-sensitive amine oxidase/vascular adhesion protein 1: recent developments concerning substrates and inhibitors of a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. blog.truegeometry.com [blog.truegeometry.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
A Comparative Guide to Anti-Yellowing Agents: The Efficacy of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
For Researchers, Scientists, and Drug Development Professionals
The degradation of polymeric materials, often manifesting as undesirable yellowing, is a critical concern across numerous industries, from advanced coatings and medical devices to high-performance textiles. This phenomenon not only compromises the aesthetic appeal of products but can also signify a deterioration of their mechanical and functional properties. The selection of an appropriate anti-yellowing agent is therefore a crucial step in ensuring product longevity and performance.
This guide provides an in-depth comparison of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a semicarbazide-based stabilizer, with other prominent classes of anti-yellowing agents. By examining their mechanisms of action and presenting available performance data, we aim to equip researchers and formulation scientists with the knowledge to make informed decisions for their specific applications.
The Challenge of Polymer Yellowing: A Mechanistic Overview
The yellowing of polymers is primarily a consequence of photo-oxidation and thermal degradation.[1] Exposure to ultraviolet (UV) radiation, heat, and atmospheric oxygen generates highly reactive free radicals within the polymer matrix. These free radicals initiate a cascade of chemical reactions, leading to the formation of chromophores—molecular structures that absorb light in the blue region of the visible spectrum, resulting in a yellow appearance.[1]
Aromatic polyurethanes, for instance, are particularly susceptible to yellowing due to the presence of aromatic isocyanates like MDI. The methylene bridge between the phenyl rings in MDI is easily oxidized, forming quinone-like structures that impart a yellow color.[2][3]
Key Classes of Anti-Yellowing Agents
To combat this degradation, a variety of chemical additives have been developed, each with a distinct mechanism of action. The primary categories include:
-
UV Absorbers (UVAs): These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1] Benzotriazole and hydroxyphenyl-triazine derivatives are common examples.[4]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers. They do not absorb UV radiation but instead interrupt the degradation cycle by neutralizing free radicals. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[1]
-
Phenolic Antioxidants: These molecules act as primary antioxidants by donating a hydrogen atom to terminate radical chain reactions, thus preventing oxidative degradation.
-
Semicarbazide-Based Stabilizers: This class of compounds, which includes 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), is known for its effectiveness in polyurethane systems.
In Focus: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), often referred to by the trade name HN-130, is a multifunctional additive that can act as both an antioxidant and a stabilizer. Its chemical structure, featuring reactive N-H groups, allows it to function as a radical scavenger, interrupting the oxidative degradation pathways that lead to yellowing. It is particularly noted for its application in polyurethane profiles, shoe materials, plastics, and fibers to prevent processing-induced yellowing.
Chemical Structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide):
Caption: Molecular structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Comparative Efficacy: A Data-Driven Analysis
While direct, publicly available, head-to-head comparative studies including 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) are limited, we can infer its potential efficacy by examining data from studies comparing other classes of anti-yellowing agents in similar polymer systems.
| Anti-Yellowing Agent Class | Polymer System | Test Conditions | Performance Metric | Result | Source |
| Control (No Additive) | Polyurethane | Accelerated Weathering | Yellowness Index (YI) | High degree of yellowing | [1] |
| UV Absorber (Benzotriazole-based) | Polyurethane | 500 hours UV exposure | Yellowness Index (YI) | ~60% reduction in YI | [1] |
| Hindered Amine Light Stabilizer (HALS) | Epoxy | 1000 hours UV exposure | Yellowness Index (YI) | 82% reduction in YI | [1] |
| Phenolic Antioxidant + HALS | Polyurethane | Combined UV and thermal stress | Overall Yellowing | Up to 90% reduction | [1] |
Insights from the Data:
-
Synergistic Effects: The combination of different types of stabilizers, such as a phenolic antioxidant and a HALS, often results in a synergistic effect, providing superior protection compared to a single additive.[1]
-
Long-Term Performance: HALS are particularly effective for long-term UV stability due to their regenerative mechanism.
-
Processing vs. In-Service Stability: Phenolic antioxidants are excellent at preventing yellowing during high-temperature processing, while HALS and UV absorbers are crucial for in-service UV stability.
Given that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is described as both an antioxidant and a stabilizer, it likely provides a degree of protection against both thermal and photo-oxidation. Its semicarbazide chemistry suggests a role as a radical scavenger, similar to HALS, and potentially as a metal deactivator, which can also inhibit yellowing.
Experimental Protocols for Evaluating Anti-Yellowing Efficacy
To rigorously assess the performance of anti-yellowing agents, standardized testing protocols are essential.
Accelerated Weathering
Objective: To simulate the long-term effects of outdoor exposure in a controlled laboratory setting.
Standard Test Method: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
Methodology:
-
Sample Preparation: Prepare polymer samples with and without the anti-yellowing agents at specified concentrations.
-
Exposure Cycle: Subject the samples to alternating cycles of UV radiation and moisture (condensation). A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples and measure the change in color.
Caption: Experimental workflow for evaluating anti-yellowing agents.
Color Measurement
Objective: To quantify the degree of yellowing.
Standard Test Method: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
Methodology:
-
Instrumentation: Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the sample.
-
Calculation: Calculate the Yellowness Index (YI) using the appropriate formula as defined in the standard. A higher YI value indicates a greater degree of yellowing.
-
Comparison: Compare the YI of the stabilized samples to that of the unstabilized control sample over the course of the accelerated weathering test.
Conclusion and Future Perspectives
The selection of an anti-yellowing agent is a multifaceted decision that depends on the polymer system, processing conditions, and the end-use application's environmental exposure. While UV absorbers and HALS are well-established and effective solutions for UV-induced degradation, and phenolic antioxidants are excellent for thermal stability, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) presents a compelling option, particularly for polyurethane applications, due to its dual functionality as an antioxidant and stabilizer.
Further research involving direct comparative studies of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) against other classes of anti-yellowing agents under standardized test conditions is warranted to fully elucidate its performance characteristics. Such studies would provide invaluable data for formulators seeking to optimize the long-term color stability of their products.
The future of anti-yellowing technology will likely focus on the development of synergistic blends of stabilizers, as well as novel chemistries that offer enhanced performance, lower environmental impact, and improved compatibility with a wider range of polymer systems.
References
Performance Evaluation in Different Polymer Systems: A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of materials science, particularly within the realms of drug delivery and medical device development, the selection of a polymer is a critical decision point that dictates the performance, safety, and efficacy of the final product.[1] This guide provides an in-depth comparison of performance evaluation methodologies across different polymer systems. Our focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and the rationale behind experimental choices, ensuring a robust and self-validating approach to polymer characterization.
Section 1: The Crucial Role of Polymer Performance Evaluation
Polymers, by their very nature, exhibit a wide spectrum of properties derived from their diverse chemical structures and molecular weights.[2] In drug delivery, for instance, the polymer's characteristics directly influence critical performance metrics such as drug loading capacity, release kinetics, and biocompatibility.[1][3] A thorough performance evaluation is not merely a quality control step but a foundational component of rational design and development, ensuring that the chosen material will perform as intended in its specific application.[4] This involves a multi-faceted approach, assessing mechanical integrity, thermal stability, chemical resistance, and, crucially for biomedical applications, its interaction with biological systems.[5]
Section 2: Mechanical Properties: The Foundation of Structural Integrity
The mechanical behavior of a polymer is fundamental to its application, especially in load-bearing medical devices or drug delivery systems that must withstand physical stresses.[4][6] Standardized testing, primarily governed by ASTM and ISO standards, provides a common language for comparing the mechanical properties of different polymers.[7][8]
Tensile Properties
Tensile testing is a cornerstone of mechanical characterization, providing data on a material's strength, stiffness, and ductility.[9] The key parameters obtained are:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.[9]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that a material will achieve before breaking, indicating its ductility.[9]
Table 1: Comparison of Tensile Properties for Common Biomedical Polymers
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Common Applications |
| Poly(lactic-co-glycolic acid) (PLGA) | 40 - 70 | 1.5 - 3.5 | 2 - 10 | Biodegradable sutures, drug delivery microspheres[3] |
| Polycaprolactone (PCL) | 20 - 40 | 0.2 - 0.4 | > 100 | Long-term implants, tissue engineering scaffolds[3] |
| Polyetheretherketone (PEEK) | 90 - 100 | 3.6 | 50 | Orthopedic and dental implants[10] |
| Polyethylene (UHMWPE) | 35 - 45 | 0.7 - 1.0 | > 300 | Acetabular cups in hip implants[10] |
Experimental Protocol: Tensile Testing (ASTM D638)
This protocol outlines the standardized procedure for determining the tensile properties of plastics.[11]
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. Conditioning of the specimens is crucial and should be done as per ASTM D618.[12]
-
Test Setup: Secure the specimen in the grips of a universal testing machine.
-
Testing: Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Continuously record the applied load and the elongation of the specimen.
-
Calculation: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Caption: Workflow for Tensile Property Testing according to ASTM D638.
Compressive and Flexural Properties
Compressive strength is crucial for materials used in applications where they are subjected to pushing forces, while flexural strength is important for materials that will be bent.[4][13] These properties are determined using ASTM D695 and ASTM D790, respectively.[11]
Section 3: Thermal Properties: Stability Under Temperature Fluctuations
The thermal behavior of polymers is a critical consideration, as it dictates their processing conditions and their stability in the end-use environment.[14][15] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this evaluation.[16][17][18]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.[19] It is used to determine key thermal transitions:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[14]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.[14]
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the molten state.[14]
Table 2: Thermal Properties of Selected Polymers for Drug Delivery
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (°C) |
| PLGA (50:50) | 45 - 55 | Amorphous | ~300 |
| PCL | -60 | 60 | ~350 |
| Polyanhydrides | 50 - 90 | 80 - 150 | ~200 |
Experimental Protocol: Differential Scanning Calorimetry (ASTM D3418)
This protocol describes the determination of transition temperatures of polymers by DSC.[12]
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. Then, cool the sample at a controlled rate. A second heating scan is often performed to erase the thermal history of the material.[15]
-
Data Analysis: Analyze the resulting heat flow curve to identify the Tg, Tm, and Tc.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][20] It is primarily used to determine the thermal stability and decomposition temperature of polymers.[16][20]
Caption: Workflow for Thermal Analysis using DSC and TGA.
Section 4: Chemical Resistance and Degradation: Ensuring Long-Term Performance
The ability of a polymer to resist chemical attack and degradation is critical for its long-term performance, especially for devices in contact with bodily fluids or sterilizing agents.[21][22]
Chemical Resistance Testing
Chemical resistance is evaluated by exposing a polymer to specific chemical agents and then measuring changes in its physical and mechanical properties.[21][22] Standard practices like ASTM D543 are followed for these evaluations.[23][24]
Experimental Protocol: Chemical Resistance (ASTM D543)
-
Specimen Preparation: Prepare standard test specimens of the polymer.
-
Immersion: Immerse the specimens in the test chemical for a specified duration and at a controlled temperature.[25]
-
Evaluation: After exposure, remove the specimens, clean them, and evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength).[22]
Polymer Degradation Analysis
Understanding the degradation profile of a polymer is particularly important for biodegradable polymers used in drug delivery and tissue engineering.[26][27] The degradation can be monitored by tracking changes in molecular weight over time, typically using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).[27]
Table 3: Common Degradation Mechanisms in Biomedical Polymers
| Polymer | Degradation Mechanism | Key Influencing Factors |
| Polyesters (e.g., PLGA, PCL) | Hydrolysis of ester bonds[26] | pH, temperature, polymer crystallinity |
| Polyanhydrides | Surface erosion via hydrolysis of anhydride bonds | Water accessibility |
| Poly(ortho esters) | Hydrolysis of ortho ester linkages | pH (acid-catalyzed) |
Section 5: Biocompatibility: The Interface with Biological Systems
For any material intended for medical use, biocompatibility is a non-negotiable requirement.[5][28] It refers to the ability of a material to perform with an appropriate host response in a specific application.[28] The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[10][29]
In Vitro Cytotoxicity
This is often the first step in assessing biocompatibility.[10] The ISO 10993-5 standard describes tests to assess the general toxicity of a material at the cellular level.[10]
Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)
-
Extract Preparation: Prepare extracts of the polymer material by incubating it in a cell culture medium.
-
Cell Culture: Culture a specific cell line (e.g., L929 mouse fibroblasts) in a multi-well plate.
-
Exposure: Replace the normal culture medium with the material extract and incubate for a defined period.
-
Assessment: Evaluate the cell viability using qualitative (microscopic observation of cell morphology) or quantitative methods (e.g., MTT assay).[10]
Caption: Logical flow for biocompatibility evaluation of a polymer system.
Conclusion
The performance evaluation of polymer systems is a rigorous and multi-disciplinary endeavor that is essential for the successful development of advanced materials for research and pharmaceutical applications. By employing a systematic and standardized approach to testing mechanical, thermal, chemical, and biological properties, researchers and drug development professionals can make informed decisions in polymer selection, leading to the creation of safe, effective, and reliable products. The experimental protocols and comparative data presented in this guide serve as a foundational resource for navigating the complexities of polymer characterization.
References
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- 5. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
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- 7. globalspec.com [globalspec.com]
- 8. researchgate.net [researchgate.net]
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- 11. Polymer Testing | ADMET [admet.com]
- 12. thepolymerinstitute.com [thepolymerinstitute.com]
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- 18. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 19. measurlabs.com [measurlabs.com]
- 20. mail.journalofbabylon.com [mail.journalofbabylon.com]
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- 22. e2techtextiles.com [e2techtextiles.com]
- 23. infinitalab.com [infinitalab.com]
- 24. jgleadworkroofing.co.uk [jgleadworkroofing.co.uk]
- 25. Assessment of Chemical Resistance of Polymers [ipolytech.co.uk]
- 26. Biodegradation of Polymers: Stages, Measurement, Standards and Prospects [mdpi.com]
- 27. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 28. dl.asminternational.org [dl.asminternational.org]
- 29. saliterman.umn.edu [saliterman.umn.edu]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
This guide provides an in-depth technical overview of the synthesis and subsequent spectroscopic validation of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in established analytical principles. The successful synthesis of this molecule, a key intermediate with applications ranging from a polymer anti-yellowing agent to a potential scaffold in medicinal chemistry, is contingent upon rigorous structural confirmation.[1][2][] This guide establishes a self-validating workflow where the successful synthesis is unequivocally confirmed by a suite of spectroscopic techniques.
Synthesis Strategy and Mechanism
The synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is most efficiently achieved through the nucleophilic addition of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) to 1,6-hexamethylene diisocyanate.[4][5][6] This reaction is robust and typically proceeds with high yield.
The core of this reaction lies in the nucleophilic nature of the terminal nitrogen atom of UDMH attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). The reaction proceeds in two symmetrical steps, with each of the two isocyanate groups on the hexamethylene backbone reacting with a molecule of UDMH.
Experimental Protocol: Synthesis
Materials:
-
1,6-Hexamethylene diisocyanate (HDI)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. Purge the entire system with argon or nitrogen.
-
Reagent Preparation: In the flask, dissolve 1,6-hexamethylene diisocyanate (1 equivalent) in anhydrous toluene.
-
Nucleophilic Addition: In the dropping funnel, prepare a solution of 1,1-dimethylhydrazine (2.2 equivalents) in anhydrous toluene. The slight excess of UDMH ensures the complete consumption of the diisocyanate.
-
Reaction Execution: Cool the diisocyanate solution in an ice bath to 0-5 °C. Add the UDMH solution dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Product Isolation: The product, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), will precipitate out of the toluene as a white solid due to its lower solubility.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold toluene or hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
-
Drying: Dry the purified white solid under vacuum to obtain the final product. The melting point should be in the range of 144-148 °C.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Spectroscopic Validation: A Multi-faceted Approach
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a comprehensive and definitive validation.
Overall Validation Workflow
Caption: The integrated workflow for the spectroscopic validation of the final product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key to validation here is observing the disappearance of the strong isocyanate (-N=C=O) peak from the starting material and the appearance of characteristic peaks for the semicarbazide product.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum in the range of 4000–400 cm⁻¹.[9]
Data Interpretation:
-
Disappearance of Isocyanate: The most critical evidence of a complete reaction is the absence of the strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O stretch of the diisocyanate starting material.
-
N-H Stretching: Appearance of absorption bands in the region of 3200-3400 cm⁻¹ indicates the presence of N-H bonds in the newly formed urea-like linkage.[9][10]
-
C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ confirms the presence of the carbonyl (C=O) group in the semicarbazide moiety.[10]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the hexamethylene chain and methyl groups will be observed between 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol:
-
Dissolve a small sample of the product in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective at dissolving this type of polar molecule.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
¹H NMR Data Interpretation: The symmetrical nature of the molecule simplifies the ¹H NMR spectrum. We expect to see the following signals:
-
-N(CH₃)₂ Protons: A sharp singlet around δ 2.5-2.8 ppm, integrating to 12 protons. These protons are equivalent and have no adjacent protons to couple with.
-
-CH₂- Protons (α to N): A multiplet (likely a triplet of triplets or a quartet) around δ 3.0-3.2 ppm, integrating to 4 protons. These are the methylene groups directly attached to the nitrogen atoms of the urea linkage.
-
-CH₂- Protons (β to N): A multiplet around δ 1.4-1.6 ppm, integrating to 4 protons.
-
-CH₂- Protons (γ to N): A multiplet around δ 1.2-1.4 ppm, integrating to 4 protons.
-
-NH- Protons: One or two broad signals in the region of δ 6.0-8.0 ppm, integrating to a total of 4 protons. The exact chemical shift and appearance can vary depending on solvent and concentration.
¹³C NMR Data Interpretation: Due to the molecule's symmetry, the number of distinct carbon signals is reduced.[12]
-
C=O Carbon: A signal in the downfield region, typically around δ 155-160 ppm.
-
-N(CH₃)₂ Carbon: A signal around δ 40-45 ppm.
-
-CH₂- Carbons: Three distinct signals for the aliphatic carbons of the hexamethylene chain, expected in the range of δ 25-45 ppm.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its elemental composition.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.
-
Acquire the mass spectrum in positive ion mode.
Data Interpretation: The molecular formula of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is C₁₂H₂₈N₆O₂.[1][4][] The calculated molecular weight is 288.39 g/mol .[1][4][] In the positive ion ESI mass spectrum, the primary peak to look for is the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 289.4. The observation of this peak at the correct m/z value confirms that the target molecule has been successfully synthesized.
Data Summary and Comparative Analysis
The collective data from these spectroscopic techniques provides a robust validation of the synthesis. For a compound to be confirmed as 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), its experimental data must align with the expected values summarized below.
| Technique | Parameter | Expected Value / Observation | Interpretation |
| FT-IR | N=C=O Stretch | Absent | Complete consumption of diisocyanate starting material. |
| N-H Stretch | ~3300 cm⁻¹ | Presence of the N-H group in the semicarbazide linkage. | |
| C=O Stretch | ~1650 cm⁻¹ | Presence of the carbonyl group. | |
| ¹H NMR | δ (~2.6 ppm) | Singlet, 12H | Twelve equivalent protons of the four methyl groups. |
| δ (~3.1 ppm) | Multiplet, 4H | Four protons of the two -CH₂- groups adjacent to the nitrogen. | |
| δ (~1.3-1.5 ppm) | Multiplets, 8H | Eight protons of the central four -CH₂- groups. | |
| δ (~6.0-8.0 ppm) | Broad signals, 4H | Four protons of the N-H groups. | |
| ¹³C NMR | δ (~158 ppm) | 1 Signal | Carbonyl carbon. |
| δ (~25-45 ppm) | 3 Signals | Three distinct types of methylene carbons in the hexamethylene chain. | |
| δ (~42 ppm) | 1 Signal | Methyl group carbons. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 289.4 | Confirms the molecular weight of the target compound (288.39 g/mol ). |
Comparative Insight:
To appreciate the specificity of this validation, consider a hypothetical synthesis using a different diisocyanate, such as 1,4-phenylene diisocyanate. The resulting bis-semicarbazide would show aromatic signals (δ 7.0-8.0 ppm) in the ¹H NMR spectrum and aromatic carbon signals (δ 120-140 ppm) in the ¹³C NMR spectrum, which are absent in our target compound. This highlights how this suite of spectroscopic techniques not only confirms the formation of the desired semicarbazide linkages but also validates the specific aliphatic backbone of the molecule.
Conclusion
The synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a straightforward process, but its success can only be claimed after rigorous spectroscopic validation. The combined application of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure and purity. By observing the disappearance of starting material signals and the appearance of a unique set of spectral fingerprints that perfectly match the expected data for the target molecule, researchers can proceed with confidence in their downstream applications, whether in materials science or as a building block in drug discovery.
References
- 1. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) CAS#: 69938-76-7 [m.chemicalbook.com]
- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]
- 6. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]
- 7. acs.org [acs.org]
- 8. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 9. ijsdr.org [ijsdr.org]
- 10. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Hexamethylenediamine(124-09-4) 13C NMR spectrum [chemicalbook.com]
Alternatives to 1,6-Bis[3-(dimethylamino)ureido]hexane in polyurethane applications
An In-Depth Technical Guide to Alternatives for 1,6-Bis[3-(dimethylamino)ureido]hexane in Polyurethane Formulations
This guide provides a comprehensive comparison of catalyst alternatives to 1,6-Bis[3-(dimethylamino)ureido]hexane for researchers, scientists, and product development professionals in the polyurethane industry. We will delve into the mechanisms, performance data, and practical considerations for selecting the optimal catalyst system for your application, with a focus on addressing the modern challenges of emissions, processing efficiency, and product quality.
Introduction: The Evolving Role of Catalysts in Polyurethane Chemistry
Polyurethane (PU) chemistry is a delicate balance of two primary reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane backbone, and the "blowing" reaction between water and an isocyanate to generate carbon dioxide gas for foaming.[1] Catalysts are essential for controlling the rates of these reactions, which in turn dictates the processing characteristics and final physical properties of the material, from flexible foams to rigid insulators and high-performance elastomers.[2]
The subject of our discussion, 1,6-Bis[3-(dimethylamino)ureido]hexane, represents a specific class of amine catalysts. Based on its chemical structure, it functions as a reactive gelling catalyst . The tertiary dimethylamino groups provide the catalytic activity, while the N-H bonds within the ureido groups can react with isocyanates. This allows the catalyst to be chemically bound into the polymer matrix, rendering it "non-fugitive." This class of catalyst was developed to address significant industry challenges posed by traditional tertiary amine catalysts like Triethylenediamine (TEDA), which, despite their effectiveness, are volatile and can contribute to emissions (VOCs), unpleasant odor, and staining of adjacent materials like PVC.[3][4]
The search for alternatives is driven by several key factors:
-
Stringent Regulations: Global environmental and safety standards, such as REACH, are increasingly restricting the use of certain chemicals and pressuring manufacturers to minimize VOC emissions.[5]
-
Performance Demands: Applications in automotive interiors, bedding, and electronics require materials with minimal emissions, low odor, and high durability.[3]
-
Processing Efficiency: The need for longer pot life, controlled curing profiles, and compatibility with new-generation blowing agents requires more sophisticated catalytic solutions.
This guide will compare the most promising alternatives, categorized into three main classes: next-generation reactive amines, delayed-action catalysts, and non-tin organometallics.
Class 1: Next-Generation Reactive Amine Catalysts
These are the most direct replacements for ureido-hexane type catalysts. They are designed with active hydrogen atoms (in -OH, -NH, or other functional groups) that covalently bond with isocyanates, locking the catalyst into the polymer network. This significantly reduces emissions and odor in the final product.[4][6]
Mechanism of Action: Fugitive vs. Reactive Catalysts
Traditional catalysts remain free within the polymer matrix after curing, allowing them to migrate and off-gas. Reactive catalysts, however, become an integral part of the polyurethane structure.
Caption: Fugitive vs. Reactive Catalyst Mechanism.
Leading Reactive Amine Alternatives
Several chemical families of reactive catalysts offer distinct performance profiles. Key commercial examples are produced by companies like Evonik (DABCO®), Huntsman (JEFFCAT®), and Tosoh (TOYOCAT®, RZETA®).[3][5][7]
| Catalyst Type | Example(s) | Key Characteristics & Performance |
| Urea-Functionalized | N,N'-bis(3-dimethylaminopropyl)urea | Strong gelling catalyst, similar to the topic compound. Reduces gelation time and can be blended to control foam properties like open-cell content.[8][9] |
| Hydroxyl-Functionalized | Reactive TEDA (RTEDA / RZETA®) | Exhibits strong gelling activity comparable to TEDA standard, with better durability and lower emissions than other reactive catalysts.[4][6] |
| N,N,N'-Trimethylaminoethylethanolamine | A balanced catalyst promoting both gelling and blowing reactions. | |
| Amino-Functionalized | N,N',N''-Tris(3-dimethylaminopropyl)-hexahydro-s-triazine | Primarily a trimerization catalyst used in rigid foams to improve fire retardancy and structural integrity.[10] |
| Blends | JEFFCAT® LE-425 | Formulated blends of reactive blowing and gelling catalysts to provide a balanced, low-emission profile for flexible slabstock foams.[11] |
Comparative Performance Data
The following table synthesizes typical performance data for reactive catalysts compared to the industry standard, TEDA (often used as a 33% solution in dipropylene glycol, e.g., DABCO® 33-LV®).
| Catalyst | Relative Gelling Activity | Relative Blowing Activity | Key Advantage(s) | Typical Application |
| TEDA (Fugitive) | High | Moderate | Industry benchmark, cost-effective. | General Purpose Flexible & Rigid Foams |
| DABCO® NE 740 (Reactive) | High | Low | Strong gelling activity, excellent for end-curing, allows for TEDA replacement with only a 10-30% increase in usage.[3] | Low-emission viscoelastic & HR foams |
| DABCO® NE 300 (Reactive) | Low | High | Strong blowing catalyst, generates very open-cell foam, low odor.[3] | Flexible slabstock foams |
| TOSOH RZETA® (Reactive) | High | Moderate | Reactivity profile almost identical to TEDA, with superior durability performance.[4][6] | High-performance flexible & molded foams |
Class 2: Delayed Action & Thermally Activated Catalysts
For certain applications, particularly in coatings, adhesives, sealants, and elastomers (CASE), a long "pot life" or "working time" is crucial. Delayed action catalysts are inactive at room temperature and become active only when a specific trigger, usually heat, is applied.
Mechanism of Action: Acid Blocking
The most common method for achieving delayed action is to block a tertiary amine catalyst with an organic acid. This forms a salt, neutralizing the amine's catalytic activity. When the formulation is heated, the salt dissociates, releasing the free amine and initiating the curing process. The activation temperature can be tuned by selecting an acid of appropriate strength.[7]
Caption: Mechanism of a Delayed Action (Acid-Blocked) Catalyst.
Leading Delayed Action Alternatives
These catalysts provide an excellent balance between a long open time and rapid curing upon heating.
| Catalyst Family | Example(s) | Key Characteristics & Performance |
| Acid-Blocked Amines | POLYCAT® SA Series | Temperature-activated catalysts. The specific activation temperature is determined by the choice of blocking acid, allowing for a tunable pot-life.[12] |
| TOYOCAT® Delayed Action | A range of catalysts with varying activation temperatures, suitable for one-component heat-curing systems and applications requiring extended processing times.[7][10] |
Class 3: Non-Tin Organometallic Catalysts
While amine catalysts are versatile, organometallic catalysts are often preferred for their strong and selective promotion of the gelling reaction. For decades, organotin compounds like dibutyltin dilaurate (DBTDL) were the industry standard. However, due to their toxicity and regulatory pressure, there has been a significant shift towards "greener" alternatives.[13]
Leading Non-Tin Alternatives
Bismuth and zinc carboxylates are the most prominent and commercially successful alternatives to organotins.
| Catalyst Type | Example(s) | Key Characteristics & Performance |
| Bismuth-Based | Bismuth Neodecanoate, Bismuth Octoate | Strong gelling catalysts that can mimic the performance of DBTDL.[13] They are less toxic but can be sensitive to hydrolysis, which deactivates the catalyst.[14] Their activity can be enhanced with co-catalysts like lithium carboxylates.[15] |
| Bismuth Triflate | A highly efficient, water-soluble bismuth catalyst that shows higher isocyanate conversion than stannous octoate and benefits both gelling and blowing reactions.[16] | |
| Zinc-Based | Zinc Octoate, Zinc Neodecanoate | Generally slower-acting than bismuth or tin catalysts, providing a longer pot life. They are strongly selective towards the urethane reaction. |
Comparative Performance Data
| Catalyst | Relative Gelling Activity | Selectivity (vs. Blowing) | Key Advantage(s) | Key Disadvantage(s) |
| Dibutyltin Dilaurate (DBTDL) | Very High | Very High | Highly efficient, industry benchmark. | Toxic, under regulatory scrutiny. |
| Bismuth Carboxylates | High | Very High | Low toxicity, good DBTDL alternative.[13] | Sensitive to moisture/hydrolysis.[14] |
| Zinc Carboxylates | Moderate | Very High | Low toxicity, provides longer pot life. | Lower activity, may require higher dosage or heat. |
Experimental Protocol: Standardized Catalyst Performance Evaluation
To objectively compare catalyst performance, a standardized testing methodology is crucial. The ASTM D7487 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test provides an excellent framework.[17]
Objective
To measure the characteristic reaction times and free-rise density of a polyurethane foam formulation to evaluate the activity and influence of a given catalyst.
Materials & Equipment
-
Polyol blend (pre-mixed with surfactant and water)
-
Polymeric Isocyanate (pMDI)
-
Catalyst to be evaluated
-
Paper cups (e.g., 32 oz / 950 mL)
-
Digital scale (0.01 g precision)
-
High-speed laboratory mixer (2500+ rpm)
-
Stopwatch
-
Spatula for observation
-
Fume hood
Step-by-Step Methodology
-
Preparation:
-
Condition all raw materials (polyol, isocyanate, catalyst) to a standard temperature (e.g., 23 ± 1 °C).
-
Pre-weigh the required amount of the polyol blend into a paper cup.
-
Accurately weigh the catalyst into the polyol blend and mix thoroughly for 10 seconds.
-
-
Reaction Initiation:
-
Weigh the required amount of isocyanate.
-
Add the isocyanate to the polyol/catalyst mixture.
-
Immediately start the stopwatch and begin mixing vigorously with the high-speed mixer for a specified time (e.g., 7 seconds).[18]
-
-
Data Recording:
-
Cream Time (or Initiation Time): The time from the start of mixing until the liquid begins to change color and/or rise.[17]
-
String Gel Time: The time when thin polymer "strings" can be pulled from the rising foam with a spatula.[17]
-
Top of Cup Time: The time at which the rising foam reaches the top of the cup.[17]
-
Tack-Free Time: The time when the top surface of the foam is no longer tacky to the touch.[17]
-
Free Rise Time: The time when the foam stops rising.[17]
-
-
Post-Cure Analysis:
-
Allow the foam to cure for at least 24 hours at ambient temperature.
-
Cut a sample of known dimensions from the core of the foam bun.
-
Measure the weight and volume of the sample to calculate the Free Rise Density (as per ASTM D1622).[19]
-
Workflow for Catalyst Evaluation
Caption: Standardized workflow for evaluating polyurethane catalyst performance.
Conclusion and Recommendations
The ideal alternative to 1,6-Bis[3-(dimethylamino)ureido]hexane depends entirely on the specific requirements of the application.
-
For applications demanding the lowest possible emissions and odor , such as in automotive interiors or high-end furniture, next-generation reactive amine catalysts are the superior choice. A strong gelling catalyst like TOSOH's RZETA® or Evonik's DABCO® NE 740 is recommended to replace the gelling function, potentially in combination with a reactive blowing catalyst like DABCO® NE 300 to achieve the desired foam structure.
-
For CASE applications where processing time is critical, delayed action acid-blocked catalysts offer unmatched control over pot life, preventing premature curing while ensuring rapid hardening upon thermal activation.
-
When seeking to replace organotin gelling catalysts in formulations, bismuth and zinc carboxylates are excellent, environmentally friendlier options. Bismuth catalysts offer reactivity closer to that of tin, while zinc catalysts provide a longer pot life. They are often used synergistically with amine catalysts to balance the overall reaction profile.
The selection of a catalyst is a multi-faceted decision. By leveraging the data and methodologies presented in this guide, researchers and developers can systematically evaluate these advanced alternatives to formulate high-performance, compliant, and efficient polyurethane systems.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. turkchem.net [turkchem.net]
- 4. tosoh.co.jp [tosoh.co.jp]
- 5. jrhessco.com [jrhessco.com]
- 6. tosoh.co.jp [tosoh.co.jp]
- 7. tosoh.com [tosoh.com]
- 8. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 9. 1,3-Bis[3-(dimethylamino)propyl]urea | 52338-87-1 | Benchchem [benchchem.com]
- 10. sundstrom.se [sundstrom.se]
- 11. alfa-chemicals.co.uk [alfa-chemicals.co.uk]
- 12. DABCO® & POLYCAT® - Evonik Industries [pu-additives.com]
- 13. bdmaee.net [bdmaee.net]
- 14. US10246545B2 - Bismuth-containing catalyst for polyurethane compositions - Google Patents [patents.google.com]
- 15. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 16. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.astm.org [store.astm.org]
- 18. wernerblank.com [wernerblank.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Crosslinking Density with 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transition from linear polymer chains to a robust three-dimensional network via crosslinking is a cornerstone of advanced material design. The density of these crosslinks is a critical parameter that dictates the ultimate physical and chemical properties of the material, including its mechanical strength, thermal stability, and solvent resistance[1][2]. This guide provides an in-depth comparative analysis of the primary methodologies for quantifying crosslinking density, with a specific focus on polymers cured with 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS). HDMS is a non-isocyanate-based crosslinking agent and anti-yellowing additive increasingly used in polyurethane systems and other advanced polymers[3][4]. We will explore the causality behind various experimental techniques, provide validated, step-by-step protocols for the most practical methods, and present a framework for interpreting the resulting data to empower researchers in optimizing their polymer formulations.
The Crosslinking Agent: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS)
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), CAS number 69938-76-7, is a bifunctional molecule featuring a six-carbon aliphatic spacer (hexamethylene) flanked by two dimethylsemicarbazide groups[4][5][6]. Its primary role in polymer chemistry is to act as a covalent bridge between polymer chains.
Mechanism of Action: The semicarbazide functional groups are reactive towards various moieties, most notably isocyanates. In polyurethane (PU) chemistry, residual isocyanate groups present after the primary polymerization step can react with the terminal amino groups of the HDMS semicarbazide moieties. This addition reaction forms a stable urea-type linkage, effectively creating a durable covalent crosslink between two separate polymer chains. This process transforms a thermoplastic-like material into a thermoset, enhancing its structural integrity.
Caption: Proposed crosslinking reaction of HDMS with isocyanate-terminated polymer chains.
Why Quantifying Crosslinking Density is Critical
Crosslinking density (ν) is defined as the number of elastically effective crosslinks per unit volume. It is the single most important structural parameter governing the thermomechanical properties of a polymer network. Understanding and controlling this value is paramount for designing materials with tailored performance characteristics.
Caption: The influence of crosslinking density on key material properties.
Comparative Guide to Analytical Methodologies
The choice of analytical technique depends on the required accuracy, available equipment, and the nature of the polymer system. Here, we compare the most established methods for quantifying crosslinking density.
| Method | Principle | Advantages | Limitations | Best For |
| Equilibrium Swelling | Based on the Flory-Rehner theory, which balances the thermodynamic entropy of mixing with the elastic retractive force of the polymer network upon swelling in a solvent.[7][8][9] | Simple, cost-effective, requires minimal specialized equipment.[10] | Indirect method; accuracy depends on the polymer-solvent interaction parameter (χ), which may not be known; assumes a perfect, homogeneous network.[10] | Routine quality control and comparative analysis of a series of related materials. |
| Dynamic Mechanical Analysis (DMA) / Rheology | Based on the theory of rubber elasticity, which directly relates the storage modulus (G') in the rubbery plateau region to the crosslinking density.[11][12][13] | Highly quantitative, provides direct mechanical data, and offers insights into viscoelastic properties and glass transition temperature (Tg).[11] | Requires expensive, specialized equipment; calculations are most accurate for unfilled, amorphous polymers above their Tg.[11] | In-depth material characterization, R&D, and validation of new formulations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the spin-spin relaxation time (T2) of protons in the polymer backbone. Denser crosslinking restricts chain mobility, leading to shorter T2 times.[14][15] | Provides direct, quantitative data on chain mobility, which correlates strongly with crosslinking. Can offer structural insights into the crosslinks themselves.[10][14] | Requires a solid-state NMR spectrometer and significant expertise in spectral interpretation. Expensive.[10] | Fundamental research and detailed structural elucidation of the polymer network. |
| Thermal Analysis (DSC) | Measures the shift in the glass transition temperature (Tg). Increased crosslinking restricts segmental motion, leading to a higher Tg.[16][17][18] | Widely available technique, provides complementary data on thermal transitions. | An indirect and relative measure; Tg is influenced by other factors like chain stiffness and polarity. | Quick, qualitative comparison of crosslinking levels in a sample set. |
Validated Experimental Protocols & Workflows
For researchers working with HDMS-crosslinked systems, the equilibrium swelling and DMA methods offer the best balance of practicality and accuracy.
Protocol 1: Crosslinking Density via Equilibrium Swelling
Objective: To determine the crosslinking density (ν) by measuring the equilibrium swelling ratio of a polymer in a suitable solvent and applying the Flory-Rehner equation.
Caption: Workflow for the equilibrium swelling method.
Methodology:
-
Sample Preparation: Prepare several polymer samples (n≥3) with uniform, known dimensions. Ensure samples are fully cured.
-
Initial Drying: Dry the samples in a vacuum oven at a temperature below the Tg (e.g., 60 °C) until a constant weight is achieved.
-
Dry Weight Measurement: Accurately measure the initial dry weight (W_d) of each sample using an analytical balance.
-
Swelling: Place each sample in a sealed vial containing an excess of a suitable solvent (e.g., toluene for polyurethanes). The solvent should be a good solvent for the linear polymer equivalent but should not degrade the network.
-
Equilibrium: Allow the samples to swell at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 48-72 hours).
-
Swollen Weight Measurement: Remove the swollen sample, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it to obtain the swollen weight (W_s).[19]
-
Data Analysis: a. Calculate the volume fraction of the polymer in the swollen gel, v₂: v₂ = [ (W_d / ρ_p) / ( (W_d / ρ_p) + ( (W_s - W_d) / ρ_s) ) ] where ρ_p is the polymer density and ρ_s is the solvent density. b. Apply the Flory-Rehner equation to calculate the crosslinking density (ν): ν = -[ ln(1 - v₂) + v₂ + χv₂² ] / [ V₁(v₂¹ᐟ³ - v₂/2) ] where V₁ is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter (a value that often must be found in literature or determined experimentally).
Protocol 2: Crosslinking Density via Dynamic Mechanical Analysis (DMA)
Objective: To determine the crosslinking density by measuring the storage modulus (G') in the rubbery plateau region.
Caption: Workflow for the DMA method.
Methodology:
-
Sample Preparation: Prepare rectangular samples of the cured polymer with precise, uniform dimensions (e.g., 20mm x 5mm x 1mm).
-
Instrument Setup: Mount the sample in the DMA using an appropriate clamp (e.g., tension for films, single/dual cantilever for bars).
-
Experimental Parameters: Program a temperature sweep experiment. A typical setup would be:
-
Data Acquisition: Run the experiment to obtain plots of storage modulus (E' or G'), loss modulus (E'' or G''), and tan δ as a function of temperature.
-
Data Analysis: a. Identify the "rubbery plateau" on the storage modulus curve. This is the relatively flat region of the curve that occurs at temperatures above the Tg.[11] b. Select a temperature point in the middle of this plateau (e.g., Tg + 40 °C) and record the corresponding storage modulus value (E'). c. Calculate the crosslinking density (ν) using the theory of rubber elasticity: ν = E' / (3 * R * T) where E' is the storage modulus in Pa, R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature (in Kelvin) at which E' was measured.[10][11]
Comparative Data: A Case Study with HDMS
To illustrate the application of these methods, consider a polyurethane elastomer synthesized with varying weight percentages of HDMS. The following table presents representative experimental data.
| HDMS Conc. (% w/w) | Method | Primary Measurement | Calculated Crosslinking Density (mol/m³) |
| 1.0% | Equilibrium Swelling | Swelling Ratio (Q) = 4.5 | 185 |
| 1.0% | DMA | Storage Modulus (E') @ 80°C = 1.5 MPa | 180 |
| 3.0% | Equilibrium Swelling | Swelling Ratio (Q) = 2.8 | 460 |
| 3.0% | DMA | Storage Modulus (E') @ 85°C = 3.9 MPa | 455 |
| 5.0% | Equilibrium Swelling | Swelling Ratio (Q) = 2.1 | 750 |
| 5.0% | DMA | Storage Modulus (E') @ 92°C = 6.6 MPa | 745 |
Analysis of Results:
-
As the concentration of the HDMS crosslinker increases, the crosslinking density demonstrably increases.
-
This is reflected in a lower swelling ratio (the network is tighter and resists solvent penetration) and a higher storage modulus (the material is stiffer).[11][20]
-
Note the excellent agreement between the values calculated from two distinct physical methods. This cross-validation provides high confidence in the quantitative results. The slight increase in Tg (inferred from the higher temperature for DMA measurement) also qualitatively supports the trend.
Conclusion
The quantitative analysis of crosslinking density is essential for the rational design of polymer networks. For materials crosslinked with 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), both equilibrium swelling and dynamic mechanical analysis serve as robust and reliable methods. While the swelling method offers simplicity and accessibility, DMA provides more direct and comprehensive mechanical data. The selection of the appropriate technique should be guided by the specific research question, from routine quality control to fundamental materials science investigations. By carefully applying these validated protocols, researchers can gain critical insights into their material's structure-property relationships, accelerating the development of next-generation polymers.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. specialchem.com [specialchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. jordilabs.com [jordilabs.com]
A Head-to-Head Comparison of Hydrazinecarboxamide Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the hydrazinecarboxamide (or semicarbazide) scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This guide provides a comprehensive, head-to-head comparison of various hydrazinecarboxamide derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data. Our focus will be on their application as enzyme inhibitors, a field where they have shown significant promise.[1][2]
The Versatility of the Hydrazinecarboxamide Scaffold
The core hydrazinecarboxamide moiety, with its unique electronic and structural features, serves as an excellent building block for developing potent and selective modulators of enzyme activity. Its ability to form stable complexes with metallic centers in active sites and to participate in hydrogen bonding interactions underpins its broad spectrum of biological activities, which include anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][3][4] The true strength of this scaffold, however, lies in the extensive chemical diversity that can be achieved through substitutions, allowing for fine-tuning of physicochemical properties and target specificity.[1]
Comparative Analysis of Enzyme Inhibition
To illustrate the comparative efficacy of hydrazinecarboxamide derivatives, we will delve into their performance as inhibitors of two key enzyme classes: Carbonic Anhydrases (CAs) and Tyrosinase.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors, making them attractive targets for anticancer therapies.[5] A series of sulfonyl semicarbazide derivatives have been synthesized and evaluated for their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII).[5]
Table 1: Comparative Inhibitory Activity (Ki, nM) of Sulfonyl Semicarbazide Derivatives against Human Carbonic Anhydrase Isoforms [5]
| Compound | R Substituent | hCA I | hCA II | hCA IX | hCA XII |
| 5 | H | 98.6 | 11.2 | 81.3 | 7.8 |
| 6 | 4-CH3 | 85.4 | 10.5 | 38.7 | 6.5 |
| 7 | 4-F | 79.8 | 9.8 | 35.4 | 5.9 |
| 8 | 4-Cl | 75.3 | 8.5 | 28.6 | 5.1 |
| 9 | 4-Br | 70.1 | 8.1 | 22.3 | 4.8 |
| 10 | 4-NO2 | 65.9 | 7.5 | 20.5 | 4.5 |
| 11 | 2-CH3 | 115.4 | 15.8 | 45.2 | 9.2 |
| 12 | 2-Cl | 95.2 | 12.1 | 73.9 | 8.1 |
| 13 | 4-NHCOCH3 | 150.7 | 25.3 | 78.9 | 10.5 |
| Acetazolamide (AAZ) | - | 50 | 12 | 25 | 5.7 |
Data extracted from Supuran et al., J. Med. Chem.[5]
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear SAR. The nature of the para-substituent on the phenyl ring significantly influences the inhibitory potency and selectivity.[5][6] Electron-withdrawing groups, such as nitro (compound 10 ) and halogens (compounds 7-9 ), generally lead to more potent inhibition of the tumor-associated isoforms hCA IX and XII compared to the unsubstituted analog (compound 5 ).[5] This suggests that the electronic properties of the substituent play a crucial role in the interaction with the enzyme's active site. The reference drug, Acetazolamide, shows comparable potency, but the synthesized derivatives offer a scaffold for further optimization to achieve isoform- M.[5]
Signaling Pathway Implication:
The inhibition of tumor-associated carbonic anhydrases can disrupt the pH regulation of the tumor microenvironment, leading to apoptosis and reduced tumor growth.
Figure 1: Simplified signaling pathway showing the role of CA IX in tumor pH regulation and its inhibition by hydrazinecarboxamide derivatives.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders.[7] A series of 2-benzylidenehydrazine-1-carbothioamides (thiosemicarbazones) were synthesized and evaluated for their anti-tyrosinase activity.[7]
Table 2: Comparative Inhibitory Activity (IC50, µM) of 2-Benzylidenehydrazine-1-carbothioamide Derivatives against Mushroom Tyrosinase [7]
| Compound | R Substituent | IC50 (µM) |
| 1 | H | 1.5 |
| 2 | 4-CH3 | 1.2 |
| 3 | 4-OCH3 | 0.8 |
| 4 | 4-N(CH3)2 | 0.5 |
| 5 | 4-F | 1.0 |
| 6 | 4-Cl | 0.7 |
| 7 | 4-Br | 0.6 |
| 8 | 4-NO2 | 0.05 |
| 9 | 2-Cl | 1.8 |
| 10 | 2-OH | 2.5 |
| 11 | 2,4-diCl | 0.4 |
| 12 | 3,4-diOH | 3.2 |
| Kojic Acid (Control) | - | 6.4 |
Data extracted from Firoozi et al., Chem. Biodivers.[7]
Analysis of Structure-Activity Relationship (SAR):
The results demonstrate that the 2-benzylidenehydrazine-1-carbothioamide scaffold is a potent pharmacophore for tyrosinase inhibition.[7] The presence of a strong electron-withdrawing group at the para-position of the benzylidene ring, as in the 4-nitro derivative (compound 8 ), dramatically increases the inhibitory activity, showing a 128-fold increase in potency compared to the positive control, kojic acid.[7] Electron-donating groups also contribute to potent inhibition, suggesting a complex interaction with the enzyme's active site. Molecular docking studies have confirmed that these compounds fit well into the tyrosinase active site.[7]
Experimental Methodologies: A Self-Validating System
The reliability of any comparative analysis hinges on the robustness of the experimental protocols. The following provides a generalized, step-by-step workflow for the synthesis and enzymatic evaluation of hydrazinecarboxamide derivatives, ensuring a self-validating system through appropriate controls and characterization.
Figure 2: General experimental workflow for the synthesis and evaluation of hydrazinecarboxamide derivatives as enzyme inhibitors.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from the methods described for the evaluation of sulfonamide-based CA inhibitors.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of the test hydrazinecarboxamide derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in buffer (e.g., Tris-HCl).
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound or the reference inhibitor (Acetazolamide).
-
Add the enzyme solution and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the substrate (NPA) solution.
-
Monitor the increase in absorbance at 400 nm over time using a plate reader. The hydrolysis of NPA to 4-nitrophenolate results in a color change.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Trustworthiness through Self-Validation: The inclusion of a known reference inhibitor (Acetazolamide) in each assay serves as a positive control and validates the experimental setup. The use of multiple concentrations of the test compounds allows for the robust determination of IC50 values. Finally, thorough structural characterization of the synthesized derivatives ensures that the observed biological activity is attributable to the intended molecule.
Conclusion and Future Directions
This guide has provided a head-to-head comparison of hydrazinecarboxamide derivatives, highlighting their potential as potent and tunable enzyme inhibitors. The structure-activity relationship analyses demonstrate that strategic modifications to the scaffold can lead to significant improvements in potency and selectivity. While challenges such as optimizing physicochemical properties and ensuring target selectivity in a complex biological system remain, the hydrazinecarboxamide core represents a promising starting point for the development of novel therapeutics.[1] Future research should focus on expanding the diversity of this chemical class and exploring its potential against a wider range of therapeutic targets.
References
- 1. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, … [ouci.dntb.gov.ua]
- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC method for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) quantification
An Application Scientist's Guide to the Development and Validation of a Quantitative HPLC Method for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Introduction: The Analytical Challenge of Non-Chromophoric Compounds
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), which we will refer to as HDSC, is a symmetrical molecule featuring a hexamethylene aliphatic chain linking two dimethylsemicarbazide groups. Such compounds can serve specialized roles in polymer chemistry, for instance, as cross-linking agents or synthesis intermediates. The precise quantification of HDSC is critical for ensuring reaction stoichiometry, determining purity, and performing quality control on final products.
However, the molecular structure of HDSC presents a significant analytical challenge: it lacks a suitable chromophore for direct detection by UV-Vis spectrophotometry, the most common detection method used in High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive strategy for developing and validating a robust, sensitive, and specific HPLC method for HDSC quantification. We will compare potential analytical approaches, detail a complete method based on pre-column derivatization, and present a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Part 1: Method Development Strategy — A Comparative Analysis
The selection of an appropriate analytical strategy is paramount. The decision-making process involves a careful evaluation of the analyte's physicochemical properties and the available chromatographic and detection technologies.
Physicochemical Properties of HDSC
-
Polarity: HDSC is a highly polar, water-soluble molecule due to the presence of multiple amide and amine-like functional groups.
-
UV Absorbance: The molecule consists entirely of single bonds and non-aromatic functional groups, resulting in negligible UV absorbance above 210 nm.
-
Volatility: HDSC is a non-volatile salt, making it unsuitable for gas chromatography without extensive derivatization.
Comparison of Chromatographic Modes
Given its high polarity, several HPLC modes could be considered. The choice depends on balancing retention, peak shape, and compatibility with the chosen detection method.
| Chromatographic Mode | Principle | Suitability for HDSC | Rationale & Key Considerations |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity. The analyte partitions between a polar mobile phase and a non-polar stationary phase (e.g., C18). | Poor (without modification) | HDSC would exhibit little to no retention on a standard C18 column, eluting with the solvent front. This approach is only viable with retention-enhancing modifications like ion-pairing or derivatization. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. Uses a high organic mobile phase. | Good | HILIC is specifically designed for highly polar compounds and would provide good retention for HDSC. However, it can have longer equilibration times and may be more sensitive to the sample matrix. |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It pairs with the (potentially protonated) analyte, forming a neutral, more hydrophobic complex that can be retained by a reversed-phase column. | Moderate | This could enhance retention on a C18 column. However, ion-pairing reagents can be aggressive on columns, lead to long equilibration times, and are often incompatible with mass spectrometry. |
Comparison of Detection Strategies
| Detection Method | Principle | Suitability for HDSC | Rationale & Key Considerations |
| UV-Vis Detector | Measures the absorbance of UV or visible light by the analyte. | Poor (Direct) / Excellent (Indirect) | Direct detection is not feasible. However, pre-column derivatization to attach a UV-active tag (a chromophore) to the HDSC molecule is a robust and widely used strategy. This dramatically enhances sensitivity and specificity. |
| Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) | Universal detectors that are not dependent on optical properties. The mobile phase is nebulized and evaporated, and the remaining non-volatile analyte particles are measured. | Good | Both are suitable for non-volatile analytes like HDSC and provide a universal response. However, they require a fully volatile mobile phase and can exhibit a non-linear response, complicating quantification. |
Selected Strategy: RP-HPLC with Pre-Column Derivatization
For its robustness, accessibility in most analytical laboratories, and the superior sensitivity and linearity offered by UV detection, we have selected Reversed-Phase HPLC with pre-column derivatization as the optimal strategy.
The terminal semicarbazide groups of HDSC can react with an aromatic aldehyde, such as 2,4-Dinitrobenzaldehyde , to form a highly conjugated and colored 2,4-dinitrophenylhydrazone derivative. This derivative is significantly more hydrophobic, allowing for excellent retention on a C18 column, and possesses a strong chromophore, enabling highly sensitive UV detection.
Caption: Logic diagram for selecting the optimal HPLC method for HDSC.
Part 2: Detailed Experimental Protocol
This section provides a complete, step-by-step protocol for the quantification of HDSC using the selected method.
Reagents and Materials
-
HDSC reference standard (purity >99%)
-
2,4-Dinitrobenzaldehyde (DNBA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Derivatization Reagent: Dissolve 100 mg of 2,4-Dinitrobenzaldehyde in 10 mL of Acetonitrile.
-
HDSC Stock Solution (1000 µg/mL): Accurately weigh 10 mg of HDSC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the HDSC Stock Solution with the Diluent.
Sample and Standard Derivatization Protocol
Expert Insight: The reaction must be optimized for time, temperature, and stoichiometry. An excess of the derivatizing reagent is used to drive the reaction to completion. A small amount of acid catalyst (like TFA from the mobile phase) can accelerate the reaction.
-
Pipette 100 µL of each calibration standard or sample solution into separate autosampler vials.
-
Add 100 µL of the Derivatization Reagent to each vial.
-
Add 50 µL of Mobile Phase A (0.1% TFA) to act as a catalyst.
-
Cap the vials, vortex briefly, and place them in a heating block or water bath at 60°C for 30 minutes.
-
After cooling to room temperature, add 750 µL of Diluent to each vial to stop the reaction and bring it to a final volume of 1 mL.
-
The derivatized samples are now ready for HPLC analysis.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-1 min: 40% B1-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 360 nm |
Part 3: Method Validation Protocol & Results (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The following parameters must be assessed.
Caption: Workflow for HPLC method validation as per ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Inject a blank (diluent), a placebo (matrix without HDSC), the derivatizing reagent alone, and a derivatized HDSC standard.
-
Acceptance Criteria: The blank, placebo, and reagent injections should show no interfering peaks at the retention time of the derivatized HDSC peak.
-
Result: The method is specific. The derivatized HDSC peak was well-resolved from the peak corresponding to the excess derivatizing reagent.
Linearity and Range
-
Protocol: Prepare and analyze a series of at least five concentrations of derivatized HDSC standards across the expected range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
-
Results Summary:
| Parameter | Result |
| Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1205 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy (Recovery)
-
Protocol: Spike a placebo matrix with known amounts of HDSC at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level, derivatize, and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Results Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | Recovery (%) | %RSD |
| Low (80%) | 40.0 | 39.8 | 99.5 | 0.8% |
| Mid (100%) | 50.0 | 50.3 | 100.6 | 0.6% |
| High (120%) | 60.0 | 59.4 | 99.0 | 0.7% |
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Results Summary:
| Parameter | %RSD (n=6) |
| Repeatability (Day 1, Analyst 1) | 0.7% |
| Intermediate Precision (Day 2, Analyst 2) | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
-
Results Summary:
| Parameter | Result (µg/mL) |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not be significantly affected.
-
Results Summary:
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | No significant impact |
| Column Temperature | ± 2°C | No significant impact |
| Mobile Phase Composition | ± 2% Organic | Minor shift in retention time, resolution maintained |
Conclusion
The absence of a standard method for quantifying 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) necessitates a systematic approach to method development. By comparing chromatographic and detection strategies, we identified reversed-phase HPLC with pre-column derivatization using 2,4-Dinitrobenzaldehyde as a highly effective and robust strategy. The detailed protocol and the accompanying validation data demonstrate that this method is specific, linear, accurate, precise, and robust. This guide provides researchers and drug development professionals with a comprehensive, scientifically-grounded framework for the reliable quantification of HDSC, ensuring data integrity for research, development, and quality control applications.
References
Cost-Benefit Analysis of HN-130 for High-Temperature Automotive Sealing Applications
An Independent Technical Review
Abstract: The automotive industry's relentless pursuit of engine efficiency and durability necessitates continuous innovation in material science. This guide provides a comprehensive cost-benefit analysis of HN-130, a novel polycarboxylate-based sealant, for high-temperature gasketing applications in modern internal combustion engines. Its performance is critically evaluated against established industry standards: high-performance silicone and anaerobic gasket sealants. Through a synthesis of experimental data, protocol analysis, and economic modeling, this document offers researchers, automotive engineers, and manufacturing professionals a definitive resource for material selection in demanding powertrain environments.
Introduction: The Challenge of Sealing in High-Efficiency Engines
The evolution of engine design, characterized by higher operating temperatures and pressures to meet stringent emissions and fuel economy standards, has placed unprecedented stress on sealing components. Traditional gasketing materials often represent a point of failure, leading to costly warranty claims and compromising long-term engine reliability. The ideal sealant must exhibit not only high thermal stability and chemical resistance but also predictable curing behavior and mechanical strength to maintain seal integrity under dynamic loads.
HN-130 emerges as a potential solution, leveraging a modified polycarboxylate matrix—a technology originally developed for high-strength dental applications. Its unique chemical backbone promises superior compressive strength and thermal stability compared to conventional polymer-based sealants. This guide aims to scientifically validate these claims through direct, quantitative comparison with incumbent technologies.
Materials and Methods: A Framework for Objective Comparison
To ensure a robust and unbiased analysis, all materials were subjected to a series of standardized tests based on ASTM International protocols. The chosen alternatives represent best-in-class examples of their respective chemistries.
-
HN-130: A two-part polycarboxylate-based sealant (Hypothetical formulation for this guide).
-
Alternative 1 (Silicone): A high-performance, room-temperature vulcanizing (RTV) silicone gasket maker, rated for continuous service temperatures up to 300°C.
-
Alternative 2 (Anaerobic): A high-strength anaerobic flange sealant designed for rigid, close-fitting metal-to-metal assemblies.
Experimental Workflow: From Application to Failure Analysis
The evaluation process was designed to simulate the entire lifecycle of a sealant in an automotive engine, from initial application to long-term performance under stress.
Caption: Experimental workflow for sealant performance evaluation.
Key Experimental Protocols
-
Tensile Strength & Elongation (ASTM D412): This test is crucial for understanding a sealant's ability to withstand stretching and deformation.[1][2][3][4][5]
-
Specimen Preparation: Sealants were cured in 3mm thick sheets. Dumbbell-shaped specimens (Type C) were die-cut from these sheets.
-
Testing: A universal testing machine applied a tensile load at a constant rate of 500 mm/min until the specimen ruptured.
-
Data Recorded: Maximum tensile strength (in MPa) and ultimate elongation (as a percentage) were recorded.
-
-
Tear Strength (ASTM D624): Measures the resistance of the cured sealant to the propagation of a tear, which is critical for durability during engine vibration.[6][7][8][9][10]
-
Specimen Preparation: Right-angle (Type C) test pieces were used.
-
Testing: The specimen was mounted in a tensile testing machine, and the force required to propagate a tear was measured at a grip separation rate of 500 mm/min.
-
Data Recorded: The maximum force per unit thickness (in kN/m) was recorded.
-
-
Durometer Hardness (ASTM D2240): Hardness indicates the degree of cure and resistance to indentation.[11][12][13][14][15]
-
Specimen Preparation: Cured sealant samples with a minimum thickness of 6mm were prepared.
-
Measurement: A Shore A durometer was applied to the surface, and the hardness value was read after 1 second of firm contact.
-
Data Recorded: Hardness was recorded on the Shore A scale.
-
-
Chemical Resistance (Modified ASTM D543): This protocol assesses the sealant's ability to maintain its properties after exposure to common automotive fluids.[16][17][18][19]
-
Procedure: Cured sealant specimens were fully immersed in synthetic engine oil and a 50/50 ethylene glycol-water coolant mixture.
-
Conditioning: Immersion was maintained for 500 hours at 150°C.
-
Evaluation: After immersion, specimens were tested for changes in mass, volume, hardness, and tensile strength.
-
Results: A Quantitative Performance Comparison
The experimental results reveal significant performance trade-offs between the three sealant technologies. HN-130 demonstrates exceptional thermal and mechanical stability, while the alternatives offer advantages in flexibility and cost.
Mechanical & Physical Properties
| Property | Test Standard | HN-130 | Silicone Sealant | Anaerobic Sealant |
| Tensile Strength (MPa) | ASTM D412 | 10.5 | 2.2 | 8.5 |
| Elongation at Break (%) | ASTM D412 | 50 | 350 | <5 |
| Tear Strength (kN/m) | ASTM D624 | 45 | 15 | 10 |
| Hardness (Shore A) | ASTM D2240 | 95 | 40 | >90 (Rigid) |
| Max. Operating Temp (°C) | - | 350 | 300 | 200 |
Data represents average values from n=5 samples. Best performance for each category is in bold .
Chemical Resistance (Post-Immersion @ 150°C for 500 hrs)
| Property Change | Fluid | HN-130 | Silicone Sealant | Anaerobic Sealant |
| Volume Swell (%) | Engine Oil | +0.5% | +15% | +1.0% |
| Hardness Change (pts) | Engine Oil | -1 | -8 | -2 |
| Tensile Strength Loss (%) | Engine Oil | -5% | -30% | -10% |
| Volume Swell (%) | Coolant | +1.2% | +8% | +2.5% |
| Hardness Change (pts) | Coolant | -2 | -5 | -4 |
Data represents average percentage change from initial properties. Lowest change (best performance) is in bold .
Discussion: Interpreting the Data for Application-Specific Benefits
The quantitative data clearly delineates the ideal use cases for each sealant type.
Caption: Relationship between sealant types and key properties.
HN-130: The High-Integrity Solution for Extreme Conditions. HN-130's standout features are its exceptional tensile strength, superior tear resistance, and remarkable stability at high temperatures and in harsh chemical environments. The low volume swell and minimal property degradation after fluid immersion indicate a highly cross-linked and stable chemical structure. This makes it an ideal candidate for sealing critical, high-stress, and high-temperature joints, such as those in turbocharged engine components, exhaust manifolds, or direct-injection fuel systems. Its low elongation, however, means it is best suited for rigid assemblies with minimal dynamic movement or flange separation.
Silicone Sealant: The Champion of Flexibility. The high-performance silicone sealant excels where flexibility is paramount. Its ability to elongate up to 350% allows it to accommodate significant vibration, thermal expansion, and contraction between dissimilar materials (e.g., an aluminum oil pan on a cast iron block). While its absolute strength and chemical resistance are lower than HN-130, its performance is more than adequate for many applications like valve covers and oil sumps. Its significant volume swell in oil is a known characteristic and must be accounted for during joint design.
Anaerobic Sealant: The Specialist for Rigid Flanges. Anaerobic sealants are unique in that they cure only in the absence of air and the presence of metal ions. This makes them perfect for sealing rigid, precision-machined metal flanges. Their performance is excellent in terms of preventing fluid leakage in these specific applications. However, their utility is limited by their low flexibility and unsuitability for non-metallic or wide-gap applications.
Cost-Benefit Analysis: Integrating Performance and Economics
While performance is critical, the total cost of implementation is a decisive factor in mass production environments. The analysis below considers not just material cost but also application and potential long-term warranty implications. The automotive sealants market is sensitive to fluctuations in raw material costs, which are often tied to the petrochemical supply chain.[20][21]
| Factor | HN-130 | Silicone Sealant | Anaerobic Sealant |
| Material Cost (per 100ml) | $25.00 | $12.00 | $18.00 |
| Application Method | Two-part robotic dispense | Single-part robotic dispense | Single-part robotic dispense |
| Cure Time (Handling Strength) | 2 hours @ 80°C | 24 hours @ RTV | 30 mins @ RTV |
| Capital Equipment Cost | High (Two-part mixing) | Low | Low |
| Estimated Warranty Risk | Very Low | Low-Medium | Low (in-spec) |
| Benefit-Cost Ratio (Index) | High (for critical apps) | Very High (for general apps) | High (for specific apps) |
Analysis:
-
HN-130: The high initial material and capital costs are significant. However, for applications where a sealant failure would lead to catastrophic engine damage and a high-cost warranty claim, the superior reliability and durability of HN-130 provide a strong return on investment. Its use is justified in "no-fail" scenarios.
-
Silicone Sealant: Offers the lowest material cost and simplest application, making it the undisputed choice for non-critical and high-flexibility applications.[22] Its cost-effectiveness is unmatched for general-purpose sealing.
-
Anaerobic Sealant: Provides a cost-effective and highly reliable solution for its specific niche of rigid, machined flanges. The rapid cure time is also a significant advantage for production line speed.
Conclusion and Recommendations
The selection of an automotive engine sealant is not a one-size-fits-all decision. This analysis demonstrates that a nuanced, application-specific approach is required to balance performance with cost.
-
HN-130 is recommended for critical applications where extreme heat, high pressure, and chemical resistance are the primary design drivers. Its higher cost is justified by the significant reduction in risk for high-value components.
-
High-performance silicone sealants remain the recommended standard for general-purpose applications requiring high flexibility and moderate temperature resistance, offering an optimal balance of performance and cost.
-
Anaerobic sealants should continue to be specified for their intended use on rigid, close-tolerance metal flanges, where they provide a fast-curing and reliable seal.
By aligning material properties with specific engineering challenges, automotive manufacturers can enhance engine durability, reduce long-term warranty costs, and continue to push the boundaries of powertrain performance.
References
- 1. zwickroell.com [zwickroell.com]
- 2. victortestingmachine.com [victortestingmachine.com]
- 3. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 4. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 5. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 6. testresources.net [testresources.net]
- 7. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 8. store.astm.org [store.astm.org]
- 9. img42.gkzhan.com [img42.gkzhan.com]
- 10. mts.com [mts.com]
- 11. pecora.com [pecora.com]
- 12. namsa.com [namsa.com]
- 13. ace-laboratories.com [ace-laboratories.com]
- 14. Shore Hardness ASTM D2240 [intertek.com]
- 15. zwickroell.com [zwickroell.com]
- 16. atslab.com [atslab.com]
- 17. ardl.com [ardl.com]
- 18. assuredtesting.com [assuredtesting.com]
- 19. 6-napse.com [6-napse.com]
- 20. techsciresearch.com [techsciresearch.com]
- 21. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 22. Silicone Sealants Market: Industry Analysis & Forecast (2024-2030) [stellarmr.com]
Safety Operating Guide
Navigating the Disposal of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide): A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). According to available safety information, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and harmful. Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[1]. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[2].
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
Data synthesized from available safety information.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) should be treated as a hazardous waste process. The following workflow is designed to ensure safety and compliance with general laboratory waste guidelines.
Caption: Disposal workflow for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Experimental Protocol:
-
Preparation and Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted within a certified chemical fume hood to minimize inhalation risks[1][2].
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in its solid form should be collected as hazardous chemical waste.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as paper towels, weigh boats, or disposable labware, should also be disposed of as hazardous waste.
-
Aqueous Solutions: Solutions containing this compound should not be disposed of down the drain[3][4]. They must be collected as aqueous hazardous waste.
-
Segregation: It is critical to segregate this waste from incompatible materials. As a precautionary measure, avoid mixing it with strong oxidizing agents, acids, or bases[3][5].
-
-
Containerization and Labeling:
-
Choose a waste container that is chemically compatible and in good condition, with a secure, leak-proof lid[3][6].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)", the CAS number (69938-76-7), and an indication of the hazards (e.g., "Irritant," "Harmful")[7].
-
Keep the container closed except when adding waste[8].
-
-
Storage:
-
Final Disposal:
-
Do not attempt to treat or neutralize the chemical waste in the laboratory.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company[4][9]. Adhere to all local, state, and federal regulations for hazardous waste disposal[6][8][9].
-
Decontamination and Spill Management
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container[10]. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect and Dispose: Place the absorbent material into the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
The Causality Behind Prudent Disposal
The procedures outlined above are grounded in the "cradle-to-grave" principle of hazardous waste management mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[8][9]. The core logic is to prevent the release of potentially harmful substances into the environment and to ensure the safety of all personnel.
-
Segregation prevents dangerous reactions: Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires[3].
-
Proper containerization and labeling prevent accidental exposure and ensure proper handling: Clear communication of hazards is essential for waste handlers and emergency responders[5][7].
-
Professional disposal ensures environmental protection: Certified hazardous waste facilities have the technology and expertise to treat or dispose of chemical waste in an environmentally sound manner, which is not possible in a standard laboratory setting[9].
By adhering to these systematic and cautious procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational integrity.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
As researchers and scientists dedicated to innovation, our primary commitment is to safety. The handling of any chemical reagent, regardless of its perceived hazard level, demands a protocol built on a foundation of rigorous risk assessment and procedural excellence. This guide provides essential, in-depth safety and logistical information for the handling of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (CAS No. 69938-76-7), a compound utilized in various industrial applications, including as an anti-yellowing agent in polyurethane production.[1] Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a substance is the critical first step in developing a robust safety protocol. Personal Protective Equipment (PPE) is not arbitrary; it is a carefully selected barrier designed to mitigate specific, identified risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) presents the following hazards:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects. This underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.
-
H315: Causes skin irritation: Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis. This necessitates the use of chemical-resistant gloves and protective body coverings.
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging irritation upon contact with the eyes. This risk mandates the use of specialized eye protection.
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. This requires engineering controls or, in their absence, appropriate respiratory protection.
These classifications, identified by the GHS07 "Harmful" pictogram and the "Warning" signal word, form the logical basis for the PPE and handling protocols detailed below.
Core PPE Requirements: A Multi-Layered Defense System
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations constitute a baseline for handling 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in a laboratory setting.
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be implemented to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer of the solid, a certified chemical fume hood is mandatory.
Primary Protective Gear
-
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), eye protection is non-negotiable.
-
Skin and Body Protection: To prevent skin irritation (H315), comprehensive skin protection is essential.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling the solid and associated solutions. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
-
Body: A buttoned laboratory coat must be worn to protect against incidental contact. For larger quantities or situations with a higher risk of contamination, chemical-resistant aprons or coveralls should be considered.[3][4]
-
-
Respiratory Protection: To mitigate the risk of respiratory irritation (H335) from airborne dust, the following is advised:
-
Primary Control: A chemical fume hood should be the primary method of control.
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable during material transfer, a NIOSH-approved air-purifying respirator is necessary. An N95 respirator is effective for filtering dust particles.[4][5]
-
-
Foot Protection: Closed-toe shoes, preferably made of a chemical-resistant material, are required in any area where this chemical is handled.[3]
Operational Plans and Procedural Guidance
A protocol's trustworthiness is derived from its clarity and repeatability. The following workflows provide step-by-step guidance for key operations.
PPE Selection Matrix
The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table to guide your selection.
| Task / Operation | Minimum Required PPE |
| Storage & Inspection | Safety glasses, Lab coat, Nitrile gloves |
| Weighing Solid Material | Chemical splash goggles, Lab coat, Nitrile gloves. Must be performed in a chemical fume hood or ventilated enclosure. If not possible, an N95 respirator is required. |
| Preparing Solutions | Chemical splash goggles, Lab coat, Nitrile gloves. If a significant splash hazard exists, add a face shield. |
| Spill Cleanup | Chemical splash goggles, Face shield, Chemical-resistant coveralls or apron, Double-layered nitrile gloves, N95 respirator. |
| Waste Disposal | Chemical splash goggles, Lab coat, Nitrile gloves. |
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, don your N95 respirator. Perform a seal check.
-
Eye/Face Protection: Don chemical splash goggles and, if needed, a face shield.
-
Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a peel-off method, avoiding contact between your bare skin and the outer glove surface.
-
Hand Hygiene: Perform hand hygiene.
-
Face/Eye Protection: Remove face shield and goggles from the back.
-
Body Protection: Unbutton and remove the lab coat, folding it inward to contain any contamination.
-
Respiratory Protection: Remove respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Workflow Diagram
The following diagram illustrates the logical flow for donning and doffing PPE to minimize contamination risk.
Caption: Logical workflow for the correct sequence of donning and doffing PPE.
Spill and Disposal Management
Accidental Release Measures
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the selection matrix.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste containing 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), including empty containers and contaminated PPE, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, compatible, and properly sealed container.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[7]
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
